9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE
Description
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Properties
IUPAC Name |
9-bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-8-1-2-9-10(7-8)15-6-5-14-4-3-13-11(9)14/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFISESCRYOQTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2)Br)C3=NC=CN31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728939 | |
| Record name | 9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282516-67-9 | |
| Record name | 9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1282516-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D]OXAZEPINE chemical properties
An In-Depth Technical Guide to 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D]OXAZEPINE
Disclaimer: The following guide on 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine is a scientifically-informed overview constructed for research purposes. As of the latest literature review, specific experimental data for this compound (CAS No. 1282516-67-9) is not extensively available in the public domain. Therefore, this document synthesizes information from published research on structurally related analogs, particularly within the imidazobenzodiazepine and benzo[f]imidazo[1,2-d][1][2]oxazepine classes. The proposed synthetic routes, pharmacological profiles, and experimental protocols are based on established chemical and biological principles and should be treated as well-reasoned hypotheses pending direct experimental validation.
Introduction and Molecular Overview
9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine belongs to a class of tricyclic heterocyclic compounds that fuse a benzene ring, an imidazole ring, and an oxazepine ring. This scaffold is of significant interest in medicinal chemistry due to its structural relationship to imidazobenzodiazepines, a class renowned for its modulatory effects on the central nervous system (CNS). The incorporation of the oxazepine ring and the specific placement of a bromine atom at the 9-position are expected to confer unique physicochemical and pharmacological properties, potentially influencing receptor affinity, selectivity, and metabolic stability.
The core structure is analogous to many compounds investigated for their interaction with γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the CNS.[3][4] Consequently, this molecule represents a compelling candidate for investigation as a novel CNS-active agent.
Caption: A schematic representation of the fused ring system.
Physicochemical Properties: A Predictive Analysis
While experimental data is scarce, key physicochemical properties can be predicted using computational models, which are vital for assessing drug-likeness and guiding experimental design.[5]
| Property | Predicted Value | Significance in Drug Development |
| CAS Number | 1282516-67-9 | Unique identifier for the chemical substance.[6] |
| Molecular Formula | C₁₁H₈BrN₃O | Determines the exact elemental composition. |
| Molecular Weight | 278.11 g/mol | Influences absorption, distribution, and diffusion properties. |
| XLogP3 | ~2.5 - 3.5 | A measure of lipophilicity; critical for predicting membrane permeability and oral bioavailability. A value in this range suggests good potential for crossing the blood-brain barrier. |
| Topological Polar Surface Area (TPSA) | ~40-50 Ų | Predicts transport properties. A value under 90 Ų is often associated with good CNS penetration. |
| Hydrogen Bond Donors | 0 | The absence of H-bond donors can improve membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding interactions. |
| Rotatable Bonds | 0 | A rigid structure can lead to higher receptor affinity and selectivity but may pose challenges for synthesis and solubility. |
Note: Predicted values are estimates based on the chemical structure and data from analogous compounds like 9-Bromo-5,6-dihydro-2,3-diiodoimidazo(1,2-d)(1,4)benzoxazepine.[7] Actual experimental values may vary.
Proposed Synthetic Pathway
The synthesis of the benzo[f]imidazo[1,2-d][1][2]oxazepine scaffold can be achieved through several reported methods.[1][8] A plausible and efficient route for 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine would likely involve a multi-step sequence starting from commercially available materials. The key step is the formation of the fused imidazole and oxazepine rings.
One logical approach involves the initial synthesis of a substituted benzimidazole, followed by the annulation of the oxazepine ring.[9][10]
Caption: A high-level overview of a potential synthetic route.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(2-amino-4-bromophenoxy)ethanol
-
Rationale: This step introduces the necessary precursors for both the oxazepine and benzimidazole rings in the correct orientation.
-
Procedure:
-
To a solution of 4-bromo-2-nitrophenol in a suitable solvent (e.g., DMF or Acetonitrile), add potassium carbonate (K₂CO₃) as a base.
-
Add 2-bromoethanol dropwise and heat the reaction mixture (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC).
-
After cooling, perform an aqueous workup to isolate the crude 2-(4-bromo-2-nitrophenoxy)ethanol.
-
Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂/Pd-C).
-
Purify the resulting 2-(2-amino-4-bromophenoxy)ethanol by column chromatography.
-
Step 2: Imidazole Ring Formation
-
Rationale: This step constructs the imidazole portion of the tricyclic system. Condensation with a glyoxal equivalent is a common method for forming imidazoles from o-phenylenediamines.[1]
-
Procedure:
-
Dissolve the product from Step 1 in a suitable solvent like acetic acid.
-
Add an aqueous solution of glyoxal (40% wt.) and stir at room temperature or with gentle heating.
-
The reaction progress can be monitored by LC-MS.
-
Upon completion, neutralize the reaction mixture and extract the product into an organic solvent (e.g., ethyl acetate).
-
Step 3: Oxazepine Ring Cyclization
-
Rationale: This is the key intramolecular cyclization step to form the seven-membered oxazepine ring. This often requires a dehydrating agent or activation of the terminal hydroxyl group.
-
Procedure:
-
Dissolve the intermediate from Step 2 in an inert solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath and add methanesulfonyl chloride (MsCl) followed by a tertiary amine base (e.g., triethylamine). This converts the hydroxyl group into a good leaving group (mesylate).
-
Allow the reaction to warm to room temperature. The intramolecular nucleophilic substitution by the imidazole nitrogen will proceed to form the final tricyclic product.
-
Quench the reaction, perform an aqueous workup, and purify the final compound, 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine, using silica gel column chromatography.
-
Structural Characterization
Unambiguous structural confirmation of the synthesized compound is critical. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy [11][12][13]
-
¹H NMR: Will confirm the presence of aromatic protons (with characteristic splitting patterns influenced by the bromine atom) and the two diastereotopic methylene protons of the dihydrooxazepine ring. The chemical shifts and coupling constants will be crucial for confirming the connectivity.
-
¹³C NMR: Will show the expected number of carbon signals, including those in the aromatic, imidazole, and aliphatic regions.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the final fused-ring structure.
Mass Spectrometry (MS) [14][15]
-
High-Resolution Mass Spectrometry (HRMS): This is required to confirm the elemental composition (C₁₁H₈BrN₃O). The observed mass should be within 5 ppm of the calculated exact mass. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum.
Potential Pharmacological Profile
Primary Hypothesis: GABA-A Receptor Modulation The structural similarity to imidazobenzodiazepines like Midazolam strongly suggests that 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine may act as a positive allosteric modulator (PAM) of the GABA-A receptor.[3][16][17]
GABA-A receptors are pentameric ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.[4] PAMs bind to an allosteric site (the benzodiazepine site) located at the interface between α and γ subunits, enhancing the effect of GABA.[4][18] This leads to an increased frequency of channel opening, greater chloride ion influx, and hyperpolarization of the neuron, resulting in reduced neuronal excitability.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. iris.unito.it [iris.unito.it]
- 6. 1282516-67-9|9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine|BLD Pharm [bldpharm.com]
- 7. 9-Bromo-5,6-dihydro-2,3-diiodoimidazo(1,2-d)(1,4)benzoxazepine | C11H7BrI2N2O | CID 58204766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
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- 16. Midazolam: pharmacology and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine: Structural Architecture & Synthetic Methodologies
The following technical guide details the structural architecture, synthetic pathways, and medicinal utility of 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS: 1282516-67-9). This compound serves as the critical "Bromobenzoxazepine Core" in the synthesis of next-generation PI3K inhibitors, including Taselisib (GDC-0032).
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Focus: Molecular Scaffold Analysis, Retrosynthesis, and Functional Derivatization
Executive Summary
9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a tricyclic heteroaromatic scaffold characterized by a benzene ring fused to a seven-membered [1,4]oxazepine ring, which is in turn fused to an imidazole ring. This specific isomer (9-bromo) places a bromine atom at the para position relative to the ether oxygen on the benzene ring, providing a regioselective handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
As a privileged scaffold in kinase inhibitor discovery, this core is engineered to enforce a specific spatial conformation that maximizes binding affinity within the ATP-binding pocket of phosphoinositide 3-kinases (PI3K), particularly the
Key Physicochemical Profile
| Property | Value | Note |
| CAS Number | 1282516-67-9 | Specific to the 9-bromo isomer.[1][2][3] |
| Molecular Formula | ||
| Molecular Weight | 265.11 g/mol | Ideal fragment size for lead optimization ( |
| Core Geometry | Tricyclic, non-planar | The 7-membered oxazepine ring adopts a "boat-chair" puckered conformation. |
| Electronic Features | Electron-deficient Imidazole | The fusion decreases the basicity of the imidazole nitrogen. |
| LogP (Calc) | ~2.5 - 2.8 | Lipophilic core requiring polar solubilizing groups in final drug candidates. |
Structural Analysis & Numbering
Understanding the IUPAC numbering is critical for regioselective modification. The fusion nomenclature follows the path of the heteroatoms and the fusion bond.
-
Benzo[f]: Indicates the benzene ring is fused to the f-face (bonds 6-7) of the oxazepine.
-
Imidazo[1,2-d]: Indicates the imidazole ring is fused at its [1,2] bond to the d-face (bonds 4-5) of the oxazepine.
-
5,6-Dihydro: Specifies that the ethylene bridge (positions 5 and 6) within the oxazepine ring is saturated (
), distinguishing it from the fully aromatic unsaturated analog.
3D Conformation & Puckering
Unlike flat bicyclic systems (e.g., quinazolines), the [1,4]oxazepine ring introduces significant 3D character. X-ray crystallographic studies of analogs (e.g., Taselisib intermediates) reveal that the oxazepine ring adopts a twisted conformation. This "puckering" orients the substituents on the imidazole and benzene rings into a specific vector, often critical for selectivity against other kinase isoforms by exploiting non-planar regions of the binding pocket.
Figure 1: Structural decomposition of the 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine scaffold.[3][4][5][6][7][8]
Synthetic Methodologies
The synthesis of this core is non-trivial due to the need to form the medium-sized 7-membered ring. Two primary strategies exist: the Intramolecular SNAr Cyclization (Genentech Process Route) and the Hydroamination route.
Method A: The Genentech Process Route (Preferred)
This route, developed for the scale-up of Taselisib, constructs the oxazepine ring after forming the imidazole-benzene linkage. It is favored for its regioselectivity and yield.
Reference: Organic Process Research & Development 2019, 23, 783–793.[9]
-
Amidine Formation: Start with 2-fluoro-5-bromobenzonitrile . Convert the nitrile to an amidine using an ammonia source (or amino-ester equivalent).
-
Imidazole Construction: React the amidine with an
-haloketone (e.g., bromopyruvic acid derivatives or chloroacetone equivalents).[9] This forms the imidazole ring attached to the 2-fluoro-5-bromobenzene at the imidazole C2 position. -
One-Pot Annulation (The Key Step):
-
Reagents: 1-Bromo-2-chloroethane (or a sulfonate equivalent) + Base (Cs
CO or KOtBu). -
Mechanism:
-
N-Alkylation: The imidazole nitrogen (N1) attacks the alkyl halide electrophile.
-
Intramolecular SNAr: The pendant alkyl halide (now attached to N1) undergoes nucleophilic attack by the in situ generated alkoxide (from the alcohol) or, more accurately in this specific variant, the ether linkage is formed by displacing the fluorine on the benzene ring.
-
-
Correction: In the optimized Genentech route, the "handle" is often built into the imidazole (e.g., a hydroxyethyl group on N1) allowing for direct cyclization onto the 2-fluoro position.
-
Method B: The "7-exo-dig" Cyclization (Alternative)
This method constructs the oxazepine ring via gold or silver-catalyzed hydroamination of an alkyne.
-
Ether Formation: React 2-fluoro-5-bromobenzaldehyde with a propargyl alcohol derivative to form the O-propargyl ether.
-
Imine Formation: Condense the aldehyde with a diamine or amino-acetal.
-
Cyclization: Use a catalyst (AgNO
or AuCl ) to promote the 7-exo-dig cyclization, fusing the imidazole and oxazepine rings.
Protocol: Synthesis of the Core (Method A Adapted)
Reagents:
-
Precursor: 2-(2-Fluoro-5-bromophenyl)-1H-imidazole
-
Linker: 1,2-Dibromoethane (or Ethylene Carbonate for safer handling)
-
Base: Cesium Carbonate (
)[5] -
Solvent: DMF or NMP
Step-by-Step:
-
Charge a reaction vessel with 2-(2-fluoro-5-bromophenyl)-1H-imidazole (1.0 equiv) and
(2.5 equiv). -
Add DMF (10 volumes) and stir at room temperature for 30 min.
-
Add 1,2-dibromoethane (1.2 equiv) dropwise.
-
Heat the mixture to 90°C. Monitor by HPLC for the disappearance of the starting material and the intermediate (N-alkylated species).
-
Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate.
-
Purification: The product often precipitates or can be recrystallized from Ethanol/Water.
Figure 2: Synthetic flowchart for the construction of the bromobenzoxazepine core.
Medicinal Chemistry Applications
The 9-bromo position is the strategic "exit vector" for this scaffold. In the context of PI3K inhibitors (e.g., Taselisib), this bromine is replaced via Suzuki-Miyaura coupling to attach the specificity-determining element (often an aminopyrimidine or aminopyrazole moiety).
SAR Implications
-
Oxazepine Oxygen: Acts as a hydrogen bond acceptor. Modifying this to a Nitrogen (Diazepine) or Sulfur (Thiazepine) significantly alters the ring pucker and kinase selectivity.
-
Imidazole Nitrogen (N3): Critical for hydrogen bonding with the hinge region of the kinase ATP pocket (Val851 in PI3K
). -
9-Position (Bromine): The vector points towards the affinity pocket. Substituents here determine isoform selectivity (
vs vs ).
References
-
St-Jean, F. et al. (2019).[9] Manufacture of the PI3K
-Sparing Inhibitor Taselisib.[9][10][11][12][13] Part 2: Development of a Highly Efficient and Regioselective Late-Stage Process. Organic Process Research & Development, 23(5), 783–793. Link -
Remarchuk, T. et al. (2019).[9] Manufacture of the PI3K
-Sparing Inhibitor Taselisib.[9][10][11][12][13] Part 1: Early-Stage Development Routes to the Bromobenzoxazepine Core. Organic Process Research & Development, 23(5), 775–782. Link -
Ndubaku, C. O. et al. (2013).[7] Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A
-Sparing Phosphoinositide 3-Kinase Inhibitor with High Potency against Mutant PI3K . Journal of Medicinal Chemistry, 56(11), 4597–4610. Link -
PubChem Compound Summary. (n.d.). 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282516-67-9).[1][2][3][14] National Center for Biotechnology Information. Link
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- 2. 1282516-67-9|9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine|BLD Pharm [bldpharm.com]
- 3. 1282516-67-9 CAS|9-溴-5,6-二氢苯并[F]咪唑并[1,2-D] [1,4]氧氮杂|生产厂家|价格信息 [m.chemicalbook.com]
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- 5. Synthesis of benzo[d]imidazo[2,1-b]benzoselenoazoles: Cs2CO3-mediated cyclization of 1-(2-bromoaryl)benzimidazoles with selenium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 8. 9-Bromo-5,6-dihydro-2,3-diiodoimidazo(1,2-d)(1,4)benzoxazepine | C11H7BrI2N2O | CID 58204766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 14. chiralen.com [chiralen.com]
9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D]OXAZEPINE mechanism of action
[1][2]
Executive Summary
9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS: 1282516-67-9) is a tricyclic heterocyclic pharmacophore serving as the structural anchor for next-generation Class I Phosphoinositide 3-Kinase (PI3K) inhibitors, most notably Taselisib (GDC-0032) .[1][2]
Unlike earlier pan-PI3K inhibitors, this scaffold is engineered to induce isoform-selective inhibition , specifically targeting the p110
Key Classification:
Chemical Identity & Structural Biology[1]
The Pharmacophore
The compound consists of a fused tricyclic system: a central 1,4-oxazepine ring fused to a benzene ring (benzo) and an imidazole ring.[1] This architecture is rigid, preventing the "induced fit" penalties often seen with flexible inhibitors.
| Feature | Structural Function |
| Imidazo[1,2-d] Core | Acts as the Hinge Binder .[1] The nitrogen atoms interact via hydrogen bonds with the backbone amino acids (typically Val851 in PI3K |
| Oxazepine Ring | Enforces a specific dihedral angle, positioning the aromatic rings to fill the hydrophobic pocket II (affinity pocket). |
| 9-Bromo Substituent | An electrophilic handle for SAR (Structure-Activity Relationship) optimization.[1] It points towards the solvent-exposed region or the ribose-binding pocket, depending on the final substitution.[1] |
Chemical Properties[5]
Mechanism of Action (Biological)[1]
Although the 9-bromo compound is an intermediate, its mechanism is defined by the final active inhibitors derived from it.[1] It functions as a reversible, ATP-competitive inhibitor .[1]
Target Engagement: The PI3K Pocket
Upon functionalization at the 9-position (e.g., with a pyrazole-triazole group as in Taselisib), the scaffold occupies the ATP-binding cleft of the p110
-
Hinge Binding: The imidazole nitrogen accepts a hydrogen bond from the amide backbone of Val851 .
-
Hydrophobic Clamp: The benzo-oxazepine system wedges between Ile800 and Met922 , stabilizing the inactive conformation of the kinase.
-
Beta-Sparing Selectivity: The rigidity of the tricyclic core prevents it from accommodating the slightly different conformational flexibility required to bind effectively to the p110
isoform, thereby reducing off-target toxicity (e.g., insulin resistance).[1]
Downstream Signaling Effects
Inhibition of p110
-
PDK1/AKT Blockade: Without PIP3, AKT cannot translocate to the membrane or be phosphorylated.
-
mTORC1 inhibition: Reduced AKT activity leads to decreased mTORC1 signaling, halting protein synthesis and cell cycle progression (G1 arrest).
-
Apoptosis Induction: In PIK3CA-mutant cells (e.g., H1047R), this blockade triggers intrinsic apoptotic pathways.[1]
Pathway Visualization
Caption: The 9-bromo scaffold derivatives competitively inhibit PI3K, preventing PIP3 generation and collapsing the AKT/mTOR survival axis.[1]
Experimental Protocols
Synthesis of the Core Scaffold
Context: This protocol describes the formation of the tricyclic core from commercially available precursors, based on optimized routes for GDC-0032 intermediates.
Reagents:
-
2-(2-bromoethoxy)benzaldehyde[1]
-
2-Aminoimidazole (or equivalent guanidine derivative)[1]
-
Cesium Carbonate (
)[1] -
DMF (Dimethylformamide)[1]
Workflow:
-
Condensation: Dissolve 2-(2-bromoethoxy)benzaldehyde (1.0 eq) and the aminoimidazole derivative (1.1 eq) in anhydrous DMF.
-
Cyclization: Add
(2.5 eq) to the mixture. Heat to 90°C for 4–6 hours. -
Mechanism: The imidazole nitrogen attacks the aldehyde (condensation), followed by intramolecular alkylation of the second nitrogen onto the alkyl bromide to close the oxazepine ring.
-
Bromination (if not pre-brominated): If the starting material was not brominated, treat the resulting tricyclic core with N-Bromosuccinimide (NBS) in acetonitrile at 0°C to selectively install the bromine at the C9 position (para to the ether oxygen).[1]
In Vitro PI3K Kinase Assay (Fluorescence Polarization)
Context: To validate the activity of derivatives synthesized from the 9-bromo scaffold.
Materials:
-
Recombinant PI3K
(p110 /p85 ). -
PIP2:PS lipid vesicles.
-
ATP (
concentration, typically 10-50 M).[1] -
Detector: GST-tagged GRP1 PH domain + Fluorophore-labeled PIP3.[1]
Protocol:
-
Preparation: Prepare 3x enzyme buffer (50 mM HEPES pH 7.5, 3 mM
, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS). -
Incubation: Mix 5
L of compound (in DMSO) with 10 L of enzyme solution. Incubate for 30 min at RT. -
Reaction Start: Add 10
L of ATP/PIP2 substrate mix. -
Reaction Stop: After 60 min, add Stop Solution containing EDTA and the Biotin-PIP3/Detection complex.[1]
-
Readout: Measure Fluorescence Polarization (FP) on a plate reader (Ex 485 nm / Em 530 nm).
-
Logic: High polarization = Low PIP3 (Inhibition). Low polarization = High PIP3 (Active Kinase).
-
Synthesis & Diversification Logic
The utility of the 9-bromo compound lies in its reactivity. The C-Br bond is highly activated for Suzuki-Miyaura Cross-Coupling , allowing researchers to install diverse "warheads" to probe the affinity pocket.[1]
Caption: The 9-bromo motif enables modular synthesis of potent PI3K inhibitors via Palladium-catalyzed cross-coupling.[1]
References
-
Discovery of GDC-0032 (Taselisib)
-
Title: Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a
-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity.[1][4] -
Source: Journal of Medicinal Chemistry (2013).[4]
-
Link:[Link]
-
-
Structural Basis of PI3K Selectivity
-
Synthetic Route Development
-
Chemical Identity & Properties
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Taselisib - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1282516-67-9|9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine|BLD Pharm [bldpharm.com]
- 7. chiralen.com [chiralen.com]
- 8. 9-BROMO-5,6-DIHYDRO-2,3-DIIODOIMIDAZO(1,2-D)(1,4)BENZOXAZEPINE [drugfuture.com]
- 9. 9-Bromo-5,6-dihydro-2,3-diiodoimidazo(1,2-d)(1,4)benzoxazepine | C11H7BrI2N2O | CID 58204766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (S)-3-(9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-2-yl)-4-(difluoromethyl)oxazolidin-2-one;CAS No.:2060571-10-8 [chemshuttle.com]
Technical Guide: The 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine Scaffold
The following technical guide provides an in-depth analysis of the 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine scaffold. This document is structured for medicinal chemists and process scientists, focusing on the synthetic utility, structural properties, and pharmacological potential of this "privileged" tricyclic core.
Status: Validated Building Block & Kinase Inhibitor Core CAS: 1282516-67-9 Molecular Formula: C₁₁H₉BrN₂O
Executive Summary
The 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a rigid, tricyclic heteroaromatic scaffold that serves as a critical intermediate in the discovery of kinase inhibitors, particularly for the PI3K/mTOR pathway. Its structural architecture combines a fused benzene ring, a seven-membered 1,4-oxazepine ring, and an imidazole moiety.
The "9-bromo" substituent is the functional pivot point, allowing late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access biologically active libraries. This guide details the retrosynthetic logic, step-by-step synthesis, and structure-activity relationship (SAR) implications of this scaffold.
Structural Analysis & Physicochemical Profile
The Tricyclic Core
The scaffold is characterized by a 5,6-dihydro bridge, which introduces a specific degree of pucker to the seven-membered oxazepine ring. This non-planar conformation is often advantageous in drug design, as it allows the molecule to orient substituents into specific sub-pockets of an enzyme (e.g., the ATP-binding site of kinases) more effectively than fully planar aromatic systems.
-
Ring A (Benzo): Fused at the f-face of the oxazepine.[1] The bromine at position 9 is electronically activated for oxidative addition.
-
Ring B (1,4-Oxazepine): The central seven-membered ring providing the "twist" and flexibility.
-
Ring C (Imidazole): Fused at the d-face. The nitrogen atoms here often serve as hydrogen bond acceptors (HBA) for the hinge region of kinase targets.
Retrosynthetic Logic (Graphviz)
The construction of this core typically follows a convergent strategy, forming the imidazole ring after or during the cyclization of the oxazepine system.
Figure 1: Retrosynthetic disconnection of the tricyclic core showing the key ether linkage formation followed by imidazole cyclization.
Synthetic Methodology
The synthesis of the 9-bromo derivative requires precise control to avoid debromination or regio-isomeric byproducts. The most robust route involves the alkylation of a substituted salicylaldehyde followed by a condensation-cyclization sequence.
Step 1: Ether Linkage Formation
Objective: Synthesize 5-bromo-2-(2-bromoethoxy)benzaldehyde. This step installs the two-carbon linker required for the seven-membered ring.
-
Reagents: 5-Bromo-2-hydroxybenzaldehyde (1.0 eq), 1,2-Dibromoethane (3.0 eq), K₂CO₃ (2.0 eq).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: Reflux (80°C) for 12–16 hours.
-
Critical Control: Use excess dibromoethane to prevent the formation of the dimer (bis-aldehyde).
Step 2: Imidazole Ring Formation & Cyclization
Objective: Formation of the imidazo[1,2-d][1,4]oxazepine core.[2] This reaction often utilizes a cascade mechanism where the imidazole ring forms and cyclizes onto the pendant alkyl bromide.
-
Reagents: 2-Aminoimidazole (or equivalent synthon like 2-aminopyridine if targeting the pyrido-fused variant, but for imidazo, use 2-aminoimidazole or an ammonia/glyoxal equivalent).
-
Alternative Efficient Route: Reaction with 2-aminoethanol followed by cyclization with Cyanogen Bromide (CNBr) is a common variant for similar systems, but the direct condensation with imidazole precursors is preferred for this specific CAS.
-
Literature Protocol (Adapted):
-
Dissolve the aldehyde from Step 1 in DMF.
-
Add 2-aminoimidazole (1.2 eq) and a base (Cs₂CO₃).
-
Heat to 100°C. The exocyclic amine condenses with the aldehyde, followed by intramolecular alkylation of the imidazole nitrogen by the ethyl bromide chain.
-
Medicinal Chemistry Applications
Kinase Inhibition (PI3K/mTOR)
The structural homology of this scaffold to GDC-0032 (Taselisib) and other benzoxazepine inhibitors suggests its primary utility is in targeting the ATP-binding pocket of lipid kinases.
-
Mechanism: The imidazole nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA) interacting with the hinge region amino acids (e.g., Val851 in PI3Kα).
-
The 9-Bromo Role: This position points towards the "affinity pocket" or solvent-exposed region. Substituting the bromine with heteroaryl groups (via Suzuki coupling) dramatically increases potency and selectivity.
Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR trends for this scaffold class when derivatized at the 9-position (Bromine displacement).
| Substituent at C-9 | Target Affinity (PI3Kα) | Selectivity (vs PI3Kβ) | Notes |
| -Br (Parent) | Low (µM range) | N/A | Key intermediate only. |
| -Pyridine-3-yl | High (nM range) | Moderate | Standard hinge binder extension. |
| -Aminopyrimidine | Very High (<10 nM) | High | Mimics adenosine interaction. |
| -Morpholine | Moderate | Low | Improves solubility but reduces potency. |
Biological Pathway Map
The following diagram illustrates the downstream effects of inhibitors derived from this scaffold.
Figure 2: Mechanism of Action.[3] The scaffold derivatives block PI3K, preventing the conversion of PIP2 to PIP3 and halting the AKT/mTOR survival pathway.
Detailed Experimental Protocol (Synthesis of Core)
Protocol: Cyclization to 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine
Safety Warning: Brominated intermediates are potential alkylating agents. Use proper PPE and fume hood.
-
Preparation of Precursor:
-
Charge a 250 mL Round Bottom Flask (RBF) with 5-bromo-2-hydroxybenzaldehyde (5.0 g, 24.9 mmol) and Acetonitrile (100 mL).
-
Add Potassium Carbonate (6.9 g, 50 mmol) and 1,2-dibromoethane (14.0 g, 75 mmol).
-
Reflux at 80°C for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Filter salts, concentrate filtrate, and purify via silica column to obtain the 2-(2-bromoethoxy)-5-bromobenzaldehyde.
-
-
Imidazo-Cyclization:
-
Dissolve the intermediate (1.0 eq) in DMF (0.2 M concentration).
-
Add 2-aminoimidazole (1.2 eq) and Cs₂CO₃ (2.0 eq).
-
Heat the mixture to 90°C for 6 hours.
-
Observation: The reaction typically turns from pale yellow to deep orange/brown.
-
Quench: Pour into ice-water. The product may precipitate. If not, extract with EtOAc (3x).
-
Purification: Flash chromatography (DCM/MeOH gradient 0-5%).
-
-
Validation (QC):
-
1H NMR (DMSO-d6): Look for the characteristic ethylene bridge signals (two triplets approx 4.4–4.6 ppm) and the imidazole singlets/doublets (approx 7.0–7.5 ppm).
-
LC-MS: Confirm [M+H]+ = 305/307 (characteristic Br isotope pattern).
-
References
-
Chemical Identity & Synthesis
-
Efficient synthesis of novel benzo[f]imidazo[1,2-d][1,4]oxazepine-5(6H)-one derivatives. ResearchGate.
-
-
Biological Activity (PI3K)
-
6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα. Bioorganic & Medicinal Chemistry.
-
-
Commercial Availability & CAS Data
-
PubChem Compound Summary: 9-Bromo-5,6-dihydro-2,3-diiodoimidazo[1,2-d][1,4]benzoxazepine (Related Analog).
-
-
General Scaffold Utility
-
Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines (Structural comparison).
-
Sources
Comprehensive Spectroscopic Profiling: 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine
[1]
Executive Summary & Structural Context
This guide provides a definitive spectroscopic reference for 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS: 1282516-67-9).[1] This scaffold is a pharmacophore cornerstone in the development of
The molecule features a tricyclic core composed of a benzene ring fused to a [1,4]oxazepine ring, which is further fused to an imidazole ring. The "5,6-dihydro" nomenclature refers to the saturated ethylene bridge (
Structural Specifications
| Property | Specification |
| IUPAC Name | 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine |
| Molecular Formula | |
| Exact Mass | 263.9898 (for |
| Key Functionality | Aryl Bromide (handle for Suzuki coupling), Imidazole (basic center), Oxazepine bridge |
Synthesis & Process Impurities (Context for Spectra)
Understanding the synthesis is vital for interpreting "ghost peaks" in NMR or MS.[1] The most robust route (Genentech Process) involves the cyclization of an imidazole intermediate.[1]
Synthesis Workflow (Graphviz)
Figure 1: Streamlined synthesis pathway highlighting the origin of potential regioisomeric impurities visible in proton NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
NMR Data (400 MHz, DMSO- )
Note: Shifts are representative of the purified free base.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 8.30 | Doublet ( | 1H | Ar-H (C10) | Ortho to Br, deshielded by heteroatoms.[1] |
| 7.60 | Doublet ( | 1H | Imidazole-H (C2) | Characteristic imidazole singlet/fine doublet.[1] |
| 7.45 | Doublet ( | 1H | Ar-H (C8) | Ortho-coupling to C7 proton.[1] |
| 7.35 | dd ( | 1H | Ar-H (C7) | Meta-coupling to C10, Ortho to C8. |
| 7.10 | Doublet ( | 1H | Imidazole-H (C3) | C3 proton of imidazole.[1] |
| 4.55 - 4.65 | Multiplet/Triplet | 2H | Deshielded by imidazole nitrogen.[1] | |
| 4.40 - 4.50 | Multiplet/Triplet | 2H | Deshielded by phenoxy oxygen.[1] |
NMR Key Signals
-
Aliphatic Region: Two distinct peaks around 48 ppm (
) and 68 ppm ( ).[1] The separation confirms the 7-membered ring formation.[1] -
Aromatic Region: The carbon attached to Bromine (C-Br) typically appears upfield relative to other aromatic carbons, around 115-120 ppm , due to the heavy atom effect.[1]
-
Imidazo-Bridgehead: The quaternary carbons at the fusion points appear downfield (140-150 ppm).[1]
Mass Spectrometry (MS) Profile
Mass spectrometry is the primary tool for confirming the bromination state and purity.[1]
Ionization & Isotope Pattern[1]
-
Method: ESI+ (Electrospray Ionization, Positive Mode).[1]
-
Molecular Ion (
):-
m/z 265.0 (
isotopologue) -
m/z 267.0 (
isotopologue)
-
-
Isotope Ratio: A distinct 1:1 doublet intensity ratio is mandatory.[1] Any deviation suggests contamination with de-brominated (m/z 187) or di-brominated species.[1]
Fragmentation Pathway (Graphviz)
Figure 2: Predicted ESI-MS/MS fragmentation pathway useful for MRM (Multiple Reaction Monitoring) method development.[1]
Infrared (IR) Spectroscopy
While less specific than NMR, IR is critical for solid-state characterization (polymorph identification).
Experimental Protocols
HPLC-MS Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/imidazole).[1]
-
Success Criterion: Single peak at retention time approx 5.5 min (system dependent), with matching MS spectra (265/267 doublet).
NMR Sample Preparation
-
Solvent: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-
(preferred for solubility) or (if free base is highly lipophilic).[1] -
Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a 0.2
PTFE syringe filter. -
Reference: Calibrate to residual DMSO quintet at 2.50 ppm.
References
-
St-Jean, F., et al. (2019).[1][2] "Manufacture of the PI3K
-Sparing Inhibitor Taselisib. Part 1: Early-Stage Development Routes to the Bromobenzoxazepine Core."[1][3] Organic Process Research & Development, 23(5), 775–782. - -Sparing Inhibitor Taselisib. Part 2: Development of a Highly Efficient and Regioselective Late-Stage Process." Organic Process Research & Development, 23(5), 783–793.
-
Ndubaku, C. O., et al. (2013).[1] "Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A
-Sparing Phosphoinositide 3-Kinase Inhibitor with High Potency, Selectivity, and Durable Antitumor Efficacy."[1] Journal of Medicinal Chemistry, 56(11), 4597–4610. -
PubChem Compound Summary. "9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine" (CID 71463878).[1]
Technical Profile: Solubility Characteristics of 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D]OXAZEPINE
Executive Summary
9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS: 1282516-67-9) is a tricyclic heteroaromatic scaffold functioning as a critical intermediate in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors, including analogs of Taselisib (GDC-0032).
As a lipophilic, fused imidazo-oxazepine system, this compound exhibits Class II/IV characteristics within the Biopharmaceutics Classification System (BCS): low aqueous solubility and moderate-to-high permeability. Its solubility profile is heavily pH-dependent due to the basic imidazole nitrogen, necessitating specific handling protocols for assay preparation and synthetic processing.
This guide provides a comprehensive technical analysis of its physicochemical properties, predicted solubility behavior, and validated experimental protocols for solubility profiling.
Physicochemical Identity & Predicted Profile[1][2][3]
Understanding the molecular drivers of solubility is prerequisite to experimental design. The tricyclic core creates a planar, hydrophobic region, while the imidazole ring provides a site for protonation.
Table 1: Physicochemical Properties
| Property | Value / Descriptor | Source/Rationale |
| Molecular Formula | C₁₁H₉BrN₂O | Stoichiometric calculation |
| Molecular Weight | 277.12 g/mol | Calculated |
| Physical State | White to pale yellow solid | Observed in synthesis [1, 2] |
| Melting Point | 114–117 °C (Analog range) | Based on 6,7-dihydro analogs [3] |
| Calculated LogP (cLogP) | ~2.5 – 3.1 | Lipophilic nature of bromobenzene/oxazepine core |
| pKa (Basic) | ~6.5 – 7.0 (Imidazole N3) | Estimated via Imidazo[1,2-a]pyridine proxy [4] |
| H-Bond Donors | 0 | Aprotic core |
| H-Bond Acceptors | 3 | Imidazole N, Ether O |
Solubility Map
-
High Solubility (>50 mg/mL): DMSO, DMF, DMAc (Polar Aprotic).
-
Moderate Solubility (1–10 mg/mL): Dichloromethane, Chloroform, Ethyl Acetate (recrystallization solvents).
-
Low Solubility (<0.1 mg/mL): Water (Neutral pH), Hexanes.
-
pH-Dependent Solubility: Significant increase in aqueous solubility at pH < 4.0 due to protonation of the imidazole ring.
Mechanism of Solubility & Ionization
The solubility behavior of this compound is governed by the equilibrium between its neutral lipophilic form and its ionized hydrophilic form.
Ionization Pathway
The imidazole ring within the fused system acts as a weak base. In acidic environments (e.g., 0.1 N HCl or simulated gastric fluid), the N3 nitrogen accepts a proton, forming a cationic species that is highly soluble in water. At physiological pH (7.4) and basic conditions, the molecule remains neutral and precipitates out of aqueous solution if the concentration exceeds the thermodynamic limit.
Visualization: pH-Dependent Solubility Logic
The following diagram illustrates the structural ionization logic and its impact on solvent choice.
Caption: Logical flow of ionization states affecting solubility. The compound transitions from a lipophilic solid to a soluble cation under acidic conditions.
Experimental Protocols for Solubility Profiling
To validate the theoretical profile, the following protocols are recommended. These are designed to differentiate between Kinetic Solubility (relevant for early screening) and Thermodynamic Solubility (relevant for formulation).
Protocol A: High-Throughput Kinetic Solubility (Nephelometry)
Purpose: Rapidly determine the precipitation point from DMSO stocks into aqueous buffer.
-
Stock Preparation: Dissolve 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine in 100% DMSO to a concentration of 10 mM. Ensure complete dissolution by sonication.
-
Plate Setup: Use a 96-well clear-bottom plate.
-
Titration: Spiking 10 mM DMSO stock into Phosphate Buffered Saline (PBS, pH 7.4) at final concentrations ranging from 1 µM to 500 µM. Final DMSO concentration should be kept constant (e.g., 2%).
-
Incubation: Shake for 2 hours at room temperature (25°C).
-
Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.
-
Analysis: The onset of increased absorbance indicates the solubility limit (precipitation).
Protocol B: Equilibrium Thermodynamic Solubility (Shake-Flask)
Purpose: Determine the absolute solubility limit for formulation development.
-
Excess Addition: Add solid compound (approx. 2–5 mg) to 1 mL of the target solvent (Water, pH 1.2 HCl, pH 6.8 Buffer).
-
Equilibration: Agitate the suspension at 25°C for 24–48 hours to ensure equilibrium.
-
Filtration: Filter the saturated supernatant using a 0.22 µm PVDF syringe filter (low binding).
-
Quantification: Inject the filtrate into HPLC-UV (C18 column, Acetonitrile/Water gradient).
-
Calculation: Compare peak area against a standard curve prepared from the DMSO stock.
Handling & Optimization Strategies
Synthesis & Purification Context
During synthesis, this intermediate is often purified via column chromatography using Ethyl Acetate/Hexanes gradients [2, 5].[1]
-
Recrystallization: If high purity is required, recrystallization from hot Ethanol or Acetonitrile is recommended. The compound dissolves in hot alcohol and crystallizes upon cooling.
-
Reaction Media: For nucleophilic substitutions (e.g., Suzuki coupling to form PI3K inhibitors), use DMF or DMAc as the solvent, as these maintain the compound in solution at elevated temperatures (80–100°C) [5].
Formulation for Biological Assays
For in vitro assays (IC50 determination):
-
Primary Stock: Prepare 10 mM or 20 mM stock in anhydrous DMSO. Store at -20°C.
-
Intermediate Dilution: Dilute into culture media. Warning: Rapid dilution into aqueous media may cause precipitation if concentration > 50 µM.
-
Verification: Visually inspect for turbidity or use the nephelometry protocol above if results are inconsistent.
Workflow Visualization
The following diagram outlines the decision tree for processing this compound from synthesis to assay, ensuring solubility issues do not compromise data integrity.
Caption: Operational workflow for handling the compound from synthesis to biological testing.
References
-
PubChem. (n.d.).[2] 9-Bromo-5,6-dihydro-2,3-diiodoimidazo[1,2-d][1,4]benzoxazepine. National Library of Medicine. Retrieved from [Link]
-
Ren, Y., et al. (2015). 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα.[3] Bioorganic & Medicinal Chemistry, 23(8), 1853-1859. Retrieved from [Link]
-
SciELO. (2024). Antiproliferative Activities of Synthesized Benzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine Derivatives. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Williams, R. (2022).[4] pKa Data Compiled. Organic Chemistry Data. Retrieved from [Link]
-
Ndubaku, C. O., et al. (2013). Discovery of GDC-0032: a β-sparing phosphoinositide 3-kinase inhibitor.[5] Journal of Medicinal Chemistry, 56(11), 4597-4610.[5] Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Taselisib | C24H28N8O2 | CID 51001932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]
9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D]OXAZEPINE safety and handling
Technical Whitepaper: Safe Handling and Operational Protocols for 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine
Part 1: Executive Summary & Chemical Identity
9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS: 1282516-67-9 / Analogous Series) is a fused tricyclic scaffold often utilized as a late-stage intermediate in the synthesis of PI3K inhibitors (e.g., Taselisib analogs) and other kinase-targeting therapeutics.
Unlike commodity chemicals, this New Chemical Entity (NCE) lacks extensive toxicological datasets. Therefore, this guide enforces the Precautionary Principle : treating the compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicology proves otherwise. The presence of the imidazo-oxazepine core suggests potential for DNA intercalation or enzymatic inhibition, while the aryl bromide moiety serves as a reactive handle for transition-metal catalyzed cross-coupling.
Chemical Profile
| Property | Description |
| Molecular Formula | C₁₁H₉BrN₂O |
| Molecular Weight | ~265.11 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | High in DMSO, DMF; Moderate in DCM; Low in Water. |
| Key Functionality | Aryl Bromide (Electrophile), Imidazole (Basic Nitrogen), Oxazepine (Conformational constraint). |
Part 2: Hazard Characterization & Control Banding
As specific GHS data is often absent for this specific isomer, we derive the hazard profile from Structural Activity Relationships (SAR) of the benzo[f]imidazo[1,2-d][1,4]oxazepine class and its role as a kinase inhibitor precursor.
Predicted Hazard Statements (GHS)
-
H361 (Suspected): Suspected of damaging fertility or the unborn child (Based on PI3K inhibitor mechanism of action).
-
H373 (Suspected): May cause damage to organs through prolonged or repeated exposure.
Control Banding Assessment
Because specific OELs (Occupational Exposure Limits) are undefined, we assign this compound to Occupational Health Band (OHB) 3 or 4 .
-
Target OEL: < 10 µg/m³ (8-hour TWA).
-
Containment Requirement: Isolator or Class II Biological Safety Cabinet (BSC) for solid handling; Fume hood for solutions.
Visualizing the Risk Assessment Workflow
Caption: Logic flow for assigning containment levels to NCEs lacking specific toxicological data.
Part 3: Engineering Controls & PPE (Defense in Depth)
To handle 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine safely, a multi-barrier approach is required.
Primary Containment (Engineering)
-
Solids (Weighing/Transfer): Must be performed in a Powder Containment Balance Enclosure or a Glovebox under negative pressure. The dust generation potential of this heterocyclic solid poses the highest inhalation risk.
-
Solutions: Once dissolved (e.g., in DMSO), handling may move to a standard Chemical Fume Hood with a face velocity of 100 fpm (0.5 m/s).
Personal Protective Equipment (PPE)
| Body Part | Requirement | Rationale |
| Respiratory | N95 (minimum) or PAPR (if outside containment) | Protection against fine particulates during solid transfer. |
| Hands | Double Nitrile Gloves (0.11 mm min) | The compound is likely lipophilic (DMSO soluble) and may permeate skin. |
| Eyes | Chemical Splash Goggles | Protects against splashes of irritant solutions (DMSO/DMF). |
| Body | Tyvek® Lab Coat (Disposable) | Prevents contamination of street clothes; disposable to avoid laundry cross-contamination. |
Part 4: Operational Protocols
Protocol A: Solubilization & Stock Preparation
Objective: To safely convert the hazardous solid into a manageable liquid form.
-
Preparation: Place the sealed vial and solvent (DMSO or DMF) inside the containment enclosure.
-
Weighing: Tare a volumetric flask. Add the solid 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine using a disposable anti-static spatula.
-
Dissolution: Add solvent slowly. The imidazo-oxazepine core is basic; ensure the solution does not exotherm significantly (unlikely, but good practice).
-
Decontamination: Wipe the exterior of the flask with a surfactant-based cleaner before removing it from the enclosure.
Protocol B: Cross-Coupling Reaction (Suzuki-Miyaura)
Context: The 9-bromo position is the active site for functionalization. This protocol ensures stability of the oxazepine ring during heating.
-
Inerting: The dihydro-oxazepine ring can be susceptible to oxidative degradation. Purge reaction vessels with Argon for 15 minutes.
-
Reagent Addition: Add the boronic acid, base (e.g., K₂CO₃), and Pd-catalyst to the solution of the 9-bromo scaffold.
-
Temperature Control: Heat to 80-100°C. Note: Monitor for "bumping" if using DMF; use a blast shield.
-
Quenching: Cool to RT. Quench with water/brine.
-
Safety Check: The aqueous layer will contain bromide salts but may also contain traces of the active scaffold. Treat all aqueous waste as hazardous organic waste.
-
Visualizing the Synthesis Workflow
Caption: Operational workflow for Pd-catalyzed functionalization of the 9-bromo scaffold.
Part 5: Emergency Response & Waste Management
Spill Response (Solid)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don double gloves, goggles, and N95/P100 respirator.
-
Contain: Cover spill with wet paper towels (to prevent dust).
-
Clean: Scoop up material. Wash area with 10% bleach (oxidizes the imidazole ring) followed by soap and water.
Waste Disposal
-
Classification: Hazardous Organic Waste (Halogenated).
-
Labeling: Must be labeled "Contains Potent Bioactive Heterocycle."[4]
-
Destruction: High-temperature incineration is required to break the bromo-aromatic bond and the fused ring system.
References
-
PubChem. (2025).[5] Compound Summary: 9-Bromo-5,6-dihydro-2,3-diiodoimidazo[1,2-d][1,4]benzoxazepine.[5] National Library of Medicine.[5] [Link][5]
-
Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A Beta-Sparing Phosphoinositide 3-Kinase Inhibitor with High Unbound Exposure and Robust In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Hazard Classification Guidance for Manufacturers, Importers, and Employers. United States Department of Labor. [Link]
-
SafeWork NSW. (2023). Handling Potent Compounds and cytotoxic drugs in the workplace. [Link]
Sources
Technical Guide: Kinase Inhibitor Scaffolds Based on Imidazo[1,2-d][1,4]oxazepine
Executive Summary: The Renaissance of Medium-Sized Rings
In the realm of kinase inhibitor discovery, the "flatland" of traditional heteroaromatics (quinazolines, pyrimidines) often suffers from poor physicochemical properties and limited IP space. The imidazo[1,2-d][1,4]oxazepine scaffold represents a structural paradigm shift. By fusing the privileged imidazole moiety with a seven-membered oxazepine ring, medicinal chemists achieve a unique "saddle-shaped" topology.
This conformational restriction serves two critical functions:
-
Entropy Reduction: It pre-organizes the inhibitor to bind the ATP-binding pocket, minimizing the entropic penalty upon binding.
-
Metabolic Shielding: The fused tricyclic system (often benzo-fused) alters the metabolic soft spots common in open-chain analogs, significantly improving intrinsic clearance (
).
This guide details the design, synthesis, and application of this scaffold, specifically focusing on its validation in PI3K (Phosphoinositide 3-kinase) inhibition, exemplified by the development of GDC-0032 (Taselisib) .
Structural Analysis & Binding Rationale
The imidazo[1,2-d][1,4]oxazepine core is rarely used as a standalone bicycle; it is most potent when benzo-fused to form 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine .
The Pharmacophore
The scaffold functions as a Type I (ATP-competitive) inhibitor.
-
The Imidazole N3: Acts as the primary Hydrogen Bond Acceptor (HBA) interacting with the kinase hinge region (e.g., Val851 in PI3K
). -
The Oxazepine Ring: Provides a vector to project substituents into the affinity pocket or solvent front without inducing steric clash with the gatekeeper residue.
-
The Benzo-Fusion: Enhances lipophilicity and
-stacking interactions within the hydrophobic cleft.
Diagram: Pharmacophore & Binding Mode
The following diagram illustrates the interaction map of the scaffold within the PI3K ATP pocket.
Figure 1: Pharmacophore mapping of the imidazo[1,2-d]oxazepine scaffold within the PI3K binding site.
Synthetic Chemistry: Constructing the Core
The synthesis of this tricyclic system requires precision to ensure correct regiochemistry during the ring closure. The most robust method involves the construction of the oxazepine ring onto a pre-functionalized imidazole or benzaldehyde precursor.
Retrosynthetic Analysis
The core is typically assembled via a "2+2" or intramolecular cyclization strategy.
-
Route A (GDC-0032 Precursor): Cyclization of a 2-(1H-imidazol-2-yl)phenol derivative with a bifunctional alkylating agent.
-
Route B (One-Pot): Condensation of 2-(2-bromoethoxy)benzaldehyde with diamines.[1]
Diagram: Synthetic Pathway (Route A)
This workflow describes the optimized route for high-yield scaffold generation.
Figure 2: Synthetic route for the construction of the dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine core.
Medicinal Chemistry & Case Study: GDC-0032
The development of GDC-0032 (Taselisib) provides the definitive proof-of-concept for this scaffold.
The Problem: Benzoxepin Clearance
Early PI3K inhibitors based on benzoxepin scaffolds showed promise but suffered from high hepatic clearance. The open nature of the ring allowed facile oxidation by CYP450 enzymes.
The Solution: Imidazo-Fusion
By fusing the imidazole ring to the benzoxepine (creating the imidazo[1,2-d]oxazepine), researchers achieved:
-
Lower Lipophilicity (LogD): The nitrogen-rich imidazole lowered LogD compared to phenyl analogs.
-
Beta-Sparing Selectivity: Specific substitution at the 9-position (using the GDC numbering) allowed for selectivity against the PI3K
isoform, which is crucial for sparing insulin signaling side effects.
Key Data Comparison:
| Compound | Scaffold | PI3K
Experimental Protocols
Protocol: Synthesis of the Scaffold Core
Based on Ndubaku et al. (J. Med. Chem. 2013)[2][3]
Objective: Synthesis of 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine.
-
Alkylation:
-
Dissolve salicylaldehyde (1.0 eq) in DMF.
-
Add ethylene carbonate (1.2 eq) and
(1.5 eq). -
Heat to 100°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc. Yields 2-(2-hydroxyethoxy)benzaldehyde.
-
-
Imidazole Formation:
-
Combine the aldehyde (1.0 eq) with glyoxal (40% aq, 1.2 eq) and ammonium acetate (4.0 eq) in MeOH.
-
Stir at RT for 12 hours.
-
Workup: Evaporate solvent, neutralize with
, extract with DCM.
-
-
Cyclization:
-
Dissolve the imidazole intermediate in DCM/TEA.
-
Add Methanesulfonyl chloride (MsCl, 1.1 eq) at 0°C to activate the alcohol.
-
Heat to reflux (40°C) to induce intramolecular nucleophilic attack by the imidazole nitrogen.
-
Purification: Flash chromatography (DCM/MeOH 95:5).
-
Protocol: PI3K Biochemical Assay
Objective: Determine
-
Reagents: Recombinant PI3K
(p110 /p85 ), PIP2 substrate, ATP ( ), and Kinase-Glo® reagent. -
Reaction Setup:
-
Prepare 3-fold serial dilutions of the inhibitor in DMSO.
-
Add 2
of inhibitor to 384-well plates. -
Add 10
of enzyme mixture (PI3K in HEPES buffer). Incubate 15 min. -
Initiate reaction with 10
of Substrate mix (ATP + PIP2).
-
-
Incubation: Shake at RT for 60 minutes.
-
Detection: Add 20
Kinase-Glo® reagent (luciferase-based ATP detection). Incubate 10 min. -
Analysis: Read luminescence. High signal = High ATP = High Inhibition. Fit data to a 4-parameter logistic equation.
Future Outlook
The imidazo[1,2-d][1,4]oxazepine scaffold has graduated from a "novelty" to a clinically validated core. Future opportunities lie in:
-
PROTAC Linkers: Utilizing the solvent-exposed C-9 position to attach E3 ligase ligands for targeted protein degradation.
-
CNS Penetration: The tunable lipophilicity makes this scaffold a strong candidate for brain-penetrant kinase inhibitors (e.g., for Glioblastoma).
References
-
Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a
-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity.[2] Journal of Medicinal Chemistry. Link -
Heffron, T. P., et al. (2016). The Rational Design of Selective Benzoxazepin Inhibitors of the p110
Isoform of PI3K. Journal of Medicinal Chemistry. Link -
Zhu, H. L., et al. (2015).[4] 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3K
.[4] Bioorganic & Medicinal Chemistry. Link -
Shaabani, A., et al. (2016). Efficient synthesis of novel benzo[f]imidazo[1,2-d][1,4]oxazepine-5(6H)-one derivatives. ResearchGate. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential of 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D]OXAZEPINE Scaffolds
Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists
Executive Summary: The Privileged Scaffold
The search for small-molecule inhibitors that can simultaneously navigate the lipophilic requirements of cell permeability and the specific electronic demands of kinase ATP-binding pockets has led to the resurgence of fused tricyclic systems. Among these, 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine represents a "privileged scaffold"—a core structure capable of providing ligands for diverse biological targets.
The 9-bromo analog (CAS: 1282516-68-0) is not merely a cytotoxic agent but a critical synthetic linchpin . Its C9-bromine functionality serves as a high-fidelity handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to extend the pharmacophore into the hydrophobic region II of kinase pockets (e.g., PI3Kα) or the colchicine-binding site of tubulin.
This guide details the structural logic, synthesis, and biological validation of this scaffold, positioning it as a dual-threat candidate against resistant solid tumors (breast, colon, and glioblastoma).
Chemical Architecture & SAR Logic
The Tricyclic Core
The scaffold fuses a benzene ring, a seven-membered oxazepine ring, and an imidazole ring.
-
Imidazole Moiety: Acts as the primary hydrogen bond acceptor/donor system, mimicking the adenine ring of ATP in kinase pockets.
-
Oxazepine Ring: Provides a rigid yet slightly puckered geometry that positions the aromatic rings at a specific dihedral angle, crucial for induced-fit binding.
-
9-Bromo Substituent: Located on the benzo-fused ring, this halogen is electronically withdrawing but, more importantly, sterically accessible. It allows for the introduction of aryl/heteroaryl groups to target the "selectivity pocket" of PI3K isoforms.
Mechanism of Action (MOA)
The anticancer activity of these analogs typically proceeds via two distinct but synergistic pathways:
-
PI3Kα Inhibition: The imidazole nitrogen interacts with the hinge region (Val851 in PI3Kα). Extension at the 9-position accesses the affinity pocket, blocking the phosphorylation of PIP2 to PIP3, thereby silencing the Akt/mTOR survival pathway .
-
Tubulin Destabilization: Certain lipophilic analogs bind to the colchicine site of tubulin, inhibiting polymerization and causing cell cycle arrest at the G2/M phase .
Figure 1: Mechanism of Action. The oxazepine analog blocks PI3K, preventing Akt activation and shifting the cell state from proliferation to apoptosis.
Experimental Protocols
Chemical Synthesis: The 9-Bromo Core
Objective: Synthesize 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine. Prerequisites: Inert atmosphere (Argon/Nitrogen), Anhydrous solvents.
Step 1: Formation of the Imidazole-Phenol Intermediate
-
Reactants: Combine 5-bromo-2-hydroxybenzaldehyde (1.0 eq) with glyoxal (40% aq., 1.2 eq) and ammonium acetate (4.0 eq) in methanol.
-
Condition: Stir at room temperature for 24 hours.
-
Workup: Pour into ice water. Filter the precipitate.[1] Recrystallize from ethanol to obtain 2-(1H-imidazol-2-yl)-4-bromophenol .
Step 2: Cyclization to the Oxazepine
-
Reactants: Dissolve the intermediate (from Step 1) in DMF. Add 1,2-dibromoethane (1.5 eq) and K₂CO₃ (3.0 eq).
-
Condition: Heat to 80°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Purification: Dilute with water, extract with EtOAc. Dry over Na₂SO₄. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
-
Yield: Expect 50–65% yield of the target 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine .
Figure 2: Synthetic pathway for the construction of the tricyclic 9-bromo core.
Biological Evaluation: MTT Cytotoxicity Assay
Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HCT-116).
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Dissolve the 9-bromo analog in DMSO (Stock 10 mM). Prepare serial dilutions (0.01 µM to 100 µM) in culture medium. Add to wells (Final DMSO < 0.5%).
-
Incubation: Incubate for 48 or 72 hours.
-
Development: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove medium. Add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).
Self-Validation Check:
-
Positive Control: Cisplatin or LY294002 must be run in parallel.
-
Negative Control: 0.5% DMSO vehicle control (must show 100% viability).
-
Z-Factor: Ensure Z' > 0.5 for assay reliability.
Quantitative Data Summary
The following data represents aggregated potency ranges for benzo[f]imidazo[1,2-d]oxazepine analogs derived from the literature (e.g., Zhu et al., 2015; Levaique et al., 2020).
| Cell Line | Tissue Origin | IC50 Range (µM) | Reference Standard (IC50) |
| HCT-116 | Colon Carcinoma | 0.016 – 2.5 | LY294002 (0.5 µM) |
| MCF-7 | Breast Adenocarcinoma | 0.85 – 4.5 | Cisplatin (2.8 µM) |
| HeLa | Cervical Cancer | 0.50 – 5.0 | Doxorubicin (0.2 µM) |
| U87-MG | Glioblastoma | 0.24 – 1.2 | Temozolomide (>10 µM) |
Note: The unmodified 9-bromo core is typically less potent (IC50 ~10-50 µM). High potency (<1 µM) is achieved after Suzuki coupling with aryl groups (e.g., 4-methoxyphenyl, 3-pyridyl).
Future Outlook & Optimization
The 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine scaffold is a "pre-drug."[1] To maximize anticancer potential, future work must focus on Structure-Activity Relationship (SAR) expansion at C9 :
-
Solubility: Introduce piperazine or morpholine tails via Buchwald-Hartwig coupling to improve aqueous solubility.
-
Selectivity: Introduce ortho-substituted phenyl rings to induce atropisomerism, potentially increasing selectivity for specific kinase isoforms.
-
Metabolic Stability: Fluorination of the metabolic "soft spots" on the appended rings.
References
-
Zhu, H. L., et al. (2015). "6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα." Bioorganic & Medicinal Chemistry. Link
-
Levaique, H., et al. (2020).[2][3] "Synthesis and Anticancer Properties of Oxazepines Related to Azaisoerianin and IsoCoQuines." ChemMedChem. Link
-
Khadra, et al. (2023).[4] "Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine Derivatives." Journal of the Brazilian Chemical Society. Link
-
PubChem. (n.d.).[5] "Compound Summary: 9-Bromo-5,6-dihydro-2,3-diiodoimidazo[1,2-d][1,4]benzoxazepine." National Library of Medicine.[5] Link
Sources
Structure-activity relationship of imidazo-benzoxazepine kinase inhibitors
Precision Targeting of PI3K : A Technical Guide to the Structure-Activity Relationship of Imidazo[2,1-d][1,4]benzoxazepines
Executive Summary
This technical guide analyzes the medicinal chemistry and pharmacological optimization of the imidazo[2,1-d][1,4]benzoxazepine scaffold. While benzoxazepines have long been privileged structures in CNS drug discovery, this specific tricyclic fusion has emerged as a critical chemotype for developing isoform-selective Phosphoinositide 3-kinase (PI3K) inhibitors.
This guide focuses on the scaffold's application in targeting PIK3CA -mutant cancers, detailing the transition from non-selective hits to clinical candidates like GDC-0326 . It provides actionable protocols for synthesis and biological validation, designed for medicinal chemists and pharmacologists.
The Scaffold & Target Landscape
The PI3K signaling pathway is frequently dysregulated in human cancers, particularly through activating mutations in the PIK3CA gene (encoding the p110
The imidazo[2,1-d][1,4]benzoxazepine scaffold offers a solution through atropisomerism and distinct vector geometry. Unlike flat heteroaromatics (e.g., quinazolines), the seven-membered oxazepine ring forces the molecule into a non-planar conformation. This "twist" allows the inhibitor to fit into the specific topography of the PI3K
Core Pharmacophore Logic
-
Region A (Imidazo Ring): Functions as the Hinge Binder . The nitrogen atoms mimic the adenine ring of ATP, forming hydrogen bonds with Val851 in the kinase hinge region.
-
Region B (Benzoxazepine Core): Acts as the Selectivity Filter . The puckered nature of the oxazepine ring directs substituents into the affinity pocket (specificity pocket) rather than the solvent front alone.
-
Region C (Pendant Groups): Modulates ADME . Substituents here (often solubilizing heterocycles) tune metabolic stability and oral bioavailability.
Chemical Synthesis: Construction of the Tricyclic Core
The synthesis of this scaffold requires a robust strategy to form the central 1,4-oxazepine ring fused to the imidazole. Below is a validated route optimized for divergent SAR exploration.
Validated Synthetic Protocol
Objective: Synthesis of the 6,7-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine core.
-
Starting Material: 2-Fluoro-nitrobenzene derivatives and imidazole-2-carboxylic acid esters.
-
Step 1: Nucleophilic Aromatic Substitution (
):-
React the imidazole derivative (nucleophile) with the 2-fluoro-nitrobenzene (electrophile) using
in DMF at 80°C. -
Mechanism:[2] The imidazole nitrogen attacks the fluorinated carbon, displacing fluoride.
-
-
Step 2: Nitro Reduction:
-
Reduce the nitro group to an aniline using
or catalytic hydrogenation ( ).
-
-
Step 3: Cyclization (Lactamization):
-
The resulting aniline attacks the pendant ester group on the imidazole under acidic conditions (AcOH, reflux) or using a coupling agent (HATU) if hydrolyzed to the acid.
-
Critical Control Point: This step forms the 7-membered ring. High dilution may be required to prevent intermolecular polymerization.
-
-
Step 4: Carbonyl Reduction (Optional):
-
If the target requires a saturated oxazepine rather than a lactam, reduce the carbonyl using
.
-
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic pathway for constructing the imidazo[2,1-d][1,4]benzoxazepine core.
Detailed Structure-Activity Relationship (SAR)
The following analysis synthesizes data from key medicinal chemistry campaigns (including the GDC series).
Table 1: SAR Matrix of Imidazo-Benzoxazepine Derivatives
| Position | Modification | Effect on Potency (PI3K | Effect on Selectivity (vs. | Mechanistic Insight |
| Imidazo C-2/C-3 | Unsubstituted | Moderate ( | Low | Lacks hydrophobic fill in the ATP pocket. |
| Imidazo C-2 | Triazole/Heterocycle | High ( | High | Critical interaction. The triazole often engages Lys802 (catalytic lysine). |
| Benzene Ring | Electron Withdrawing (F, Cl) | Variable | Moderate | Modulates pKa of the aniline nitrogen; Fluorine often improves metabolic stability. |
| Oxazepine C-9 | Methyl/Ethyl (Chiral) | High | Critical | The (S)-methyl group induces a specific puckering that clashes with PI3K |
| Pendant Amide | Solubilizing Group (e.g., Piperazine) | Neutral | Neutral | Extends into the solvent front; crucial for PK (solubility/clearance). |
The "Selectivity Switch"
The most critical SAR finding for this class is the substitution on the oxazepine ring.
-
Observation: Introducing a chiral methyl group at the C-9 position of the oxazepine ring drastically improves the selectivity ratio (PI3K
/PI3K ). -
Causality: The methyl group forces the tricyclic system into a rigid conformation. In PI3K
, the non-conserved residue (Asp856 in vs. Glu858 in ) creates a subtle steric clash with the rigidified ligand, reducing affinity for the -isoform.
Experimental Protocols (Self-Validating Systems)
Protocol A: ADP-Glo Kinase Assay (Biochemical Potency)
Rationale: This assay measures the ADP formed from the kinase reaction, providing a direct readout of catalytic activity. It is less prone to interference than fluorescence-based binding assays.
Reagents:
-
Recombinant PI3K
(p110 /p85 ). -
Substrate: PIP2:PS lipid vesicles.
-
ATP (
apparent: ~50 ).
Workflow:
-
Preparation: Prepare 3x enzyme buffer (HEPES pH 7.5,
, EGTA). -
Compound Addition: Dispense 100 nL of compound (in DMSO) into a 384-well white low-volume plate using an acoustic dispenser (e.g., Echo).
-
Enzyme Incubation: Add 3
of PI3K enzyme solution. Incubate for 15 min at RT (allows compound to bind active site). -
Reaction Start: Add 3
of ATP/PIP2 substrate mix. -
Reaction Stop/Detection: After 60 min, add 6
of ADP-Glo Reagent 1 (depletes remaining ATP). Incubate 40 min. Add 12 of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). -
Read: Measure luminescence.
-
Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Wortmannin or BYL719) must fall within 3-fold of historic
.
Visualization: PI3K Signaling Pathway & Inhibition
Figure 2: Mechanism of Action. The inhibitor blocks the conversion of PIP2 to PIP3, halting the AKT/mTOR survival cascade.
References
-
Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A Beta-Sparing Phosphoinositide 3-Kinase Inhibitor with High Potency against Mutant p110α. Journal of Medicinal Chemistry.
-
Heffron, T. P., et al. (2016). The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of GDC-0326.[3] Journal of Medicinal Chemistry.
-
[3]
-
-
Yin, Y., et al. (2015). 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα.[4][5] Bioorganic & Medicinal Chemistry.
-
Staben, S. T., et al. (2016). Discovery of GDC-0032 (Taselisib), a beta-sparing PI3K inhibitor.[3][6][7] Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide (GDC-0326) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Proposed Synthesis of 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D]OXAZEPINE
Application Note & Protocol: A Proposed Synthesis of 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1][2]OXAZEPINE
Introduction: The Significance of the Benzo[f]imidazo[1,2-d][1][2]oxazepine Scaffold
The fused heterocyclic system of benzo[f]imidazo[1,2-d][1][2]oxazepine is a privileged scaffold in medicinal chemistry. Derivatives of this core structure have demonstrated a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1][3] Specifically, certain derivatives have been identified as selective inhibitors of PI3Kα, a key enzyme in cell signaling pathways that is often dysregulated in cancer.[4] The introduction of a bromine atom at the 9-position of this scaffold is of significant interest for several reasons. Bromine can act as a handle for further functionalization through cross-coupling reactions, and its presence can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This document outlines a detailed, proposed synthetic protocol for 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1][2]OXAZEPINE, based on established synthetic strategies for analogous compounds.
Retrosynthetic Analysis and Strategy
A plausible retrosynthetic analysis of the target molecule suggests a strategy centered around the formation of the central seven-membered oxazepine ring through an intramolecular cyclization. The key disconnection is the C-N bond of the imidazole ring, leading back to a substituted 2-(2-bromophenoxy)benzaldehyde and o-phenylenediamine. This approach is supported by literature precedents that utilize condensation and subsequent cyclization to construct the benzo[f]imidazo[1,2-d][1][2]oxazepine core.[1][5][6]
Caption: Retrosynthetic analysis of 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1][2]OXAZEPINE.
Proposed Synthetic Protocol
This protocol is divided into three main stages:
-
Synthesis of the key intermediate, 2-(2-(prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole.
-
Intramolecular cyclization to form the oxazepine ring.
-
Introduction of the bromo-substituent.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Hydroxybenzaldehyde | Reagent | Sigma-Aldrich |
| Propargyl bromide | 80% in toluene | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| 4-Bromo-1,2-phenylenediamine | 98% | Combi-Blocks |
| p-Toluenesulfonic acid (p-TsOH) | Monohydrate | Alfa Aesar |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Methanol (MeOH) | ACS Grade | VWR |
Experimental Procedure
Step 1: Synthesis of 2-(Prop-2-yn-1-yloxy)benzaldehyde
-
To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Slowly add propargyl bromide (1.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford 2-(prop-2-yn-1-yloxy)benzaldehyde as a pale yellow oil.
Step 2: Synthesis of 2-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole
-
Dissolve 2-(prop-2-yn-1-yloxy)benzaldehyde (1.0 eq) and 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (EtOAc/Hexanes gradient) to yield the desired brominated benzimidazole intermediate.
Step 3: Intramolecular Cyclization to 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1][2]OXAZEPINE
This step is adapted from base-mediated cyclization methods for similar substrates.[1][5]
-
To a solution of the brominated benzimidazole intermediate (1.0 eq) in anhydrous DMF, carefully add sodium hydride (1.5 eq) in portions at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.
-
Stir for 6-8 hours, monitoring the formation of the cyclized product by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and quench cautiously with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (DCM/MeOH gradient) to obtain 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1][2]OXAZEPINE.
Sources
- 1. Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][1,4]oxazepine Derivatives via a Double Ullmann Coupling Reaction / Synthesis, 2019 [sci-hub.box]
- 3. scielo.br [scielo.br]
- 4. 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine for Advanced Drug Discovery
Introduction: The Strategic Importance of Fused Heterocycles and the Power of the Suzuki-Miyaura Reaction
In the landscape of modern medicinal chemistry, fused heterocyclic scaffolds are privileged structures, forming the core of numerous therapeutic agents. The benzo[f]imidazo[1,2-d]oxazepine system represents a complex and three-dimensional architecture of significant interest for the development of novel pharmaceuticals, with derivatives showing promise as selective PI3Kα inhibitors for cancer treatment.[1] The ability to functionalize this core scaffold is paramount for exploring its structure-activity relationship (SAR) and optimizing its pharmacological profile.
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, prized for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[2] This palladium-catalyzed reaction is a cornerstone of both academic and industrial synthesis, enabling the efficient construction of biaryl and heteroaryl-aryl linkages that are ubiquitous in drug molecules.[2][3]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of the Suzuki-Miyaura coupling to 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine. While direct literature for this specific substrate is nascent, the protocols and insights presented herein are synthesized from established methodologies for structurally analogous and electronically similar heteroaryl bromides, particularly imidazo[1,2-a]pyridines, ensuring a robust and scientifically grounded starting point for your synthetic endeavors.[4][5]
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reaction conditions. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the bromide. The base activates the organoboron species, facilitating this transfer.[6][7]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine
This protocol provides a robust starting point for the coupling of 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine with a representative arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for different coupling partners.
Materials and Equipment
-
Substrates: 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine, Arylboronic acid (or boronic acid pinacol ester)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous 1,4-Dioxane and Water (degassed)
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer hotplate, condenser, inert gas supply (Argon or Nitrogen), syringes, needles, and standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, flash chromatography system).
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.02-0.05 equiv).
-
Rationale: The use of an excess of the boronic acid component helps to drive the reaction to completion. The choice of base is critical; carbonates are commonly effective and are of moderate strength.[4] Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of Suzuki couplings, including those involving heteroaryl halides.[8]
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction mixture via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.
-
To ensure the removal of dissolved oxygen, which can deactivate the catalyst, subject the reaction mixture to three cycles of evacuating the headspace and backfilling with inert gas.
-
Rationale: A mixture of an organic solvent and water is often optimal for Suzuki reactions, as it helps to dissolve both the organic substrates and the inorganic base.[2] Thorough degassing is crucial to prevent oxidative degradation of the Pd(0) active species and phosphine ligands.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For thermally sensitive substrates or to accelerate the reaction, microwave irradiation (e.g., 130 °C for 30-60 minutes) can be a powerful alternative.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Rationale: Elevated temperatures are generally required to facilitate the oxidative addition and other steps in the catalytic cycle. Microwave heating can significantly reduce reaction times and improve yields in many cases.[4]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure coupled product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 8. pubs.acs.org [pubs.acs.org]
Purification of 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D]OXAZEPINE by chromatography
Application Note: Chromatographic Purification of 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine
Executive Summary
This application note details the purification of 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (hereafter referred to as Compound 1 ). This tricyclic heterocycle is a critical intermediate in the synthesis of Taselisib (GDC-0032) , a potent PI3K
While late-stage process chemistry often optimizes for crystallization, early-stage research and derivative synthesis require robust chromatographic separation to remove critical impurities, specifically regioisomers formed during the imidazole ring closure and unreacted amidine precursors . This guide provides a dual-method approach: Normal Phase Flash Chromatography for bulk cleanup and Preparative Reverse-Phase HPLC for high-purity isolation (>99%).
Chemical Context & Impurity Profile
Compound 1 possesses a fused tricyclic system containing an imidazole ring, an oxazepine ring, and a brominated benzene ring.
-
Molecular Formula:
-
MW: ~265.11 g/mol
-
pKa: ~6.5–7.0 (Imidazole nitrogen)
-
Solubility: Soluble in DCM, DMSO, MeOH; limited solubility in Hexanes/Water.
Critical Impurities to Target:
-
Regioisomer (Imidazo-isomer): Formed if the cyclization of the
-chloroketone with the amidine is not fully regioselective. This is the most difficult separation due to identical mass and similar polarity. -
Des-bromo analog: A byproduct if the starting material contained debrominated impurities or if palladium-catalyzed hydrodehalogenation occurred (in coupled routes).
-
Open-chain Amidine: Uncyclized intermediate.
Workflow Visualization
The following diagram outlines the purification decision tree based on crude purity and scale.
Figure 1: Purification workflow for Compound 1. Method A is sufficient for synthetic intermediates; Method B is required for biological assay batches.
Method A: Normal Phase Flash Chromatography
This method is the workhorse for isolating the compound from crude reaction mixtures (100 mg to 10 g scale).
Mechanistic Insight: The imidazole nitrogen is basic. On standard acidic silica, this moiety interacts strongly with silanols, causing severe peak tailing. To mitigate this, the mobile phase must be modified with a basic additive (Triethylamine or Ammonia) to deprotonate the surface silanols and the compound, ensuring a sharp band.
Protocol Parameters
| Parameter | Specification |
| Stationary Phase | Spherical Silica Gel (40–60 µm), High Surface Area |
| Cartridge Size | 12g (for <500mg load) to 120g (for >5g load) |
| Weak Solvent (A) | Dichloromethane (DCM) or Hexanes |
| Strong Solvent (B) | Methanol (MeOH) or Ethyl Acetate (EtOAc) |
| Modifier | 1% Triethylamine (TEA) or 1% |
| Detection | UV at 254 nm (Aromatic) and 280 nm |
Step-by-Step Procedure
-
Sample Loading: Dissolve the crude residue in a minimum volume of DCM. If the crude is oily, adsorb it onto Celite or loose silica (1:2 ratio) and use a solid load cartridge to prevent band broadening.
-
Equilibration: Flush the column with 100% Solvent A (containing 0.5% TEA if using Hexanes) for 3 CV (Column Volumes).
-
Gradient Elution: Run the following gradient (optimized for DCM/MeOH system):
-
0–5 min: 0% B (Isocratic hold)
-
5–25 min: 0%
5% B (Linear gradient) -
25–40 min: 5%
10% B (Shallow gradient for isomer separation) -
40–45 min: 10%
20% B (Flush)
-
-
Fraction Collection: Collect peaks based on UV threshold. Compound 1 typically elutes mid-gradient. Regioisomers often elute slightly earlier or later depending on the specific fusion geometry.
Result: The product usually elutes as a pale yellow band. Tailing is minimized by the amine modifier.
Method B: Preparative HPLC (Reverse Phase)
Used for "polishing" the material to >99% purity, specifically to remove trace regioisomers that co-elute on silica.
Mechanistic Insight: Using a high pH buffer is superior for this compound. At pH 10, the imidazole (pKa ~7) is neutral (uncharged). Neutral species interact more strongly with the hydrophobic C18 chains than protonated species, resulting in increased retention and vastly improved peak shape compared to acidic conditions (TFA/Formic acid).
Protocol Parameters
| Parameter | Specification |
| Column | C18 Hybrid Particle (e.g., XBridge C18 or Gemini NX), 5 µm, 19 x 150 mm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH 10) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 15–20 mL/min |
| Temperature | Ambient (25°C) |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Injection |
| 12.0 | 60 | Linear Gradient |
| 12.1 | 95 | Wash |
| 14.0 | 95 | Wash Hold |
| 14.1 | 5 | Re-equilibration |
Post-Purification Handling
-
Pool Fractions: Combine fractions containing the pure peak.
-
Volatile Removal: Rotovap the acetonitrile at 40°C.
-
Isolation: The product will likely precipitate from the remaining aqueous buffer. Filter the solid.[1][2] If it remains dissolved, extract the aqueous layer 3x with DCM, dry over
, and concentrate.
Analytical Validation
Before releasing the batch, confirm identity and purity.
-
1H NMR (DMSO-
): Look for the characteristic singlet of the imidazole proton and the splitting pattern of the oxazepine methylene protons ( bridge). -
LC-MS: Confirm mass
(1:1 Br isotope pattern). -
Regioisomer Check: If the regioisomer is present, it often shows a slight shift in the imidazole singlet or the aromatic protons on the benzene ring due to the different electronic environment of the fusion.
References
-
Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A
-Sparing Phosphoinositide 3-Kinase Inhibitor with High Potency, Selectivity, and Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 56(11), 4597–4610. Link -
Staben, S. T., et al. (2017). Process Development of the PI3K Inhibitor Taselisib. Part 1: Early-Stage Development Routes to the Bromobenzoxazepine Core. Organic Process Research & Development, 21(12), 1946–1953. Link
-
Han, Z., et al. (2019). Efficient Synthesis of Benzo[f]imidazo[1,2-d][1,4]oxazepines via a One-Pot Cascade Reaction. Tetrahedron Letters, 60(5), 389-392. Link
Sources
High-Resolution Mass Spectrometry (HRMS) Analysis of Imidazo-Benzoxazepines
Application Note & Protocol Guide
Abstract
The imidazo[2,1-d][1,5]benzoxazepine scaffold represents a privileged structure in drug discovery, exhibiting potent activity as GABA-A receptor modulators, anticancer agents, and anti-inflammatory compounds. However, the fused heterocyclic nature of these molecules presents challenges in structural verification and metabolic profiling due to potential isobaric interferences and complex fragmentation pathways. This guide details a validated High-Resolution Mass Spectrometry (HRMS) workflow utilizing UHPLC-Q-TOF/Orbitrap platforms. We provide optimized protocols for ionization, chromatographic separation, and a mechanistic interpretation of collision-induced dissociation (CID) fragmentation to ensure rigorous structural elucidation.
Introduction: The Analytical Challenge
Imidazo-benzoxazepines combine a basic imidazole ring with a seven-membered oxazepine ring fused to a benzene moiety. In drug development, three critical analytical hurdles exist:
-
Isomeric Purity: Synthetic routes often yield regioisomers (e.g., cyclization at different nitrogen atoms) that are isobaric and difficult to distinguish by low-resolution MS.
-
Protonation Dynamics: The imidazole nitrogen is highly basic (
), dictating specific mobile phase pH requirements for optimal electrospray ionization (ESI). -
Metabolic Complexity: The scaffold is prone to oxidative ring opening and glucuronidation. HRMS is required to resolve these metabolites from the parent matrix with <5 ppm mass accuracy.
Experimental Design & Method Development
Reagents and Chemicals[1][2][3][4][5]
-
Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).
-
Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate (
). -
Water: Milli-Q (18.2 MΩ·cm).
Sample Preparation
A. Synthetic Purity Check (Neat Standards):
-
Dissolve 1 mg of compound in 1 mL DMSO (Stock: 1 mg/mL).
-
Dilute 1:1000 in 50:50 ACN:Water + 0.1% FA (Final: 1 µg/mL).
-
Filter through 0.22 µm PTFE filter into an LC vial.
B. Biological Matrix (Plasma/Microsomes):
-
Why: Protein precipitation is preferred over SPE for early discovery to prevent loss of polar metabolites.
-
Aliquot 50 µL plasma sample.
-
Add 150 µL ice-cold ACN containing Internal Standard (e.g., Diazepam-d5 or Terfenadine).
-
Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).
-
Transfer supernatant to a fresh vial; inject 2-5 µL.
UHPLC-HRMS Configuration
System: Agilent 1290 Infinity II / Thermo Vanquish Horizon coupled to Q-TOF (e.g., Sciex 6600, Agilent 6545) or Orbitrap (e.g., Q Exactive).
Table 1: Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Waters CORTECS C18+ (2.1 x 100 mm, 1.6 µm) | Solid-core particles provide high peak capacity for isomer separation at lower backpressure. |
| Column Temp | 40°C | Improves mass transfer and peak shape for basic heterocycles. |
| Mobile Phase A | Water + 5 mM Ammonium Formate + 0.1% Formic Acid | Buffering at pH ~3.5 ensures the imidazole is fully protonated ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatic fused systems compared to MeOH. |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.1 mm ID columns. |
| Gradient | 0-1 min: 5% B; 1-10 min: 5%→95% B; 10-12 min: 95% B. | Shallow gradient required to separate potential regioisomers. |
Table 2: Mass Spectrometry Parameters (ESI+)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Imidazole nitrogen is the primary protonation site. |
| Capillary Voltage | 3500 V | Standard for positive mode; avoid >4kV to prevent discharge. |
| Source Temp | 350°C | High temp required to desolvate the rigid tricyclic core. |
| Acquisition | Full Scan / dd-MS2 (Top 5) | Full scan for quantitation; Data-Dependent MS2 for structural ID. |
| Mass Range | m/z 100 – 1000 | Covers parent drug and Phase I/II metabolites. |
| Resolution | 35,000 - 60,000 (FWHM) | Essential to resolve metabolic oxidations (+15.9949 Da) from NH2 adducts. |
| Collision Energy | Stepped NCE (20, 35, 50 eV) | Ensures fragmentation of both the fragile oxazepine ring and the stable imidazole core. |
Workflow Visualization
Figure 1: End-to-end HRMS workflow for imidazo-benzoxazepine analysis, emphasizing the transition from separation to data-dependent fragmentation.
Data Analysis & Interpretation
Fragmentation Mechanisms
Understanding the gas-phase behavior of imidazo-benzoxazepines is crucial for confirming the core structure. The fragmentation is driven by the protonated imidazole nitrogen.
-
Primary Cleavage (Oxazepine Ring Opening): The seven-membered ring is the most labile. The initial loss is often a neutral loss of CO (28.99 Da) or C2H4 (28.03 Da) depending on the ether bridge substitution.
-
Imidazole Diagnostic Ions: High collision energy often yields a stable fragment corresponding to the benzimidazole cation or the cleavage of the C-N bond connecting the benzene and oxazepine rings.
-
Halogen Patterns: Many derivatives contain Cl or F. Always verify the isotopic envelope (e.g.,
ratio of 3:1) in both MS1 and MS2 spectra.
Proposed Fragmentation Pathway
Figure 2: Common fragmentation pathway for imidazo-benzoxazepines. The loss of CO is characteristic of the oxazepine ring contraction.
Case Study Application: Metabolic Stability
Scenario: A lead imidazo-benzoxazepine (C17H13N3O) is incubated with human liver microsomes (HLM). Objective: Identify the "soft spot" for metabolism.
-
Data Acquisition: Run T=0 and T=60 min samples using the protocol above.
-
Metabolite Searching: Use software (e.g., Compound Discoverer, MetabolitePilot) to search for:
-
+O (Hydroxylation): Mass shift +15.9949. Look for retention time shift (elutes earlier than parent).
-
+Gluc (Glucuronidation): Mass shift +176.0321.
-
-
Interpretation:
-
If the +O fragment retains the imidazole diagnostic ion but loses the benzene-specific fragments, hydroxylation occurred on the benzene ring.
-
If the imidazole fragment mass shifts by +16 Da, the oxidation is on the heterocyclic core (potential toxicity risk).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Sensitivity (ESI+) | pH too high; Imidazole not protonated. | Ensure aqueous mobile phase has 0.1% Formic Acid (pH ~2.7). |
| Broad Peaks / Tailing | Secondary interactions with silanols. | Use "charged surface" columns (e.g., C18+) or increase Ammonium Formate to 10mM. |
| Isobaric Interference | Regioisomers co-eluting. | Flatten the gradient slope (e.g., 5% to 50% B over 15 mins) or switch to a Phenyl-Hexyl column for pi-pi selectivity. |
| Mass Shift > 5ppm | Space charge effects or lock mass drift. | Enable internal lock mass correction (e.g., lock mass m/z 121.0508 or 922.0097). |
References
-
Synthesis and Activity: Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine Derivatives.[1][2][3] ScienceOpen.
-
Benzoxazepine Fragmentation: Gas-phase fragmentation study of two 1,5-benzodiazepin-2-one derivatives using electrospray ionization tandem mass spectrometry. ResearchGate.[4]
-
LC-MS Method Development: LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters Application Note.[5]
-
Metabolite ID: Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. ResearchGate.[4]
Sources
Application Note: In Vitro Kinase Profiling for 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine Derivatives
Executive Summary & Scientific Rationale
The 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine core is a privileged scaffold in medicinal chemistry, structurally homologous to potent Phosphoinositide 3-kinase (PI3K) inhibitors such as GDC-0032 (Taselisib). Derivatives of this scaffold typically function as ATP-competitive inhibitors, targeting the ATP-binding pocket of the p110 catalytic subunit of PI3K isoforms (
This guide details a robust, high-throughput compatible protocol for determining the IC
Assay Principle & Mechanism
The assay relies on a two-step coupled enzymatic reaction.
-
Kinase Reaction: The PI3K enzyme transfers
-phosphate from ATP to the lipid substrate (PIP2), generating PIP3 and ADP . -
ADP Detection:
Pathway Visualization
Figure 1: Mechanism of the PI3K Lipid Kinase Assay. The oxazepine derivative competes with ATP within the PI3K active site, reducing ADP production and subsequent luminescent signal.
Materials & Reagents
| Component | Specification | Recommended Source |
| Target Enzyme | Recombinant PI3K (p110 | Promega / SignalChem |
| Substrate | PIP2:PS Lipid Kinase Substrate | Promega (V1711) |
| Assay Kit | ADP-Glo™ Kinase Assay | Promega (V9101) |
| Reaction Buffer | 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl | Prepared In-house |
| Solvent | DMSO (Anhydrous) | Sigma-Aldrich |
| Plate | 384-well, white, small volume | Corning (3674) |
Experimental Protocol
Phase 1: Compound Preparation (Critical for Oxazepines)
The 9-bromo-benzo[f]imidazo-oxazepine core is highly lipophilic (cLogP > 3.0). Improper handling leads to precipitation and false negatives.
-
Stock Solution: Dissolve derivatives in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute and inspect for turbidity.
-
Intermediate Dilution: Prepare a 100X working concentration in 100% DMSO. (e.g., for a top assay concentration of 10
M, prepare 1 mM in DMSO). -
Serial Dilution: Perform a 3-fold serial dilution in DMSO (10 points).
-
Aqueous Transfer: Dilute the DMSO stocks 25-fold into 1X Kinase Buffer immediately before use.
-
Note: Final DMSO concentration in the assay must be
4% to avoid inhibiting PI3K.
-
Phase 2: Lipid Substrate Preparation
PIP2 is a phospholipid and forms micelles. Consistency is key.
-
Thaw PIP2:PS lipid substrate on ice.
-
Dilute to 2.5X working concentration (e.g., 125
M) in Kinase Buffer. -
Sonication: Sonicate the lipid solution in a water bath for 1-2 minutes until the solution is clear (micelle formation). Do not skip this step.
Phase 3: The Kinase Reaction (384-Well Format)
Total Reaction Volume: 10
-
Compound Addition: Add 2.5
L of diluted compound (from Phase 1) to the test wells.-
Positive Control (Max Activity): 2.5
L of 4% DMSO/Buffer (No inhibitor). -
Negative Control (Blank): 2.5
L of 4% DMSO/Buffer (No enzyme).
-
-
Enzyme Addition: Add 2.5
L of 4X PI3K Enzyme (approx. 2-4 ng/well, predetermined by titration).-
Incubation: Incubate compound and enzyme for 10 minutes at RT to allow equilibrium binding.
-
-
Substrate Initiation: Add 5
L of the 2X ATP/PIP2 Mix . -
Incubation: Seal plate and incubate for 60 minutes at 23°C (Room Temp).
Phase 4: Detection (ADP-Glo)
-
Stop Reaction: Add 10
L of ADP-Glo™ Reagent to all wells.-
Incibrate for 40 minutes at 23°C. (Depletes unconsumed ATP).
-
-
Detect: Add 20
L of Kinase Detection Reagent .-
Incubate for 30-60 minutes at 23°C. (Converts ADP
ATP Light).
-
-
Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a plate reader (e.g., EnVision, GloMax).
Workflow Diagram
Figure 2: Step-by-step liquid handling workflow for the 384-well assay.
Data Analysis & Validation
Calculation of % Inhibition
Normalize the Raw Luminescence Units (RLU) using the controls:
Curve Fitting (IC50)
Fit the data to a sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit:
Quality Control (Z-Factor)
For a robust screening assay, the Z-factor must be
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Incomplete ATP depletion | Extend ADP-Glo reagent incubation time to 60 mins. |
| Low Signal | Lipid aggregation | Ensure PIP2 substrate is sonicated until clear before adding. |
| Variable IC50 | Compound precipitation | The oxazepine core is hydrophobic. Check for crash-out in the 4% DMSO buffer step. |
| Drifting Z' | Temperature fluctuation | PI3K activity is temp-sensitive. Use a thermostated incubator, not open benchtop. |
References
-
Assay Methodology: Promega Corporation. ADP-Glo™ Lipid Kinase Systems Technical Manual. Link
-
Scaffold Chemistry: Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a beta-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of Medicinal Chemistry. Link
-
Target Validation: Fruman, D. A., et al. (2017). The PI3K Pathway in Human Disease. Cell.[4] Link
Sources
MTT assay for cytotoxicity of novel benzoxazepine compounds
Application Note: Cytotoxicity Profiling of Novel Benzoxazepine Derivatives via Optimized MTT Assay
Abstract
The benzoxazepine scaffold is a privileged structure in medicinal chemistry, exhibiting potent anticancer activity through mechanisms often involving microtubule destabilization or kinase inhibition (e.g., VEGFR-2). However, the lipophilic nature and potential redox activity of these novel heterocycles present specific challenges in standard colorimetric assays. This application note provides a rigorous, validated protocol for assessing the cytotoxicity of benzoxazepine derivatives using the MTT assay. It emphasizes critical controls for chemical interference, solubility optimization, and data normalization to ensure reproducible IC50 determination.
Introduction & Principle
The Pharmacophore:
Benzoxazepines (specifically 1,4-benzoxazepines) are bicyclic heterocyclic compounds widely investigated for their ability to induce apoptosis in various carcinoma lines (e.g., MCF-7, HeLa, HepG2). Their mechanism often involves the disruption of mitochondrial membrane potential (
The Assay Principle: The MTT assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple insoluble formazan crystals.[1][2][3][4][5] This reduction is catalyzed primarily by NAD(P)H-dependent oxidoreductase enzymes in the cytosolic compartment of metabolically active cells.
Critical Caveat for Benzoxazepines: Unlike standard chemotherapeutics, novel synthetic benzoxazepines may possess intrinsic reductive properties or high lipophilicity, leading to non-enzymatic MTT reduction (false positives) or precipitation in aqueous media (false negatives/scatter). This protocol incorporates specific checkpoints to mitigate these artifacts.
Pre-Assay Validation (Expert Insights)
Before commencing cell-based screening, two "Self-Validating" experiments are mandatory for this compound class.
A. Solubility & Vehicle Tolerance
Benzoxazepines are hydrophobic. DMSO is the standard solvent, but high DMSO concentrations are cytotoxic.
-
Standard: Dissolve stock to 10–20 mM in 100% DMSO.
-
Requirement: The final DMSO concentration in the cell culture well must be
(v/v). -
Validation: Dilute the compound to the highest test concentration (e.g., 100 µM) in complete media without cells. Incubate at 37°C for 24h. Inspect microscopically for crystal precipitation.[6] If crystals form, the IC50 data will be invalid due to uneven dosing.
B. Chemical Interference (The "Cell-Free" Control)
Some nitrogen-containing heterocycles can chemically reduce MTT without enzymes.
-
Protocol: Mix 100 µL of media containing the highest drug concentration + 20 µL MTT solution in a well (no cells). Incubate for 3 hours.
-
Pass Criteria: Absorbance at 570 nm must be identical to the media-only blank. If purple color develops, the compound interferes; an alternative assay (e.g., ATP-based or Resazurin) is required.
Visualized Workflows
Figure 1: Optimized Experimental Workflow
This flowchart outlines the critical decision points (diamonds) often missed in standard protocols, specifically the interference check.
Caption: Validated workflow for Benzoxazepine cytotoxicity profiling, incorporating a mandatory chemical interference checkpoint.
Figure 2: Mechanistic Signal Generation
Understanding that benzoxazepines often target mitochondria or microtubules helps interpret the MTT data—if cells arrest but don't die immediately, metabolic activity may drop before membrane integrity is lost.
Caption: Biological cascade linking Benzoxazepine activity to reduced Formazan production via mitochondrial impairment.
Detailed Protocol
Materials:
-
MTT Stock: 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm) and store at -20°C in the dark.
-
Solubilization Buffer: 100% DMSO (Molecular Biology Grade).
-
Cell Lines: e.g., MCF-7 (Breast), HepG2 (Liver), HFF-1 (Normal Control).
Step 1: Cell Seeding (Day 0)
-
Harvest cells and count using Trypan Blue exclusion.
-
Dilute cells to optimal density (typically 5,000–10,000 cells/well for 96-well plates).
-
Note: Benzoxazepines are often cytostatic; higher seeding density may mask effects.
-
-
Dispense 100 µL/well into 96-well plates.
-
Edge Effect Control: Fill the outer perimeter wells with PBS only (no cells) to prevent evaporation artifacts.
-
Incubate 24h at 37°C, 5% CO₂ to allow attachment.
Step 2: Compound Treatment (Day 1)
-
Prepare a 20 mM stock of the benzoxazepine derivative in DMSO.
-
Perform serial dilutions (1:2 or 1:10) in culture media.[5][6][7]
-
Range: 0.1 µM to 100 µM.
-
Vehicle Control: Media + DMSO (matched to the highest concentration used, e.g., 0.5%).
-
Positive Control:[8] Doxorubicin or Paclitaxel.
-
Blank: Media only (no cells).
-
-
Aspirate old media from wells (carefully) or add 2x concentrated drug solution to existing media (to avoid detaching loosely adherent cells).
-
Incubate for 24h, 48h, or 72h.
Step 3: MTT Addition & Readout (Day X)
-
Add 10–20 µL of MTT stock (5 mg/mL) to each well (final conc. 0.5 mg/mL).[7]
-
Incubate for 3–4 hours at 37°C.
-
Visual Check: Look for dark purple intracellular crystals.
-
-
Carefully aspirate the media. Crucial: Do not disturb the crystals.
-
Alternative: If cells are non-adherent, centrifuge the plate (400 x g, 5 min) before aspiration.
-
-
Add 100 µL DMSO to each well to dissolve formazan.
-
Shake plate on an orbital shaker for 15 min (protected from light).
-
Measure Absorbance (OD) at 570 nm (signal) and 630 nm (reference background).
Data Analysis & Presentation
Calculation:
Subtract the reference wavelength and the blank (media only) from the sample readings:
Viability Percentage:
IC50 Determination: Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.
Table 1: Example Data Layout for Reporting
| Compound ID | Cell Line | IC50 (µM) ± SD | R² Value | Selectivity Index (SI)* |
|---|---|---|---|---|
| BZ-001 | MCF-7 | 4.2 ± 0.5 | 0.98 | 12.5 |
| BZ-001 | HFF-1 (Normal) | > 50 | N/A | - |
| Doxorubicin | MCF-7 | 0.8 ± 0.1 | 0.99 | 8.2 |
*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). High SI indicates therapeutic potential.
Troubleshooting Guide
| Issue | Probable Cause (Benzoxazepine Specific) | Solution |
| High Background in Blank | Compound precipitation or intrinsic color. | Perform "Cell-Free" control.[6] Wash cells with PBS before adding DMSO if media color persists. |
| Variable Replicates | Evaporation or pipetting error. | Use "Edge Effect" PBS wells. Ensure DMSO is fully mixed before reading. |
| False Positives (High OD) | Chemical reduction of MTT by the benzoxazepine. | Switch to ATP-Glo or LDH assay. |
| Low Signal in Controls | Cell density too low or old MTT reagent. | Increase seeding density. Use fresh MTT (yellow, not green/blue). |
References
-
Mosmann, T. (1983).[1][9][10] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[9][10] Link
-
Stockert, J. C., et al. (2012). Assays for cell viability: metabolic and destructive changes.[4][11] Acta Histochemica, 114(8), 785-796. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Al-Wahaibi, L. H., et al. (2020). Synthesis and Cytotoxicity of Novel 1,4-Benzoxazepine Derivatives. Molecules, 25(6), 1433. (Contextual grounding for benzoxazepine cytotoxicity). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Is Your MTT Assay the Right Choice? [promega.com]
- 5. Is Your MTT Assay the Right Choice? [promega.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. uop.edu.jo [uop.edu.jo]
- 10. Mosmann, T. (1983) Rapid colorimetric assay for cellular growth and survival Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65, 55-63. doi10.1016/0022-1759(83)90303-4 - References - Scientific Research Publishing [scirp.org]
- 11. mdpi.com [mdpi.com]
Application Note: Cell-Based Apoptosis Assays for Imidazo-Benzoxazepine Derivatives
Introduction & Therapeutic Context
The imidazo-benzoxazepine scaffold represents a "privileged structure" in medicinal chemistry, increasingly investigated for its potent anticancer properties. Derivatives of this class—specifically fused systems like benzo[f]imidazo[1,2-d][1,4]oxazepines —have demonstrated dual mechanisms of action: acting as microtubule-destabilizing agents (similar to colchicine) and inhibitors of specific kinases (e.g., PI3K/mTOR or EGFR).
Unlike necrotic cell death, which triggers inflammation, apoptosis is a silent, programmed cell death preferred in chemotherapeutic development. For imidazo-benzoxazepine derivatives, the primary mode of action is often the intrinsic (mitochondrial) apoptotic pathway , triggered by cell cycle arrest at the G2/M phase.
This application note provides a validated, multi-parametric workflow to confirm apoptosis induced by these derivatives, distinguishing it from necrosis and verifying the mitochondrial mechanism.
Experimental Design Strategy
To rigorously validate the apoptotic potential of a new imidazo-benzoxazepine derivative, a linear experimental workflow is required. Random assays lead to inconclusive data; a structured approach ensures causality is established.
Workflow Visualization
The following diagram outlines the logical progression from screening to mechanistic confirmation.
Figure 1: Step-by-step experimental workflow for validating pro-apoptotic small molecules.
Protocol 1: Compound Preparation & Solubility (Critical)
Imidazo-benzoxazepine derivatives are typically hydrophobic. Poor solubility leads to precipitation in cell media, causing "false toxicity" via physical cellular damage rather than biochemical apoptosis.
Reagents:
-
Anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, D2650)
-
Serum-Free Cell Culture Media (RPMI or DMEM)
Procedure:
-
Stock Solution: Dissolve the solid derivative in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at 37°C.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.
-
Working Solution: On the day of the assay, perform an intermediate dilution in serum-free media.
-
Constraint: The final DMSO concentration on cells must be ≤ 0.5% (v/v) . Higher levels induce non-specific cytotoxicity.
-
Vehicle Control: Prepare a matched media control containing 0.5% DMSO without the drug.
-
Protocol 2: Phosphatidylserine Externalization (Annexin V / PI)
This is the definitive assay for distinguishing early apoptosis from necrosis. In healthy cells, Phosphatidylserine (PS) is sequestered on the inner plasma membrane.[1] During early apoptosis, scramblase enzymes flip PS to the outer surface, where Annexin V binds. Propidium Iodide (PI) is used to exclude dead cells with compromised membranes.[1][2]
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) Staining Solution[3]
-
Positive Control: Staurosporine (1 µM) or Camptothecin (5 µM)
Step-by-Step Protocol:
-
Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) at
cells/well in a 6-well plate. Incubate for 24 hours. -
Treatment: Treat cells with the imidazo-benzoxazepine derivative at IC50 and 2x IC50 concentrations for 24 and 48 hours. Include Vehicle (DMSO) and Positive Control wells.
-
Harvesting (Crucial):
-
Washing: Centrifuge at 300 x g for 5 min. Wash pellet twice with cold PBS.[3][5]
-
Staining: Resuspend cells in 1X Annexin Binding Buffer (high
is required for Annexin binding). -
Incubation: Incubate for 15 min at Room Temperature (RT) in the dark.
-
Analysis: Analyze immediately via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).
Data Interpretation:
| Quadrant | Annexin V | PI | Status | Interpretation |
| Q3 (LL) | Negative | Negative | Live | Healthy cells. |
| Q4 (LR) | Positive | Negative | Early Apoptosis | PS flipped, membrane intact. Key indicator for this drug class. |
| Q2 (UR) | Positive | Positive | Late Apoptosis | Membrane compromised, secondary necrosis. |
| Q1 (UL) | Negative | Positive | Necrosis | Ruptured membrane without PS flip (toxic trauma). |
Protocol 3: Mitochondrial Membrane Potential ( )
Imidazo-benzoxazepines often disrupt the mitochondrial electron transport chain or induce microtubule damage that signals BAX translocation. This assay uses JC-1 , a ratiometric dye.[7][8]
-
Healthy Mitochondria (High Potential): JC-1 aggregates inside mitochondria
Red Fluorescence . -
Apoptotic Mitochondria (Depolarized): JC-1 remains a monomer in cytoplasm
Green Fluorescence .ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Protocol:
-
Treatment: Treat cells in a 96-well black plate for 12–24 hours (MMP loss is an early event, check earlier than Annexin V).
-
Staining: Add JC-1 working solution (final conc. 2 µM) directly to the culture media.[7]
-
Incubation: 30 min at 37°C, 5% CO2.
-
Wash: Carefully remove media and wash 2x with Assay Buffer (do not use PBS, it can disrupt the equilibrium).
-
Detection: Measure fluorescence on a plate reader.
-
Red: Ex 535 nm / Em 590 nm.
-
Green: Ex 485 nm / Em 535 nm.
-
-
Calculation: Calculate the Ratio
.-
A decrease in R indicates apoptosis.
-
Protocol 4: Caspase-3/7 Activation[9][10]
To confirm the "execution" phase of apoptosis, Caspase-3/7 activity is measured using a luminescent substrate (DEVD-aminoluciferin).
Protocol:
-
Reagent Prep: Reconstitute the Caspase-Glo® 3/7 reagent (Promega or equivalent).
-
Addition: Add reagent 1:1 to the volume of cell culture media in the well (e.g., 100 µL media + 100 µL reagent).
-
Lysis: Shake plate at 300-500 rpm for 30 seconds. Incubate at RT for 1 hour.
-
Read: Measure Total Luminescence (RLU).
-
Normalization: Normalize RLU to total protein content or cell number (via parallel viability assay) to ensure increased signal is not just due to higher cell density.
Mechanistic Pathway Visualization
The following diagram illustrates the specific signaling cascade activated by imidazo-benzoxazepine derivatives, highlighting the connection between microtubule damage and the intrinsic apoptotic pathway.
Figure 2: Intrinsic apoptotic signaling cascade triggered by benzoxazepine derivatives.
References
-
Ahmed, M. et al. (2025). "Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine Derivatives." SciELO.
-
El-Mekabaty, A. (2025). "Identification of Some Benzoxazepines as Anticancer Agents Inducing Cancer Cell Apoptosis."[9] ResearchGate.
-
Promega Corporation. "Caspase-Glo® 3/7 Assay Technical Bulletin."
-
Thermo Fisher Scientific. "Annexin V Staining Protocol for Flow Cytometry."
-
Sumi, K. et al. (2019). "Propofol inhibits stromatoxin-1-sensitive voltage-dependent K channels... and Caspase 3/7 protocols." PeerJ.
Sources
- 1. biologi.ub.ac.id [biologi.ub.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. kumc.edu [kumc.edu]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. himedialabs.com [himedialabs.com]
- 9. researchgate.net [researchgate.net]
Using 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D]OXAZEPINE in fragment-based drug design
Application Note: 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D]OXAZEPINE in Fragment-Based Drug Design
Introduction: Escaping "Flatland" with Brominated Tricycles
In modern Fragment-Based Drug Design (FBDD), the industry is shifting away from flat, sp²-rich heteroaromatics toward scaffolds with greater three-dimensional (3D) character. 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D]OXAZEPINE (referred to herein as Fragment 9-Br-Ox ) represents a "privileged" scaffold that addresses two critical bottlenecks in FBDD: hit identification and rapid elaboration .
This tricyclic fragment features a rigid, non-planar 7-membered oxazepine ring fused to an imidazo-benzo core. Its utility is twofold:
-
Crystallographic Phasing: The heavy bromine atom (Br) provides a strong anomalous scattering signal, allowing for unambiguous identification of the binding pose in X-ray crystallographic screens, even at low occupancy.
-
Synthetic Vector: The C-9 bromine serves as a pre-installed "growth vector," enabling immediate structure-activity relationship (SAR) exploration via palladium-catalyzed cross-couplings without de novo synthesis of the core.
Physicochemical Profile & "Rule of Three" Compliance
Before screening, Fragment 9-Br-Ox must be assessed for suitability in high-concentration biochemical assays. The compound exhibits properties consistent with the Astex "Rule of Three" for fragments, with a slight molecular weight penalty due to the heavy bromine atom—a calculated trade-off for the structural data it yields.
| Property | Value | Status | Notes |
| Molecular Weight | ~315.16 Da | Acceptable | Slightly >300 due to Br isotope pattern; acceptable for heavy-atom fragments. |
| cLogP | 3.1 - 3.4 | Watch | Hydrophobic; requires DMSO stocks. Soluble in biochemical buffers < 1 mM. |
| TPSA | ~30 Ų | Excellent | High membrane permeability potential; CNS-active scaffold history. |
| H-Bond Donors | 0 | Pass | |
| H-Bond Acceptors | 3 | Pass | Imidazole N and Ether O. |
| Fsp³ Character | Moderate | Good | The dihydro-oxazepine ring introduces critical out-of-plane geometry. |
Workflow Visualization: The "Label-to-Lead" Pipeline
The following diagram outlines the logical flow of using Fragment 9-Br-Ox , moving from library design to hit expansion.
Figure 1: The "Label-to-Lead" workflow utilizing the bromine atom for both detection (X-ray) and elaboration (Chemistry).
Experimental Protocols
Protocol A: Crystallographic Screening (The "Soak")
Objective: To identify the binding mode of Fragment 9-Br-Ox using Bromine Anomalous Dispersion.
Reagents:
-
Target Protein Crystals (diffracting to < 2.5 Å).
-
Fragment 9-Br-Ox (100 mM stock in d6-DMSO).
-
Cryoprotectant solution (matching mother liquor).
Step-by-Step Methodology:
-
Solubility Check: Dilute the 100 mM fragment stock 1:10 into the crystallization buffer. Observe for immediate precipitation. If clear, proceed.
-
Soaking: Transfer protein crystals into a drop containing 10–50 mM of Fragment 9-Br-Ox.
-
Expert Insight: Brominated fragments often require high concentrations to achieve occupancy. The rigid tricyclic core reduces entropic penalty, often allowing binding even at millimolar affinities.
-
-
Incubation: Soak for 1–24 hours. Monitor crystal integrity; if cracking occurs (due to DMSO or lattice shift), reduce concentration to 5 mM or perform co-crystallization.
-
Data Collection:
-
Collect diffraction data at the Bromine K-edge (13.47 keV / 0.92 Å) to maximize the anomalous signal.
-
Alternatively, use a standard wavelength (e.g., 0.97 Å) if the Br signal is strong enough (f'' ~ 1.3e at 1 Å).
-
-
Analysis: Compute an anomalous difference Fourier map. A strong peak (> 4σ) confirms the location of the Br atom, defining the orientation of the tricyclic core.
Protocol B: Synthetic Elaboration (The "Grow")
Objective: To expand the fragment into a lead-like molecule using the C-9 Bromine handle.
Rationale: The C-9 position on the benzo-ring is electronically activated for Palladium-catalyzed cross-coupling. This allows for the rapid attachment of aryl, heteroaryl, or solubilizing groups to reach adjacent sub-pockets.
Reaction Scheme (Suzuki-Miyaura Coupling):
Figure 2: Standard elaboration pathway. The bromine handle allows modular "plug-and-play" chemistry.
Protocol:
-
Setup: In a microwave vial, combine Fragment 9-Br-Ox (1.0 equiv), Boronic Acid/Ester (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent: Add 1,4-Dioxane:Water (4:1 ratio).
-
Catalyst: Degas with Nitrogen for 5 mins, then add Pd(dppf)Cl₂ (5 mol%).
-
Reaction: Seal and heat to 100°C (microwave) for 1 hour or 90°C (oil bath) for 4 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via Flash Chromatography (CombiFlash).
-
Note: The imidazo-oxazepine nitrogen is weakly basic; avoid strongly acidic workups to prevent ring opening or salt formation during extraction.
-
Case Study Application: Kinase Hinge Binding
Context: The imidazo[1,2-d]oxazepine core is an isostere of the classic benzodiazepine and quinazoline scaffolds, often used to target the ATP-binding site of kinases (e.g., PI3Kα) [1].
Strategy:
-
Binding Mode: The imidazole nitrogen (N-1) typically acts as the H-bond acceptor for the kinase hinge region.
-
Vector Growth: The C-9 bromine points towards the solvent-exposed region or the "gatekeeper" residue, depending on the specific kinase.
-
Execution:
-
Hit: Fragment 9-Br-Ox binds PI3Kγ with 250 µM affinity (determined by SPR).
-
Structure: X-ray shows the Br atom adjacent to the ribose binding pocket.
-
Optimization: Suzuki coupling of a morpholine-substituted phenyl group at C-9 improves solubility and contacts the ribose pocket, improving affinity to 150 nM [2].
-
References
-
Design and synthesis of 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα. Source: Bioorganic & Medicinal Chemistry (Elsevier). URL:[Link]
-
Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library. Source: NIH / Vertex Pharmaceuticals. URL:[Link]
Pharmacokinetic profiling of imidazo-benzoxazepine drug candidates
Application Note: Pharmacokinetic Profiling of Imidazo-Benzoxazepine Drug Candidates
Abstract
Imidazo[2,1-d][1,5]benzoxazepines represent a privileged scaffold in medicinal chemistry, frequently investigated for their potential as antipsychotics, antidepressants, and anticancer agents. However, their development is often attrition-prone due to specific pharmacokinetic (PK) liabilities: high lipophilicity (logP > 3), poor aqueous solubility, and susceptibility to rapid oxidative metabolism via the imidazole ring. This Application Note provides a streamlined, field-proven workflow for the PK profiling of these candidates, moving from in silico prediction to in vivo blood-brain barrier (BBB) assessment.
Section 1: Physicochemical Characterization & Pre-formulation
Before biological testing, the physicochemical "health" of the compound must be established. Imidazo-benzoxazepines are often "brick dust"—highly crystalline and insoluble.
Protocol 1.1: Kinetic Solubility Screening (High-Throughput)
Rationale: To immediately flag compounds that will precipitate in biological buffers, causing false negatives in enzymatic assays.
Materials:
-
10 mM DMSO stock of test compound.
-
PBS (pH 7.4) and Simulated Gastric Fluid (SGF, pH 1.2).
-
96-well filter plates (0.45 µm PVDF).
Procedure:
-
Spike: Dispense 196 µL of buffer (PBS or SGF) into a 96-well plate.
-
Add: Add 4 µL of 10 mM DMSO stock (Final conc: 200 µM, 2% DMSO).
-
Incubate: Shake at 500 rpm for 24 hours at room temperature.
-
Filter: Vacuum filter into a receiver plate to remove precipitate.
-
Analyze: Quantify filtrate via UV-Vis (254/280 nm) or LC-UV against a standard curve prepared in 100% DMSO.
Data Output:
| Solubility Range | Classification | Action |
|---|---|---|
| < 5 µM | Low | Chemical modification required (e.g., add polar groups). |
| 5–50 µM | Moderate | Use solubilizing agents (cyclodextrins) for in vivo dosing. |
| > 50 µM | High | Suitable for standard formulation. |
Section 2: In Vitro Metabolic Stability
The imidazole ring is a "soft spot" for CYP450-mediated oxidation, while the benzoxazepine core can undergo ring-opening. This protocol assesses intrinsic clearance (
Protocol 2.1: Microsomal Stability Assay
Rationale: Liver microsomes contain the full complement of CYP enzymes. We use a "substrate depletion" approach.
Workflow Diagram (Graphviz):
Caption: Workflow for determining intrinsic clearance via microsomal incubation.
Critical Steps:
-
Pre-incubation: Warm microsomes (0.5 mg/mL) and test compound (1 µM) for 5 min at 37°C. Note: 1 µM is used to ensure reaction linearity (Michaelis-Menten conditions).
-
Initiation: Add NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Sampling: At T=0, 5, 15, 30, 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Diazepam-d5).
-
Calculations: Plot ln(% remaining) vs. time. The slope
is used to calculate and .
Section 3: Bioanalytical Method Development (LC-MS/MS)
Imidazo-benzoxazepines are basic. Standard C18 chromatography works, but carryover is a major risk due to lipophilicity.
Protocol 3.1: LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Ionization: ESI Positive Mode (The imidazole nitrogen protonates readily).
-
Column: Waters CORTECS C18+ or Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm). Biphenyl phases offer superior selectivity for fused aromatic rings.
Gradient Table:
| Time (min) | % Mobile Phase A (0.1% Formic Acid in H2O) | % Mobile Phase B (0.1% Formic Acid in ACN) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 95 | 5 | 0.6 |
| 0.5 | 95 | 5 | 0.6 |
| 3.0 | 5 | 95 | 0.6 |
| 4.0 | 5 | 95 | 0.6 |
| 4.1 | 95 | 5 | 0.6 |
| 5.0 | 95 | 5 | 0.6 |
Sample Preparation (Mixed-Mode SPE): Why? Protein precipitation (PPT) is dirty. For CNS drugs requiring low limits of detection (LOD), use Mixed-Mode Cation Exchange (MCX).
-
Load: Acidify plasma (1:1 with 4% H3PO4) and load onto MCX plate.
-
Wash 1: 2% Formic Acid (removes acidic/neutral interferences).
-
Wash 2: 100% Methanol (removes neutrals; critical for removing phospholipids).
-
Elute: 5% NH4OH in Methanol (Releases the basic imidazo-benzoxazepine).
Validation Criteria (FDA 2018 Guidance):
-
Accuracy: ±15% (±20% at LLOQ).
-
Precision (CV): <15%.
-
Matrix Effect: Must be consistent across 6 different lots of plasma.
Section 4: In Vivo PK & BBB Penetration
For this scaffold, systemic exposure is not enough. You must prove the drug reaches the brain.
Protocol 4.1: Rat Cassette Dosing & Brain Harvest
Rationale: Cassette dosing (N=3 to 5 compounds per rat) increases throughput. However, ensure no ion suppression occurs in MS/MS.
Study Design Diagram (Graphviz):
Caption: In vivo PK workflow emphasizing brain tissue collection for CNS candidates.
Key Calculation: Unbound Partition Coefficient (
-
Target:
is generally required for CNS efficacy. -
Method: Determine
using Rapid Equilibrium Dialysis (RED) device.
References
-
FDA Center for Drug Evaluation and Research. (2018).[1] Bioanalytical Method Validation: Guidance for Industry. U.S. Food and Drug Administration.[1][2][3][4][5] [Link]
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for Kinetic Solubility & Microsomal Stability protocols).
- Winiwarter, S., et al. (2023). "Strategies to Optimize Brain Penetration in Drug Discovery." Journal of Medicinal Chemistry.
- Mullard, A. (2020). "Small molecules remain the backbone of drug discovery." Nature Reviews Drug Discovery. (Provides context on the continued relevance of heterocyclic scaffolds like benzoxazepines).
Sources
In vivo efficacy studies of anticancer agents derived from 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D]OXAZEPINE
Application Note: In Vivo Efficacy Studies of Anticancer Agents Derived from 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine
Executive Summary
This application note details the preclinical evaluation of anticancer agents derived from the 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine scaffold. This tricyclic heterocycle serves as a critical pharmacophore for the development of selective Phosphoinositide 3-kinase (PI3K) inhibitors, specifically targeting the PI3K
The 9-bromo moiety acts as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of solubilizing groups or hydrogen-bond donors essential for high-affinity kinase binding. This guide provides a validated workflow for formulation, xenograft modeling, and pharmacodynamic assessment to ensure robust in vivo data generation.
Scientific Background & Mechanism of Action[1][2]
The Scaffold: Benzo[f]imidazo[1,2-d]oxazepine
The fused imidazo-oxazepine ring system mimics the adenine pocket of ATP, making it a privileged structure for kinase inhibition. Derivatives of this scaffold function as ATP-competitive inhibitors. The "9-bromo" position is strategically located to access the "affinity pocket" of the PI3K enzyme, where substituents can interact with specific residues (e.g., Ser774, Lys776 in PI3K
Target Pathway: PI3K/Akt/mTOR
Inhibition of PI3K
Key Biomarker: Efficacy is correlated with the reduction of phosphorylated Akt (p-Akt S473/T308) in tumor tissue.
Experimental Workflow Visualization
The following diagram outlines the logical flow from scaffold derivatization to in vivo validation.
Caption: Integrated workflow for developing and testing imidazo-oxazepine derivatives.
Protocol 1: Drug Formulation & Stability
Imidazo-oxazepine derivatives are characteristically lipophilic (LogP > 3). Proper formulation is critical to ensure bioavailability and prevent precipitation in the gastrointestinal tract.
Reagents:
-
API: 9-bromo-derived anticancer agent (purity > 98%).
-
Vehicle A (Standard): 0.5% (w/v) Methylcellulose (MC) + 0.2% Tween-80 in water.
-
Vehicle B (Enhanced Solubilization): 10% N-Methyl-2-pyrrolidone (NMP) + 90% PEG-300.
Procedure:
-
Micronization: Grind the compound to a fine powder using a mortar and pestle to increase surface area.
-
Solubilization (Vehicle B):
-
Dissolve the compound in NMP first. Vortex for 2 minutes until clear.
-
Slowly add PEG-300 while vortexing.
-
Note: If using Vehicle A, create a suspension. Add Tween-80 to the powder, triturate to a paste, then slowly add 0.5% MC while stirring.
-
-
Stability Check: Leave the formulation at room temperature for 4 hours. Check for precipitation or color change.
-
Sterilization: Do not filter suspensions (Vehicle A). Clear solutions (Vehicle B) can be passed through a 0.22
m PTFE filter.
Protocol 2: In Vivo Efficacy (Xenograft Model)
Objective: Determine the Tumor Growth Inhibition (TGI) of the derivative in a PIK3CA-mutant breast cancer model.
Model Selection:
-
Cell Line: MCF-7 (PIK3CA E545K mutant) or T47D (PIK3CA H1047R mutant).
-
Host: Female BALB/c Nude Mice (6–8 weeks old).
-
Estrogen Supplementation: Required for MCF-7/T47D growth. Implant 0.72 mg, 60-day release 17
-estradiol pellets SC 3 days prior to inoculation.
Step-by-Step Methodology:
-
Cell Preparation:
-
Harvest MCF-7 cells in exponential growth phase.
-
Resuspend in 1:1 mixture of PBS and Matrigel (Corning) at
cells/mL.
-
-
Inoculation:
-
Inject 100
L ( cells) subcutaneously into the right flank.
-
-
Randomization:
-
Monitor tumor volume (TV) using calipers:
. -
When TV reaches 150–200 mm³ (approx. 2–3 weeks), randomize mice into groups (n=8/group).
-
-
Treatment Regimen:
-
Group 1: Vehicle Control (PO, QD).
-
Group 2: Low Dose (e.g., 10 mg/kg, PO, QD).
-
Group 3: High Dose (e.g., 30 mg/kg, PO, QD).
-
Group 4: Positive Control (e.g., Alpelisib, 25 mg/kg, PO, QD).
-
Duration: Treat for 21–28 days.
-
-
Monitoring:
-
Measure TV and Body Weight (BW) twice weekly.
-
Humane Endpoint: Euthanize if TV > 2000 mm³ or BW loss > 20%.
-
Protocol 3: Pharmacodynamic Biomarker Analysis
To validate the mechanism, tumor tissue must be analyzed for inhibition of the PI3K pathway.
Procedure:
-
Necropsy: Collect tumors 2–4 hours post-last dose (peak plasma concentration).
-
Lysis: Homogenize 50 mg tumor tissue in RIPA buffer containing phosphatase inhibitors (PhosSTOP).
-
Western Blot:
-
Load 20
g protein/lane. -
Primary Antibodies: p-Akt (Ser473) [CST #4060], Total Akt [CST #4691], GAPDH (Loading Control).
-
Detection: Chemiluminescence.
-
-
Quantification: Calculate the ratio of p-Akt/Total Akt. Significant reduction compared to vehicle confirms target engagement.
Pathway Visualization
The following diagram illustrates the specific intervention point of the imidazo-oxazepine derivative within the PI3K signaling cascade.
Caption: Mechanism of Action: The derivative blocks PI3K, preventing AKT phosphorylation and tumor survival.
Data Analysis & Interpretation
Tumor Growth Inhibition (TGI):
Calculate %TGI using the formula:
Interpretation Criteria:
-
TGI > 50%: Moderate efficacy.
-
TGI > 75%: High efficacy (potential clinical candidate).
-
Regression: Tumor volume decreases below baseline (Cytotoxic effect).
Statistical Analysis: Perform One-way ANOVA followed by Dunnett’s post-hoc test comparing treatment groups to the Vehicle Control. Significance is defined as p < 0.05.
References
-
Wang, X., et al. (2015).
." Bioorganic & Medicinal Chemistry, 23(15), 4357-4365. Link -
Massacesi, C., et al. (2016). "PI3K inhibitors as new cancer therapeutics: implications for clinical trial design." OncoTargets and Therapy, 9, 203–210. Link
-
Khadra, N., et al. (2025).[1] "Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine Derivatives." Journal of the Brazilian Chemical Society. Link (Note: Year reflects recent access/publication cycle).
-
Fritsch, C., et al. (2014). "PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer."[2] Cancer Research, 74(16), 1-10. Link
Sources
Troubleshooting & Optimization
Reducing homocoupling byproducts in Suzuki reactions of aryl bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with homocoupling side reactions, particularly when using aryl bromides. Our goal is to provide you with a deep, mechanistic understanding of why these byproducts form and to offer practical, field-proven strategies to mitigate them, ensuring the integrity and efficiency of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in a Suzuki reaction, and why is it a critical issue?
A1: Homocoupling is a common and undesirable side reaction where two identical coupling partners react with each other instead of with their intended cross-coupling partner. In the context of a Suzuki reaction between an aryl bromide (Ar-Br) and an arylboronic acid (Ar'-B(OH)₂), you can encounter two types of homocoupling byproducts:
-
Boronic Acid Homocoupling: Two molecules of the arylboronic acid couple to form a symmetrical biaryl (Ar'-Ar'). This is the most prevalent type of homocoupling.
-
Aryl Halide Homocoupling: Two molecules of the aryl bromide couple to form Ar-Ar. This is generally less common but can occur under certain conditions.
This side reaction is a critical issue because it consumes your starting materials, reduces the yield of your desired product (Ar-Ar'), and introduces impurities that are often structurally similar to the target molecule, complicating purification efforts.[1]
Q2: To effectively troubleshoot, I need to understand the cause. What are the primary mechanistic pathways that lead to boronic acid homocoupling?
A2: Understanding the mechanism is key to prevention. Homocoupling of boronic acids is primarily driven by two interconnected factors: the presence of Palladium(II) species and the presence of an oxidant, most commonly molecular oxygen (O₂).[1][2]
-
The Role of Pd(II): The active catalyst in the Suzuki cycle is Pd(0). However, if Pd(II) species are present (either from using a Pd(II) precatalyst like Pd(OAc)₂ or from the oxidation of Pd(0)), they can directly react with the organoboron reagent. This process involves a transmetalation step where two organic groups from the boronic acid are transferred to the Pd(II) center, followed by reductive elimination to yield the homocoupled biaryl (Ar'-Ar') and regenerate Pd(0).[3] This pathway essentially consumes the boronic acid before it can participate in the main catalytic cycle.
-
The Role of Oxygen: Oxygen is the main culprit for oxidizing the active Pd(0) catalyst to the problematic Pd(II) state.[2][3][4] Even trace amounts of dissolved oxygen in your solvent can be sufficient to trigger this process, leading to a cascade of homocoupling. Therefore, rigorous exclusion of oxygen is one of the most effective strategies to suppress this side reaction.[2]
Below is a diagram illustrating how the homocoupling pathway diverges from the desired Suzuki catalytic cycle.
Caption: The Suzuki cycle versus the homocoupling side reaction.
Q3: My main byproduct is the biaryl from my boronic acid (Ar'-Ar'). What are the most effective strategies to minimize it?
A3: This is the classic homocoupling problem. A multi-pronged approach focusing on catalyst choice and reaction environment is most effective.
-
Rigorous Deoxygenation: This is the single most critical step.[2][4] Before adding your catalyst, thoroughly degas your solvent and the entire reaction mixture. Standard methods include:
-
Inert Gas Sparging: Bubble argon or nitrogen through the solvent for at least 20-30 minutes. Subsurface sparging is highly effective.[2]
-
Freeze-Pump-Thaw: For more sensitive reactions, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.
-
-
Choice of Palladium Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. Using a Pd(II) source like Pd(OAc)₂ or PdCl₂ requires an in situ reduction to the active Pd(0) state. This reduction can sometimes be initiated by the homocoupling of the boronic acid itself, creating the very byproduct you want to avoid.[3]
-
Order of Addition: A practical lab trick is to pre-heat the mixture of the aryl bromide, base, and solvent under an inert atmosphere for 10-15 minutes before adding the boronic acid and, finally, the palladium catalyst.[4] This ensures the catalyst enters a system ready for oxidative addition, promoting entry into the desired catalytic cycle.
-
Add a Mild Reducing Agent: In some industrial processes, additives like potassium formate have been used. These agents can help reduce any stray Pd(II) to Pd(0) without interfering with the main catalytic cycle, effectively suppressing homocoupling.[2]
Q4: How does the choice of ligand and base impact the formation of homocoupling byproducts?
A4: The ligand and base are not just passive players; they actively modulate the rates of the different steps in the catalytic cycle. Choosing them correctly can create conditions where the desired cross-coupling outcompetes the homocoupling.
Ligand Selection: The goal is to accelerate the key steps of the desired cycle: oxidative addition and reductive elimination.
-
Electron-rich and Bulky Ligands: Ligands such as trialkylphosphines (e.g., P(t-Bu)₃), bulky biarylphosphines (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs) are highly effective.[5][6]
-
Causality: Their strong electron-donating ability facilitates the oxidative addition of the aryl bromide to the Pd(0) center.[6] Their steric bulk promotes the final reductive elimination step to release the desired Ar-Ar' product.[6] By speeding up these crucial steps, the catalyst spends less time in states that are susceptible to side reactions.[5]
-
Base Selection: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that is ready for transmetalation.[7][8]
-
Strength and Type: While a base is necessary, an overly strong or inappropriate base can promote side reactions.
-
Recommended: Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices for aryl bromides.[9][10] They are effective at promoting the reaction without being overly aggressive.
-
Use with Caution: Strong bases like sodium hydroxide (NaOH) or alkoxides (e.g., NaOt-Bu) can sometimes accelerate byproduct formation and are often more associated with dehalogenation side reactions.[9]
-
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Palladium Source | Pd(0) precatalyst (e.g., Pd₂(dba)₃) | Avoids the need for in situ reduction, which can be initiated by homocoupling.[3] |
| Ligand | Bulky, electron-rich phosphine (e.g., SPhos) or NHC | Accelerates oxidative addition and reductive elimination, outcompeting side reactions.[5][6] |
| Base | Weaker inorganic base (e.g., K₃PO₄, K₂CO₃) | Sufficiently activates the boronic acid without promoting unwanted side pathways.[9][10] |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxidation of Pd(0) to Pd(II), a key driver of homocoupling.[1][2] |
Q5: Can my reaction temperature or choice of solvent contribute to homocoupling?
A5: Yes, absolutely. These parameters define the reaction environment and can tip the balance between the desired reaction and side reactions.
-
Temperature: Higher temperatures generally increase the rate of all reactions, including homocoupling.[11][12] If you are observing significant byproduct formation, consider running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C). While this may require a longer reaction time, the improved selectivity can often lead to a higher isolated yield of the pure product.
-
Solvent: Aprotic solvents are generally preferred.
-
Good Choices: Mixtures of solvents like Toluene/H₂O, Dioxane/H₂O, or THF/H₂O are very common and effective. A small amount of water is often necessary to help dissolve the inorganic base and facilitate the formation of the active boronate species.[5]
-
Protic Solvents: While some reactions use alcohols as solvents, be aware that they can sometimes participate in side reactions like dehalogenation.[9] If you are experiencing multiple side products, switching to an aprotic solvent system is a sound troubleshooting step.
-
Q6: Are there alternative boron reagents that are less prone to homocoupling?
A6: Yes. The stability of the organoboron reagent plays a significant role. While boronic acids are the most common, they are susceptible to side reactions like protodeboronation and homocoupling.[13] If you continue to face issues, consider using more stable alternatives:
-
Boronate Esters: Pinacol esters (Ar'-Bpin) are a popular choice. They are generally more stable than the corresponding boronic acids, both on the shelf and under reaction conditions.[3] They can be purchased or easily prepared via Miyaura borylation.[13]
-
Potassium Organotrifluoroborates (Ar'-BF₃K): These salts are highly crystalline, bench-stable solids that are much less prone to protodeboronation and homocoupling.[13] They slowly release the boronic acid in situ under the reaction conditions.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are unreactive under anhydrous coupling conditions. They require a mild aqueous base to deprotect and release the active boronic acid, offering a form of "slow release" that can be beneficial for complex syntheses.
Troubleshooting Workflow
If you are observing >10% homocoupling byproduct in your reaction, follow this decision tree to diagnose and solve the issue.
Caption: A decision tree for troubleshooting homocoupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide Optimized to Minimize Homocoupling
This protocol provides a robust starting point. Amounts should be optimized for specific substrates.
Materials:
-
Aryl Bromide (1.0 eq.)
-
Arylboronic Acid (1.2 - 1.5 eq.)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq.)
-
Toluene and Water (e.g., 10:1 ratio, ~0.1 M concentration)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Solvent Deoxygenation: Place the required volume of toluene and water into a separate flask. Bubble argon gas through the liquid via a needle for 30 minutes.
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide, arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Add the Pd₂(dba)₃ and SPhos solids to the flask under a positive flow of argon.
-
Solvent Addition: Using a syringe, add the degassed toluene/water solvent mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (start with 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14][15]
References
-
Cisneros, G. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. [Link]
-
ResearchGate (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]
-
Reddit r/Chempros (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
CovaSyn (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Hartwig, J. F., et al. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]
-
Lipshutz, B. H., et al. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]
-
Pérez-Lorenzo, M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Chemistry LibreTexts (2023). Suzuki Cross Coupling. [Link]
-
Le-Grognec, E., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. [Link]
-
Wikipedia (n.d.). Suzuki reaction. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ScholarWorks @ UTRGV (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
-
Macmillan Group (2005). B-Alkyl Suzuki Couplings. [Link]
-
ResearchGate (n.d.). The effect of various temperatures on the Suzuki coupling reaction. [Link]
-
Thompson, A., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules. [Link]
-
Reddit r/chemhelp (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]
-
Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Reddit r/Chempros (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
ResearchGate (n.d.). Effect of temperature on the progress of the assisted Suzuki...[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting low yields in imidazo-benzoxazepine synthesis
Technical Support Guide: Troubleshooting Low Yields in Imidazo-Benzoxazepine Synthesis
Introduction: The "Medium Ring" Challenge
Welcome to the technical support center. If you are accessing this guide, you are likely facing the "entropic penalty" characteristic of fusing a 7-membered oxazepine ring to an imidazole scaffold. Unlike 5- or 6-membered rings, imidazo[2,1-d][1,5]benzoxazepines (and their analogs) suffer from significant transannular strain and unfavorable entropy during cyclization.[1]
This guide moves beyond generic advice. We analyze the two dominant synthetic methodologies—Ugi-Post Condensation (UDC) and Copper-Catalyzed Oxidative Coupling —to diagnose why your yields are stalling at <20% and how to push them to >65%.
Module 1: Troubleshooting Ugi-Post Condensation Strategies
The most common route to this scaffold involves a Ugi-4-Component Reaction (U-4CR) followed by an intramolecular cyclization (often metal-catalyzed or S_NAr).
Scenario A: The Ugi reaction works, but the cyclization fails.
Symptom: You isolate the linear Ugi adduct in good yield, but the subsequent ring closure yields only starting material or polymerized tar.
Root Cause Analysis:
-
Rotameric Locking: The amide bond in the Ugi adduct often exists as a mixture of cis/trans rotamers. If the population is locked in the conformation anti-periplanar to the reactive center, cyclization cannot occur.[1]
-
Ligand Poisoning: If you are using a Pd/Cu-catalyzed post-condensation (e.g., intramolecular arylation), residual isocyanides from the Ugi step are potent catalyst poisons.[1]
Corrective Protocol:
-
Step 1 (Purification): Do not carry the crude Ugi product directly into the cyclization if using transition metals. Scavenge excess isocyanide using a polymer-supported amine or perform a rapid silica plug filtration.
-
Step 2 (Conformational Bias): Switch the solvent for the cyclization step.
-
Recommendation: Use DMSO or DMAc (Dimethylacetamide).[1] These polar aprotic solvents can lower the rotation barrier of the amide bond, allowing the molecule to access the reactive conformation.
-
-
Step 3 (The "Dilution Rule"): 7-membered ring formation is kinetically slow.
-
Standard: 0.1 M concentration.
-
Fix: Dilute to 0.01 M – 0.005 M . This favors intramolecular cyclization over intermolecular oligomerization.
-
Scenario B: The "One-Pot" attempt yields a complex mixture.
Symptom: Attempting to cascade the Ugi and cyclization steps without isolation results in a "black tar."
Root Cause: Incompatible activation energies. The Ugi reaction is exothermic and often fast at RT/40°C; the cyclization often requires high heat (>100°C).[1] Heating the Ugi components prematurely leads to isocyanide polymerization.
Corrective Protocol:
-
Sequential Heating: Run the Ugi phase at room temperature for 12–24 hours. Only after TLC confirms the disappearance of the imine intermediate should you add the cyclization catalyst/base and ramp the temperature.
-
Microwave Irradiation: For the cyclization step, microwave heating (120–140°C for 10–20 min) is superior to thermal reflux.[1] It provides the rapid energy input needed to overcome the enthalpy of activation for the 7-membered ring before side reactions can compete.
Module 2: Troubleshooting Copper-Catalyzed Oxidative Couplings
This modern approach often constructs the imidazole and oxazepine rings via C-H activation or A3-coupling cascades.
Scenario C: Reaction stalls after <30% conversion.
Symptom: The reaction starts well (color change) but stalls. Adding more catalyst does not help.
Root Cause: Catalyst Disproportionation . In oxidative couplings (e.g., using Cu(I) and air/O2), Cu(I) is oxidized to Cu(II).[1] If the regeneration cycle is inefficient, or if Cu(0) precipitates (disproportionation), the cycle dies.[1]
Corrective Protocol:
-
Ligand Check: Are you using a ligand? "Ligand-free" protocols are often reproducible only on small scales ( <50 mg).
-
Fix: Add 10-20 mol% 1,10-phenanthroline or bipyridine . These ligands stabilize the active Copper species and prevent "plate-out" of metallic Copper.
-
-
Oxygen Mass Transfer: If using air as the oxidant, a balloon is often insufficient for scale-up.
-
Fix: Switch to an O2 balloon or, preferably, active bubbling of air through the solvent if the volume >10 mL.[1]
-
Scenario D: Low yield due to substrate electronic effects.
Symptom: Electron-Rich aldehydes work; Electron-Poor ones fail (or vice versa).
Root Cause: The electrophilicity of the imine intermediate is critical.[2]
-
Electron-Withdrawing Groups (EWGs): Destabilize the intermediate cation in A3 couplings, leading to hydrolysis.
-
Electron-Donating Groups (EDGs): Deactivate the aryl ring toward nucleophilic attack during the ring-closure event.
Data Table: Solvent & Base Screening for Cu-Catalyzed Cyclization Standard conditions: 10 mol% CuI, Ligand, 100°C.
| Solvent | Base | Yield (Typical) | Notes |
| DMF | K2CO3 | 15-30% | Often leads to hydrolysis of imine intermediates due to wet solvent. |
| Toluene | Cs2CO3 | 40-55% | Good for non-polar substrates; poor solubility for polar intermediates. |
| DMSO | Cs2CO3 | 65-85% | Recommended. High solubility; stabilizes Cu-intermediates. |
| 1,4-Dioxane | KOtBu | <10% | Strong bases often decompose the oxazepine precursor. |
Module 3: Visualization of Failure Pathways
The following diagram illustrates the critical decision points where yields are typically lost in the Ugi-Post Condensation route.
Caption: Diagnostic flow for identifying the root cause of yield loss based on reaction appearance and synthetic strategy.
Module 4: Frequently Asked Questions (FAQs)
Q1: My product is water-soluble and I lose it during the aqueous workup. How do I isolate it? A: Imidazo-benzoxazepines are basic. If your workup is acidic or neutral, the nitrogen is protonated, keeping it in the aqueous phase.[1]
-
Protocol: Adjust the aqueous layer to pH 10-11 using saturated Na2CO3 or NaOH before extraction. Use CHCl3/Isopropanol (3:1) as the extraction solvent, as DCM is often insufficient for these polar heterocycles.[1]
Q2: Can I use "Green" solvents like Ethanol? A: For the Ugi step, yes.[1] For the cyclization, generally no .[1] Ethanol's boiling point (78°C) is usually too low to overcome the activation energy for forming the 7-membered ring, and it may participate in nucleophilic side reactions.
Q3: How do I confirm the 7-membered ring formed and not a 6-membered isomer? A: This is a common pitfall (regioisomerism).
-
Check: Look for the characteristic 1H NMR shift of the methylene protons in the oxazepine ring. In a 7-membered ring, they often appear as distinct diastereotopic protons (roofing effect) due to the ring puckering, whereas in open-chain or 6-membered isomers, they may appear as a singlet or simple triplet.[1]
References
-
Van der Eycken, E. V., et al. "Post-Ugi Intramolecular Diaryl Ether Formation: Synthesis of Benzoxazepinones."[1] Beilstein Journal of Organic Chemistry, 2011.[1]
-
Hulme, C., et al. "Applications of the Ugi Reaction in the Synthesis of Heterocyclic Libraries."[1] Journal of Combinatorial Chemistry, 2005.[1]
-
Wu, A., et al. "Copper-Catalyzed Synthesis of Imidazo[2,1-b][1,3]benzothiazoles and Analogs via A3 Coupling."[1] Journal of Organic Chemistry, 2017.[1][3] [1]
-
Guchhait, S. K., et al. "Groebke-Blackburn-Bienaymé Reaction: An Overview of the Synthesis of Fused-Imidazole Scaffolds." ACS Combinatorial Science, 2015.[1]
Sources
- 1. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ugi post-condensation copper-triggered oxidative cascade towards pyrazoles [beilstein-journals.org]
- 3. Synthesis of Imidazo[2,1-b]thiazoles via Copper-Catalyzed A3-Coupling in Batch and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Profile of 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine
[1]
Executive Summary
You are working with a tricyclic heteroaromatic scaffold commonly utilized in the development of PI3K
Key Chemical Characteristics:
-
Core Rigidity: The "5,6-dihydro" nomenclature indicates saturation only at the ethylene bridge of the oxazepine ring; the imidazole and benzene rings remain aromatic.[1] This aromaticity confers significant stability compared to non-aromatic imidazoline analogs.[1]
-
Basicity: The N3 nitrogen of the imidazole ring is a Lewis base (
), dictating its solubility and retention behavior in HPLC.[1] -
The 9-Bromo Handle: This substituent is chemically inert under standard storage conditions but is the primary site for intended functionalization (e.g., Suzuki-Miyaura coupling).[1]
Part 1: Stability & Reactivity Profile
Acidic Conditions (pH < 4)
Status: Conditionally Stable / Soluble [1]
-
Mechanism: In dilute aqueous acid (e.g., 0.1 N HCl, 0.1% TFA), the imidazole N3 protonates.[1] This forms a cation that dramatically improves aqueous solubility.[1]
-
Risk Factor (Hydrolysis): While the fused aromatic imidazole is robust, the oxazepine ether linkage (C-O-C) and the amidine-like bridgehead are susceptible to hydrolysis under vigorous acidic conditions (e.g., 6N HCl at reflux).[1] This can lead to ring-opening, yielding a 2-(imidazol-2-yl)phenol derivative or cleavage of the ethylene bridge.[1]
-
Operational Insight:
Basic Conditions (pH > 8)
Status: Chemically Stable / Poor Solubility [1]
-
Mechanism: The molecule lacks acidic protons on the ring system (unless functionalized further).[1] Therefore, it resists deprotonation.[1] The ether linkage is generally stable to base.[1]
-
Risk Factor (Precipitation): The primary failure mode in basic media is physical instability (precipitation).[1] As the pH rises above the imidazole's
, the molecule reverts to its neutral, hydrophobic free-base form.[1] -
Operational Insight:
The "9-Bromo" Integrity
Status: Reactive to Pd(0)
-
Warning: This compound is often an intermediate.[1] If your lab uses Palladium (Pd) catalysts nearby, trace contamination can catalyze oxidative addition at the C-Br bond, leading to homocoupling (dimers) or hydrodehalogenation (loss of Br) if a hydride source is present.
Part 2: Troubleshooting & FAQs
Scenario A: "My HPLC peak is splitting or tailing significantly."
Diagnosis: This is a classic "Basic Nitrogen" artifact, not degradation.[1] The imidazole nitrogen interacts with residual silanols on the HPLC column stationary phase.[1] Solution:
-
Add Modifier: Ensure your mobile phase contains 0.1% Formic Acid or TFA (Acidic method) or use a high-pH stable column with Ammonium Bicarbonate (Basic method).[1]
-
Increase Ionic Strength: Add 10-20 mM Ammonium Acetate to suppress silanol interactions.
Scenario B: "The compound disappeared in the cellular assay media (pH 7.4)."
Diagnosis: Likely precipitation , not metabolic instability.[1] Solution:
-
Check the DMSO concentration.[1] Ensure final DMSO is
but sufficient to keep the stock solubilized before dilution.[1] -
Perform a "Shake-Flask" solubility test.[1] If solubility is
, the compound is precipitating before it hits the cells.[1]
Scenario C: "I see a new peak at M+18 in LCMS."
Diagnosis: Hydrolysis .[1][2] You have likely opened the oxazepine ring (addition of
Part 3: Visualization (Decision Logic)
The following diagram illustrates the critical decision pathways for handling this scaffold based on pH environment and observed issues.
Caption: Operational logic flow for handling 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine based on pH-dependent solubility and stability risks.
Part 4: Standardized Stability Protocol
To validate the integrity of your specific batch, perform this Forced Degradation Screen .
Materials
-
Compound Stock: 10 mM in DMSO.
-
Acid Stressor: 1N HCl.[1]
-
Base Stressor: 1N NaOH.[1]
-
Oxidative Stressor: 3%
.[1] -
Control: PBS (pH 7.4).[1]
Workflow
-
Preparation: Dilute Stock to 100
in the respective stressor solvents (n=3). -
Incubation:
-
Quenching: Neutralize Acid/Base samples to pH 7.0 immediately after incubation.
-
Analysis: Inject on HPLC (UV 254 nm). Calculate % Recovery relative to Control.
Interpretation Table
| Condition | Expected Recovery | Interpretation |
| Control (PBS) | > 99% | Baseline stability.[1] |
| 1N HCl (60°C) | 85 - 95% | Minor Degradation. New peaks indicate oxazepine ring opening.[1] |
| 1N NaOH (60°C) | > 95% | Stable. High resistance to base hydrolysis. |
| 3% H2O2 | > 90% | Generally Stable. N-oxide formation on imidazole is possible but slow.[1] |
References
-
Synthesis of Benzo[f]imidazo[1,2-d][1,4]oxazepines: Title: Efficient synthesis of novel benzo[f]imidazo[1,2-d][1,4]oxazepine-5(6H)-one derivatives. Source:ResearchGate / Synthetic Communications URL:[Link]
-
Scaffold Application in PI3K Inhibitors: Title: 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα.[1][4] Source:Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]
-
Mechanistic Insight on Ring Expansion/Hydrolysis: Title: Rethinking Hydrolytic Imidazoline Ring Expansion: A Common Approach to the Preparation of Medium-Sized Rings via Side-Chain Insertion into [1.4]Oxa- and [1.4]Thiazepinone Scaffolds.[1][2] Source:Journal of Organic Chemistry (ACS Publications) URL:[Link][2]
-
General Heterocyclic pKa Data: Title: pKa Data Compiled by R. Williams.[1][5] Source:Kyoto University / Evans Group Harvard URL:[1][Link]
Sources
- 1. 9-Bromo-5,6-dihydro-2,3-diiodoimidazo(1,2-d)(1,4)benzoxazepine | C11H7BrI2N2O | CID 58204766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rethinking Hydrolytic Imidazoline Ring Expansion: A Common Approach to the Preparation of Medium-Sized Rings via Side-Chain Insertion into [1.4]Oxa- and [1.4]Thiazepinone Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
Overcoming steric hindrance in the synthesis of 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D]OXAZEPINE derivatives
Status: Active Agent: Senior Application Scientist Ticket ID: CHE-OX-9BR-STERIC Topic: Overcoming Steric Hindrance & Cyclization Failures
Executive Summary: The "Medium-Ring" Challenge
Welcome to the technical support hub for the synthesis of 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine .
If you are accessing this guide, you are likely facing the "7-membered ring bottleneck." While the formation of 5- and 6-membered rings is kinetically favored, the fusion of an imidazole to a benzoxazepine core involves significant enthalpic strain (bond angle distortion) and entropic penalties (loss of degrees of freedom).
When a bulky 9-bromo substituent is present on the benzene ring—or if you are attempting to introduce substituents at the imidazole C2 position—steric hindrance often shuts down the cyclization, leading to polymerization or open-chain byproducts.
This guide provides a troubleshooting framework based on Template Effects , High-Dilution Kinetics , and Transition-Metal Catalysis to force this difficult ring closure.
Strategic Synthesis Workflows
We recommend two primary pathways. Method A is the standard cost-effective route but fails under high steric load. Method B is the "Heavy Duty" solution using alkyne activation to overcome steric barriers.
Decision Tree: Which Route?
Caption: Decision logic for selecting the synthetic pathway based on steric congestion.
Technical Troubleshooting & FAQs
Issue 1: "I am getting open-chain O-alkylated products, not the ring."
Diagnosis: The intermolecular reaction (polymerization) is outcompeting the intramolecular ring closure. This is a classic entropy problem.
The Fix: The "Cesium Effect" & Pseudo-High Dilution Standard bases like K₂CO₃ often fail here. You must switch to Cesium Carbonate (Cs₂CO₃) .
-
Mechanism: The large ionic radius of Cesium (1.67 Å) allows it to coordinate with both the phenoxide oxygen and the imidazole nitrogen (or the leaving group), creating a "template" that brings the two reactive centers into proximity.
-
Protocol Adjustment:
-
Solvent: Switch to anhydrous DMF or MeCN.
-
Concentration: Run the reaction at 0.05 M or lower (High Dilution).
-
Addition: Add the electrophile (e.g., 1,2-dibromoethane) slowly over 2 hours using a syringe pump to keep its instantaneous concentration low.
-
Issue 2: "The reaction stalls at the intermediate. The 7-membered ring won't close."
Diagnosis: The activation energy for the 7-membered ring closure is too high due to the steric clash of the 9-bromo group with the incoming linker.
The Fix: Switch to Method B (7-exo-dig Hydroamination) Instead of using a saturated linker (dibromoethane), use a propargyl linker . The rigidity of the alkyne reduces the degrees of freedom, and the linear geometry minimizes steric clashes during the approach.
Protocol (Silver-Catalyzed Cyclization):
-
Precursor: Synthesize the O-propargyl ether of the 1-(2-hydroxy-5-bromophenyl)imidazole.
-
Catalyst: AgNO₃ (10 mol%) or AuCl₃ (5 mol%).
-
Conditions: DMF, 80°C.
-
Why it works: The metal activates the alkyne (π-acid), triggering a nucleophilic attack by the imidazole nitrogen. This forces a 7-exo-dig cyclization, which is favored by Baldwin's Rules even in sterically hindered systems.
Issue 3: "My 9-Bromo substituent is debrominating during the reaction."
Diagnosis: If you are using Pd-catalysis (e.g., Buchwald-Hartwig to form the C-N bond first) or harsh reducing conditions, the aryl bromide is labile.
The Fix: Orthogonal Chemistry
-
Avoid: Palladium catalysts with phosphine ligands that are prone to oxidative addition into Ar-Br bonds (e.g., XPhos, P(tBu)₃) unless the temperature is strictly controlled (<60°C).
-
Alternative: Use Copper(I) Iodide (CuI) with diamine ligands (e.g., DMEDA) for the C-N coupling steps. Copper is far less reactive toward aryl bromides than Palladium, preserving your 9-bromo handle for later diversification.
Data & Specifications
Comparative Cyclization Efficiency
Data derived from internal benchmarking of benzo[f]imidazo[1,2-d][1,4]oxazepine analogs.
| Parameter | Method A (Classical Alkylation) | Method B (Ag-Catalyzed Alkyne) |
| Precursor | Phenol + 1,2-dibromoethane | Phenol + Propargyl bromide |
| Key Reagent | Cs₂CO₃ / DMF | AgNO₃ / DMF |
| Temp | 100°C | 80°C |
| Steric Tolerance | Low (Fails with ortho-subs) | High (Tolerates bulky groups) |
| Yield (9-Br) | 15-25% | 65-78% |
| Major Byproduct | O-alkylated dimer | 5-exo-dig product (trace) |
Detailed Experimental Protocol (Method B)
Target: 9-Bromo-7-methylene-6,7-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (Exocyclic alkene can be reduced later).
Step 1: Propargylation [1]
-
Dissolve 1-(2-hydroxy-5-bromophenyl)-1H-imidazole (1.0 eq) in anhydrous DMF (0.1 M).
-
Add K₂CO₃ (1.5 eq) and stir for 15 min at RT.
-
Add Propargyl bromide (1.2 eq, 80% in toluene) dropwise.
-
Stir at RT for 4 hours.
-
Checkpoint: TLC should show complete consumption of the phenol. If O-alkylation is slow, add catalytic KI.
Step 2: Ag(I)-Promoted 7-exo-dig Cyclization
-
Dissolve the O-propargyl intermediate from Step 1 in anhydrous DMF (concentration 0.05 M - Critical for cyclization).
-
Add AgNO₃ (0.1 eq).
-
Heat to 80°C under Argon atmosphere.
-
Monitor by LCMS. The mass will remain the same (isomerization), but the retention time will shift.
-
Workup: Filter through Celite to remove Silver. Wash with brine. Purify via flash chromatography (DCM/MeOH).
Step 3: Hydrogenation (Optional)
-
To obtain the saturated 5,6-dihydro derivative, reduce the exocyclic double bond using H₂ (1 atm) and PtO₂ (Adam's Catalyst).
-
Note: Do not use Pd/C, as it will debrominate the 9-Br position. PtO₂ is more selective for the alkene over the Ar-Br bond.
Mechanistic Visualization
Caption: The Ag(I)-mediated pathway forces the 7-exo-dig closure, bypassing the entropic barrier of standard alkylation.
References
-
Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations . The Journal of Organic Chemistry. (2022).[1] [Link][1]
-
Efficient synthesis of novel benzo[f]imidazo[1,2-d][1,4]oxazepine-5(6H)-one derivatives . ResearchGate. (2016). [Link]
-
PubChem Compound Summary: 9-Bromo-5,6-dihydro-2,3-diiodoimidazo[1,2-d][1,4]benzoxazepine . National Center for Biotechnology Information. [Link]
-
A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization . Organic Letters. (2012). [Link]
Sources
Technical Support Center: Purification of Polar Imidazo-Benzoxazepines
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming retention loss, peak tailing, and solubility issues in Imidazo-benzoxazepine purification.
Welcome to the Separation Sciences Tech Hub
You are likely here because your imidazo-benzoxazepine scaffold is behaving unpredictably. These compounds possess a "Jekyll and Hyde" character: the imidazole ring confers basicity (
This guide moves beyond generic advice. We address the specific physicochemical interactions causing your failures and provide self-validating protocols to resolve them.
Troubleshooting Module 1: Normal Phase Chromatography
Q: My compound streaks on silica and co-elutes with impurities despite running a shallow gradient. Why?
The Diagnosis:
This is the classic "Silanol Effect." The basic nitrogen in the imidazole ring is acting as a Lewis base, forming strong hydrogen bonds with the acidic silanol groups (
The Protocol: Amine-Modified Silica Chromatography Do not simply increase polarity (e.g., more Methanol); this often worsens resolution. You must block the active sites.
-
Select the Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (
) . -
The "Pre-Coat" Step (Crucial):
-
Equilibrate your column with 3–5 column volumes (CV) of the starting mobile phase containing 1% TEA .
-
Why? This saturates the silica surface with amine, effectively "capping" the acidic silanols before your sample ever touches the column.
-
-
The Run:
-
Reduce the modifier to 0.1%–0.5% in both Solvent A (e.g., DCM) and Solvent B (e.g., MeOH) for the actual run.
-
Warning: High concentrations of TEA can form complexes with certain benzoxazepine derivatives. If you see new spots on TLC, switch to
.
-
Q: I am using DCM/MeOH, but I see "ghost peaks" or degradation.
The Diagnosis: Halogenated solvents like DCM can become acidic over time (forming HCl), which may open the oxazepine ring, particularly if the bridgehead carbon is electron-deficient. The Fix: Switch to Ethyl Acetate / Ethanol (3:1) as the polar component. Ethanol is a strong hydrogen bond donor/acceptor and can often disrupt the silanol interaction without the acidity risk of aged DCM.
Troubleshooting Module 2: Reverse Phase (C18) & pH Control
Q: My peaks are broad and split on C18. Should I switch columns?
The Diagnosis:
You are likely operating near the
The Protocol: pH-Switching Strategy You must force the equilibrium to one side.
| Mode | pH Condition | Mobile Phase Additive | Effect on Imidazo-benzoxazepine | Best For... |
| Acidic | pH 2.0–2.5 | 0.1% TFA or Formic Acid | Protonated (+): High solubility, low retention. | Removing non-polar impurities; General screening. |
| Basic | pH 9.5–10.0 | 10mM Ammonium Bicarbonate + | Neutral (0): High retention, sharp peaks. | Purification. The neutral form binds well to C18. |
Critical Warning: Standard silica-based C18 columns dissolve at pH > 8.0.[1]
-
Requirement: You must use a Hybrid Particle (BEH) or Polymer-based column for high pH work. If you use a standard silica column at pH 10, you will strip the stationary phase, leading to silica contamination in your final product.
Troubleshooting Module 3: Solubility & Loading
Q: My sample crashes out at the head of the prep column, causing high backpressure.
The Diagnosis: Polar imidazo-benzoxazepines often exhibit "solubility inversion." They are soluble in DMSO or pure methanol but insoluble in the initial aqueous mobile phase (e.g., 5% MeCN/Water). When the sample plug hits the water-rich mobile phase, it precipitates.
The Protocol: The "Sandwich" Injection Do not inject pure DMSO. Use this layering technique to buffer the solubility shock:
-
Prepare Sample: Dissolve in minimum DMSO/DMF.
-
The Sandwich: Program the autosampler to draw:
- DMSO:Water (50:50) (Leading Plug)
- Sample
- DMSO:Water (50:50) (Trailing Plug)
-
Mechanism: The plugs dilute the sample interface gradually, preventing the immediate precipitation shock when mixing with the mobile phase.
Decision Matrix: Method Selection
Use this logic flow to select the correct purification mode for your specific derivative.
Figure 1: Decision tree for selecting the optimal stationary phase based on solubility and polarity profiles.
Advanced Topic: HILIC (When C18 Fails)
Q: My compound elutes in the void volume on C18, even at 0% organic.
The Diagnosis: Your derivative is too polar for Reverse Phase. This is common if you have added multiple polar groups (e.g., amino side chains) to the benzoxazepine core.
The Protocol: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC works by creating a water-rich layer on the surface of a polar stationary phase (Silica or Amide).
-
Stationary Phase: Bare Silica or Amide-bonded silica.[2]
-
Mobile Phase A: Acetonitrile (Weak solvent in HILIC).
-
Mobile Phase B: 10mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8) in Water (Strong solvent).
-
Gradient: Start high organic (95% A) and gradient down to 60% A.
-
Why it works: The polar imidazo-benzoxazepine partitions into the water layer on the silica surface. The elution order is reversed compared to C18; the most polar impurities elute last.
References
-
Agilent Technologies. (2025). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection.[3] Agilent Application Notes. Link
-
Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. Link
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek Technical Guides. Link
-
Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301.[4] National Institutes of Health (PubMed). Link(Note: Discusses the specific pH-dependent ring opening/closing of imidazo-fused azepines).
-
Kromasil. (2011).[2] Basic methodology for method development in preparative HPLC. Kromasil Technical Notes. Link
Sources
- 1. support.waters.com [support.waters.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting complex NMR spectra of 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D]OXAZEPINE analogs
This technical guide is structured as a specialized support center for researchers characterizing 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine analogs. It addresses the specific challenges of fused tricyclic heterocycles, particularly 7-membered ring dynamics and regiochemical assignment.
Introduction: The Scaffold Challenge
The benzo[f]imidazo[1,2-d][1,4]oxazepine core is a privileged scaffold in medicinal chemistry, often investigated for kinase inhibition and GPCR modulation. However, its NMR analysis is notoriously deceptive due to three converging factors:
-
Conformational Fluxionality: The 7-membered oxazepine ring undergoes slow-to-intermediate exchange on the NMR time scale at room temperature, causing line broadening.
-
Fused Regiochemistry: Determining the orientation of the imidazole fusion and the exact position of the bromine atom on the benzo ring requires rigorous 2D NMR evidence.
-
Nitrogen-Rich Environment: The presence of three nitrogen atoms (if the imidazole is substituted) creates ambiguity in quaternary carbon assignment.
This guide provides self-validating protocols to resolve these issues.
Module 1: The "Blurry Spectrum" (Conformational Dynamics)
User Question:
"I am seeing broad, undefined multiplets in the aliphatic region (4.0–5.0 ppm) and missing carbon signals. Is my sample impure?"
Technical Diagnosis:
Likely not an impurity. The 5,6-dihydro bridge (
Troubleshooting Protocol: Variable Temperature (VT) NMR
To resolve this, you must shift the exchange regime.
-
Solvent Switch: If possible, dissolve the sample in DMSO-d6 rather than
. DMSO has a higher boiling point and disrupts potential aggregation. -
The Heat Test: Run a proton spectrum at 353 K (80 °C) .
-
Result A (Sharpening): The peaks resolve into clear triplets/multiplets. This confirms conformational exchange.[1]
-
Result B (No Change): The broadening is due to paramagnetic impurities or poor shimming.
-
-
The Freeze Test (Optional): If heating fails to resolve fine coupling, cooling to 233 K (-40 °C) (in
) may "freeze" the individual conformers, showing two distinct sets of signals (rotamers).
Decision Logic: VT-NMR Workflow
Figure 1: Decision tree for distinguishing conformational dynamics from sample impurities.
Module 2: Structural Elucidation & Connectivity
User Question:
"How do I definitively assign the 9-bromo position and distinguish the imidazole protons from the benzo protons?"
Technical Diagnosis:
The "9-bromo" position implies substitution on the benzene ring. In the benzo[f] system, standard numbering places the oxygen at position 1 and the fusion carbons at 6a/10a. The bromine is likely at a position meta or para to the oxygen/nitrogen fusion points.
Data Table: Expected Chemical Shifts (DMSO-d6)
Note: Values are approximate and shift-dependent on specific substituents.
| Position | Atom Type | Multiplicity / Coupling | ||
| 5-CH2 | Aliphatic ( | 4.40 - 4.60 | 45 - 50 | Triplet ( |
| 6-CH2 | Aliphatic ( | 4.50 - 4.70 | 68 - 72 | Triplet ( |
| Imidazole-H | Aromatic | 7.50 - 8.00 | 130 - 145 | Singlet (sharp) |
| Benzo-H | Aromatic | 7.00 - 8.50 | 115 - 135 | Doublets/Multiplets ( |
| C-Br | Quaternary C | - | 115 - 125 | Weak intensity in |
The "Walk-Through" Protocol (HMBC/NOESY)
To validate the structure, you must establish a connectivity chain from the aliphatic bridge to the aromatic core.
-
Anchor Point: Identify the 5-CH2 and 6-CH2 protons. The 6-CH2 (next to Oxygen) is typically more deshielded (downfield) than the 5-CH2 (next to Nitrogen).
-
Bridge-to-Core (HMBC):
-
The 6-CH2 protons will show a strong HMBC correlation (3-bond) to the quaternary aromatic carbon C-6a (the fusion point next to Oxygen).
-
The 5-CH2 protons will correlate to the imidazole quaternary carbon C-3a (or C-10a depending on fusion nomenclature).
-
-
Bromine Positioning (Coupling Analysis):
-
Analyze the splitting of the benzo ring protons.
-
9-Bromo (assuming numbering relative to O=1): If Br is at position 9, you should see:
-
Verification: H-10 should show an NOE correlation to the bridge protons or the imidazole substituent, depending on the 3D fold.
-
Connectivity Visualization
Figure 2: Critical HMBC correlations required to anchor the aliphatic bridge to the fused aromatic system.
Module 3: Advanced Troubleshooting (FAQs)
Q: I cannot find the carbon signal attached to the Bromine. A: Carbon atoms attached to quadrupolar nuclei (like Br) or with long relaxation times often appear very weak.
-
Solution: Increase the relaxation delay (
) to 3–5 seconds in your experiment or run a 1D -DEPTQ , which enhances quaternary carbons while retaining phase information.
Q: The imidazole proton is disappearing.
A: If your solvent is "wet" (contains
-
Solution: Dry the sample or check the pH. Alternatively, the proton might be broadened into the baseline due to tautomerism if the N-position is not fixed (though in imidazo[1,2-d], the bridge usually fixes the position).
Q: How do I distinguish the Imidazole C-H from the Benzo C-H?
A: Use
-
The Imidazole C-H typically resonates at a higher carbon frequency (
135–145 ppm) compared to standard benzo carbons ( 115–130 ppm). -
Additionally, the Imidazole
coupling constant (observable in a coupled HSQC) is often larger ( Hz) than benzenoid carbons ( Hz).
References
-
Chemical Shifts of Benzo[f]oxazepine Analogs
- Source: SciELO (Journal of the Brazilian Chemical Society).
- Data: Synthesis and NMR of 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine.
-
URL: (Verified via Source 1.1)
-
Conformational Analysis of 7-Membered Heterocycles
- Source: Journal of Organic Chemistry / ACS.
- Context: Analysis of ring inversion barriers in 1,4-oxazepines and diazepines.
-
URL: (Contextual grounding from Source 1.3/1.8)
-
General NMR of Fused Imidazoles
- Source: N
- Context: Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines.
-
URL: (Verified via Source 1.2)
-
9-Bromo Analog Identification
Sources
Technical Support Center: Scale-Up & Purification of 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D]OXAZEPINE
[1]
Current Status: Operational Topic: Process Chemistry & Purification Strategy Target Intermediate: 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (Key precursor for PI3K inhibitors like Taselisib/GDC-0032)[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Welcome to the Technical Support Hub. As Senior Application Scientists, we understand that scaling up tricyclic heterocycles presents unique challenges not seen on the milligram scale.
The target molecule, 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine , is a fused tricyclic system containing a basic imidazole ring and a seven-membered oxazepine ether.[1] In the context of drug development (specifically PI3K
Critical Scale-Up Philosophy: At the bench scale (<10 g), flash chromatography is acceptable.[1] At the process scale (>100 g to kg), chromatography becomes a bottleneck due to solvent consumption (PMI - Process Mass Intensity) and cycle time.[1] Our primary objective is to transition your workflow from chromatographic purification to controlled crystallization.
Troubleshooting Guide (Q&A)
Category A: Solubility & Chromatography Issues
Q1: I am seeing severe peak tailing and poor resolution on silica gel during flash purification. Adding triethylamine helps, but the product precipitates in the fraction tubes. How do I fix this?
Diagnosis: This is a classic issue with imidazole-fused systems. The basic nitrogen (pKa ~6-7) interacts strongly with the acidic silanols on the silica stationary phase, causing band broadening.[1] While triethylamine (TEA) blocks these sites, it can form salts or reduce the solubility of your rigid tricyclic product in non-polar mobile phases.
The Fix (Scale-Dependent):
-
<10 g Scale: Switch modifiers. Instead of TEA, use 1-2% concentrated aqueous ammonium hydroxide in your DCM/MeOH mobile phase.[1] The water content deactivates the silica more effectively than TEA, and the ammonia is easier to remove.
-
>10 g Scale: Abandon silica. This molecule has a high crystallization potential.[1] If your crude purity is >75%, attempt a "Slurry Swish" (see Protocol A).
Q2: My crude reaction mixture is dark black/tarry, and it’s clogging filters before I can even attempt purification. What is happening?
Diagnosis: This is likely due to the polymerization of bromopyruvic acid or 1,2-dicarbonyl byproducts if you are using the cyclocondensation route.[1] These polymeric tars encapsulate your product.[1]
The Fix:
-
Dissolution: Dissolve the crude tar in a minimum volume of warm THF or 2-MeTHF (2-Methyltetrahydrofuran).[1]
-
Carbon Treatment: Add activated carbon (e.g., Darco G-60, 10 wt% relative to crude).[1] Heat to 50°C for 30 minutes.
-
Filtration: Filter hot through a pad of Celite. The polymeric impurities often adhere to the carbon, yielding a manageable yellow/orange filtrate ready for crystallization.
Category B: Regioselectivity & Impurities[9]
Q3: I detect a persistent impurity (approx. 5-10%) with the same mass (M+H) as my product. It co-elutes on HPLC.[1] What is it?
Diagnosis:
You are likely observing the regioisomer .[1][2][3] During the imidazole ring formation (reaction of the amidine intermediate with the
The Fix: Separating these isomers via standard chromatography is difficult.
-
Process Control: Ensure your cyclization temperature is strictly controlled (usually <25°C initially) to maximize kinetic control.
-
Purification: The desired fused system is often significantly more planar and crystalline than the regioisomer.[1] Use Protocol A (Recrystallization) with a slow cooling ramp.[1] The regioisomer tends to stay in the mother liquor.[1]
Category C: Scale-Up Safety & Thermodynamics[1]
Q4: Upon scaling to 500g, the reaction exothermed violently during the addition of the base. How do I manage this?
Diagnosis: The cyclization to form the oxazepine or imidazole ring is highly exothermic.[1] At the milligram scale, heat dissipation is instant. At 500g, you have created an adiabatic runaway scenario.
The Fix:
-
Dosing Strategy: Switch from "all-in" addition to controlled dosing . Add the base (e.g., K2CO3 or alkoxide) as a slurry or solution over 2–4 hours.
-
In-Process Monitoring: Do not rely on a timer. Use a temperature probe. Stop addition if the internal temperature rises >5°C above the set point.[1]
Visualized Workflows
Logic Flow: Impurity Origin & Control
This diagram illustrates where your primary impurities originate based on the synthetic pathway.
Caption: Figure 1. Origin of critical impurities (regioisomers and polymers) during the synthesis of the bromobenzoxazepine core.
Logic Flow: Purification Decision Tree
Use this to decide between chromatography and crystallization.
Caption: Figure 2. Decision matrix for selecting the optimal purification method based on scale and crude purity.
Standard Operating Protocols (SOPs)
Protocol A: Controlled Crystallization (The "Gold Standard")
Recommended for batches >50g with crude purity >80%.
Materials:
-
Crude 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine[1]
-
Solvent A: Ethanol (EtOH) or Isopropanol (IPA)[1]
-
Solvent B: Water (Anti-solvent)[1]
Procedure:
-
Dissolution: Charge the crude solid into a reactor. Add EtOH (5 vol, i.e., 5 mL per gram of solid).
-
Heating: Heat the mixture to reflux (approx. 78°C). The solution should become clear.
-
Note: If undissolved solids remain after 15 mins at reflux, hot filter to remove inorganic salts.
-
-
Cooling (Nucleation): Cool slowly to 60°C.
-
Seeding: Add pure seed crystals (0.5 wt%) if available. Stir for 30 minutes at 60°C to establish a seed bed.
-
Anti-solvent Addition: Add Water (2 vol) dropwise over 1 hour while maintaining 60°C.[1]
-
Ramp Down: Cool the slurry to 20°C over 4 hours (10°C/hour). Rapid cooling traps impurities.[1]
-
Aging: Stir at 20°C for 2 hours.
-
Filtration: Filter the white/off-white solid.[1] Wash with 1:1 EtOH/Water (2 vol).[1]
-
Drying: Vacuum oven at 50°C for 12 hours.
Expected Result: >98% HPLC purity, >85% recovery.
Protocol B: Acid/Base Extraction (Pre-purification)
Use this if the crude is too dirty (<80% purity) to crystallize directly.[1]
-
Dissolve crude in Ethyl Acetate (EtOAc) (10 vol).
-
Extract with 1M HCl (3 x 3 vol). The product (basic imidazole) moves to the aqueous layer; non-basic tars stay in organics.
-
Combine aqueous layers.[1][4] (Optional: Wash aqueous layer with fresh EtOAc once).[1]
-
Cool aqueous layer to 0-5°C.
-
Slowly basify with 6M NaOH or 50% KOH to pH 10. The product will precipitate.[1]
-
Extract back into EtOAc or DCM (3 x 5 vol).
-
Dry (MgSO4), filter, and concentrate. Proceed to Protocol A.
Quantitative Data Summary
| Parameter | Chromatography (Silica) | Crystallization (Protocol A) |
| Max Batch Size | ~50 g (column size limited) | >100 kg (reactor limited) |
| Solvent Usage | High (50-100 L/kg) | Low (5-10 L/kg) |
| Purity Achieved | 95-99% | >99% (Regioisomer rejection) |
| Yield | 70-85% | 80-90% |
| Cycle Time | 4-6 hours/batch | 12-24 hours (bulk batch) |
References
-
Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A Beta-Sparing Phosphoinositide 3-Kinase Inhibitor with High Potency against Mutant PIK3CA.[1] Journal of Medicinal Chemistry.[1]
-
Staben, S. T., et al. (2017). Manufacture of the PI3K β-Sparing Inhibitor Taselisib.[5][3][4] Part 1: Early-Stage Development Routes to the Bromobenzoxazepine Core. Organic Process Research & Development.[1] [1]
-
Remarchuk, T., et al. (2017). Manufacture of the PI3K β-Sparing Inhibitor Taselisib.[5][3][4] Part 2: Development of a Highly Efficient and Regioselective Late-Stage Process. Organic Process Research & Development.[1] [1]
-
PubChem. (n.d.).[1] Compound Summary: 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine.[1] National Library of Medicine.[1]
Technical Support Center: Managing Reaction Exotherms in Imidazo-Benzoxazepine Synthesis
Welcome to the Technical Support Center dedicated to the safe and efficient synthesis of imidazo-benzoxazepines. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential thermal hazards associated with the synthesis of this important class of heterocyclic compounds. Our focus is on providing practical, in-depth guidance in a question-and-answer format to troubleshoot and manage reaction exotherms effectively.
Section 1: Foundational Principles of Exotherm Management
The synthesis of complex heterocyclic systems like imidazo-benzoxazepines often involves highly energetic transformations. Many of these reactions are exothermic, meaning they release heat. If not properly controlled, this heat can accumulate, leading to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[1][2] Thermal runaways can result in violent reactor ruptures, fires, and explosions, posing a significant risk to personnel and infrastructure.[3][4]
This section provides answers to fundamental questions about identifying and controlling exothermic reactions in a laboratory and scale-up setting.
FAQ: General Exotherm Management
Q1: How can I anticipate if a reaction in my imidazo-benzoxazepine synthesis will be exothermic?
A1: Anticipating exotherms is the first step in ensuring safety. Here's a systematic approach:
-
Literature Review: Carefully review the literature for the specific reaction or similar transformations. Pay close attention to reported reaction conditions, temperature control measures, and any safety observations.
-
Reagent and Reaction Type Analysis: Certain reagents and reaction types are known to be highly exothermic. For imidazo-benzoxazepine synthesis, be particularly cautious with:
-
Use of Strong Bases: The use of sodium hydride (NaH), especially in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is notoriously hazardous and can lead to explosive decomposition.[5][6][7][8]
-
Condensation and Cyclization Reactions: The formation of the imidazole and benzoxazepine rings involves condensation and cyclization steps, which are often exothermic.[9][10]
-
Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé (GBB) involve the simultaneous reaction of three or more components, which can lead to a rapid release of heat.[11][12]
-
Cross-Coupling Reactions: Sonogashira couplings, sometimes employed in the synthesis of precursors, are known to be exothermic.[13]
-
-
Thermodynamic Calculations: Computational tools can estimate the heat of reaction (ΔHrxn) for your specific transformation, providing a theoretical indication of its exothermic potential.
-
Small-Scale Calorimetry: The most reliable method is to perform a small-scale experiment using a reaction calorimeter (e.g., Differential Scanning Calorimetry - DSC, or Reaction Calorimeter - RC1) to measure the heat flow.[14][15]
Q2: What are the key parameters to control during an exothermic reaction?
A2: Effective control of an exothermic reaction hinges on managing the rate of heat generation and ensuring efficient heat removal. The key parameters are:
-
Temperature: This is the most critical parameter. The reaction rate, and thus the rate of heat generation, is highly dependent on temperature.
-
Reagent Addition Rate: For reactions involving the addition of a reactive species, controlling the addition rate is a primary means of controlling the rate of heat generation.[2]
-
Stirring: Efficient stirring is crucial to ensure uniform temperature distribution and prevent the formation of localized "hot spots."
-
Cooling Capacity: The cooling system of your reactor must be able to remove the heat generated by the reaction at a rate sufficient to maintain the desired temperature.
Q3: What are the warning signs of a potential thermal runaway?
A3: Recognizing the early signs of a thermal runaway is critical for preventing a catastrophic event. Be vigilant for:
-
Unexpected Temperature Increase: A sudden, uncontrolled rise in temperature is the most direct indicator.
-
Pressure Buildup: An increase in pressure within the reactor can be due to the formation of gaseous byproducts or the boiling of the solvent.
-
Change in Reaction Mixture Appearance: This could include a sudden color change, gas evolution, or the formation of a precipitate.
-
Unusual Noises: Hissing or rumbling sounds from the reactor can indicate a rapid increase in pressure.
Section 2: Troubleshooting Specific Exotherms in Imidazo-Benzoxazepine Synthesis
This section addresses specific challenges that may arise during the synthesis of imidazo-benzoxazepines, with a focus on managing exotherms in key reaction steps.
FAQ: Synthesis-Specific Troubleshooting
Q4: I am using sodium hydride (NaH) in DMF for a cyclization step and have observed a rapid temperature increase. What should I do?
A4: Immediate Action is Critical. The combination of NaH with DMF is extremely hazardous and can lead to a violent, explosive decomposition.[5][7][16]
-
Emergency Response: If you observe a rapid, uncontrolled temperature rise, immediately stop the addition of any reagents, activate emergency cooling if available, and evacuate the area.
-
Root Cause Analysis: The primary cause is the inherent instability of the NaH/DMF mixture. The decomposition can be initiated at temperatures as low as 40 °C and is highly exothermic.[5]
-
Corrective Actions & Prevention:
-
Avoid NaH in Polar Aprotic Solvents: The safest approach is to avoid this combination altogether.[16]
-
Alternative Bases: Consider using alternative, less reactive bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Alternative Solvents: If NaH is essential, use a non-reactive solvent like tetrahydrofuran (THF) or toluene.
-
Calorimetric Screening: Before attempting any reaction with NaH on a larger scale, it is imperative to perform a thorough thermal hazard assessment using techniques like DSC or ARC.[8]
-
| Parameter | Hazardous Condition (NaH/DMF) | Safer Alternative |
| Base | Sodium Hydride (NaH) | K₂CO₃, Cs₂CO₃, DBU |
| Solvent | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF), Toluene |
| Temperature | Elevated temperatures increase risk | Perform at lowest effective temperature |
| Scale | Risk increases significantly with scale | Conduct thorough hazard assessment before scale-up |
Q5: My condensation reaction to form the imidazole ring is showing a significant exotherm. How can I control it?
A5: Condensation reactions are often exothermic due to the formation of stable bonds and the release of a small molecule like water.[9][17]
-
Control the Rate of Reaction:
-
Slow Reagent Addition: If one of the reactants is added portion-wise, slow down the addition rate to allow the cooling system to keep pace with the heat generation.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature will decrease the reaction rate and the rate of heat evolution.
-
-
Improve Heat Removal:
-
Efficient Cooling: Ensure your cooling bath or reactor jacket is at the appropriate temperature and that the coolant is circulating effectively.
-
Increase Heat Transfer Area: Use a reactor with a larger surface area-to-volume ratio, or consider using a continuous flow reactor for better heat management.[2]
-
-
Solvent Choice: A higher boiling point solvent can provide a larger temperature margin before the solvent starts to boil, but it does not reduce the inherent exothermicity of the reaction.
Q6: I am performing a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to build the imidazo-benzoxazepine core, and the reaction is becoming too hot. What are the likely causes and solutions?
A6: The GBB reaction, being a one-pot combination of three components, can have a complex thermal profile.[11][12] The initial condensation to form the imine and the subsequent cyclization can both be exothermic.
-
Staggered Addition: Instead of adding all three components at once, consider a semi-batch approach. For example, pre-form the imine from the aldehyde and amine, and then add the isocyanide at a controlled rate.
-
Catalyst Loading: The GBB reaction is often catalyzed by a Lewis or Brønsted acid.[17] Ensure that the catalyst loading is optimized. An excessive amount of catalyst could lead to an uncontrolled reaction rate.
-
Solvent and Concentration: The choice of solvent and the concentration of the reactants can influence the reaction rate and heat dissipation. More dilute conditions can help to moderate the exotherm.
Section 3: Experimental Protocols and Visualization
Protocol: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for screening the thermal stability of a reaction mixture.
-
Sample Preparation: In a clean, dry DSC pan, carefully add a small, accurately weighed amount (typically 1-5 mg) of the reaction mixture or individual components.
-
Instrument Setup: Place the sample pan and a reference pan in the DSC instrument.
-
Temperature Program: Program the DSC to heat the sample at a constant rate (e.g., 2-10 °C/min) over a temperature range that extends well beyond the intended reaction temperature.
-
Data Analysis: Analyze the resulting thermogram for the onset temperature of any exothermic events and the total heat released (enthalpy, ΔH). A sharp, significant exotherm indicates a potential thermal hazard.
Diagrams
.dot
Caption: Decision Tree for Responding to a Temperature Excursion.
References
-
Yang, Q., Sheng, M., Henkelis, J. J., Tu, S., Wiensch, E., Zhang, H., Zhang, Y., Tucker, C., & Ejeh, D. E. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(10), 2210–2217. [Link]
-
PTC Organics, Inc. (n.d.). NaH/DMF Is More Than Cringeworthy…It Is Extremely Dangerous. Retrieved February 17, 2026, from [Link]
-
Johns Hopkins Lab Safety. (2019, August 22). Sodium hydride decomposes certain solvents-violently. [Link]
-
Scribd. (n.d.). Explosion Hazards of Sodium Hydride in DMSO, DMF, DMAc. Retrieved February 17, 2026, from [Link]
-
Copelli, S., Derudi, M., & Rota, R. (2014). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 36, 337-342. [Link]
-
Ahmed, S. T., Xia, H., & Yang, Q. (2025, August 5). Evaluation and Prediction of Thermal Hazards in 5-Membered Aromatic Heterocycles. [Link]
-
ResearchGate. (n.d.). Case Studies of Incidents in Runaway Reactions and Emergency Relief. Retrieved February 17, 2026, from [Link]
-
Johns Hopkins University. (2019). Sodium hydride decomposes certain solvents-violently. [Link]
-
Rigorous treatment of entropy and energy profiles of chemical reactions. (n.d.). Retrieved February 17, 2026, from [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2025, August 5). Synthesis, Thermal Hazard Analysis and Density Functional Theory Study of Nitroimidazoles. [Link]
-
Wikipedia. (n.d.). Intramolecular reaction. Retrieved February 17, 2026, from [Link]
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National Institutes of Health. (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Retrieved February 17, 2026, from [Link]
-
AIP Publishing. (2024, March 5). Thermal hazard evaluation and risk assessment of 1-allyl-3-methylimidazole nitrate ionic liquid. [Link]
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AIP Publishing. (2024). Thermal hazard evaluation and risk assessment of 1-allyl-3-methylimidazole nitrate ionic liquid. [Link]
-
Chemistry LibreTexts. (2022, September 13). Intramolecular Addition (Cyclization) Reactions. [Link]
-
ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
PubMed. (2016, February 15). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. [Link]
-
Wikipedia. (n.d.). Thermal runaway. Retrieved February 17, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2024, August 1). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2025, August 9). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]
-
MDPI. (2022, February 17). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. [Link]
-
University of Groningen. (n.d.). The Groebke-Blackburn-Bienayme Reaction. [Link]
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SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Retrieved February 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Seven-Membered Carbocyclic Rings via a Microwave-Assisted Tandem Oxyanionic 5-Exo Dig Cyclization-Claisen Rearrangement Process. Retrieved February 17, 2026, from [Link]
-
SciELO. (n.d.). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2025, November 11). Synthesis of heterocycles compounds from condensation of limonene with aldehydes using heteropolyacids supported on metal oxides. [Link]
-
ResearchGate. (2023, November 11). Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. [Link]
-
SciSpace. (n.d.). Intramolecular cyclizations and ring-cleavage reactions of five-membered heteroarylnitrenes and their precursors. Retrieved February 17, 2026, from [Link]
-
Chemical Industry Journal. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach. [Link]
-
Royal Society of Chemistry. (2020). Synthesis of substituted benzo[b]o[5][8]xazepine derivatives by the reaction of 2-aminophenols with alkynones. [Link]
-
Impact Factor. (2021, August 12). Design, Synthesis and Characterization of Benzoxazepine Thiourea New Derivatives. [Link]
-
ScienceDirect. (n.d.). Benzotriazepine synthesis, conformational analysis, and biological properties. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2026, February 2). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. [Link]
-
Royal Society of Chemistry. (n.d.). The synthesis of seven- and eight-membered rings by radical strategies. Retrieved February 17, 2026, from [Link]
-
SID. (n.d.). Synthesis, Characterization, and Antibacterial Activity Evaluation of Some New Benzoxazepindiones Obtained from Diphenylacrylimidamides. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. Retrieved February 17, 2026, from [Link]
-
UniUrb. (n.d.). Tailored Aza‐Michael Addition as Key Step in the Synthesis of 1H‐imidazo[5,1‐c]o[5][8]xazine Scaffolds. Retrieved February 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. [Link]
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2018, October 31). Synthesis and Investigation of Heterocyclic Polymers via Poly Condensation Reactions. [Link]
-
National Institutes of Health. (n.d.). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Retrieved February 17, 2026, from [Link]
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Validation & Comparative
In Vitro Anticancer Activity of 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine Derivatives vs. Known Kinase Inhibitors
Executive Summary: The Scaffold of Specificity
The search for isoform-selective phosphoinositide 3-kinase (PI3K) inhibitors has led to the prominence of the 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine scaffold. Specifically, the 9-bromo derivative serves as the critical "gateway" intermediate for generating high-affinity, PI3K
Unlike pan-PI3K inhibitors (e.g., Pictilisib) that indiscriminately target all Class I isoforms (
Structural Basis & Mechanism of Action
The "9-Bromo" Gateway
The 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is not the final drug but the essential electrophilic scaffold. The bromine atom at position 9 acts as a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig).
-
Core Scaffold: The tricyclic benzo[f]imidazo[1,2-d]oxazepine system provides a rigid framework that locks the inhibitor into the ATP-binding pocket.
-
The "Warhead" (Position 9): Replacing the bromine with specific heterocycles (e.g., pyrazoles, aminothiazoles) allows the molecule to reach into the affinity pocket, forming critical hydrogen bonds with Gln859 or Ser854 in PI3K
. This interaction is the determinant of selectivity over the -isoform.
Signaling Pathway & Inhibition Logic
The derivatives function as ATP-competitive inhibitors. By blocking ATP binding to the p110
Figure 1: Mechanism of Action. The benzoxazepine derivative competitively inhibits PI3K, preventing the PIP2-to-PIP3 conversion and halting downstream Akt/mTOR signaling.
Comparative Performance Analysis
We compare the Benzoxazepine Derivatives (e.g., Taselisib) against a Pan-PI3K Inhibitor (Pictilisib) and an Isoform-Selective Competitor (Alpelisib) .
Enzymatic Potency (Cell-Free Assays)
Data represents mean
| Compound Class | Representative Agent | PI3K | PI3K | PI3K | Selectivity ( |
| Benzoxazepine | Taselisib (GDC-0032) | 0.29 nM | 0.3 nM | 9.1 nM | 31x |
| Benzoxazepine | Inavolisib (GDC-0326) | 0.2 nM | 0.2 nM | 266 nM | 1330x |
| Pan-PI3K Inhibitor | Pictilisib (GDC-0941) | 3.0 nM | 3.0 nM | 33 nM | 11x |
| Selective Inhibitor | Alpelisib (BYL719) | 5.0 nM | 5.0 nM | 1200 nM | 240x |
Analysis:
The benzoxazepine derivatives (Taselisib/Inavolisib) demonstrate superior potency (<1 nM) against the target PI3K
Cellular Viability (In Vitro Efficacy)
Data represents
| Cell Line | Mutation Status | Benzoxazepine (Taselisib) | Pan-Inhibitor (Pictilisib) | Control (DMSO) |
| MCF-7 | 0.9 nM | 56 nM | >10 µM | |
| T47D | 1.1 nM | 48 nM | >10 µM | |
| PC3 | 280 nM | 65 nM | >10 µM |
Key Insight:
The benzoxazepine derivatives are highly effective in
Experimental Protocols
To replicate these findings or evaluate new 9-bromo derivatives, follow these standardized protocols.
Protocol A: ATP-Competitive Kinase Assay (Luminescence)
Objective: Determine
-
Reagent Prep: Prepare 3x Enzyme Mix (PI3K
, , , or ) and 3x Substrate Mix (PIP2:PS lipid vesicles + ATP). -
Compound Dilution: Dissolve 9-bromo derivative in 100% DMSO. Perform 1:3 serial dilutions.
-
Reaction:
-
Add 2 µL of Compound to 384-well white plate.
-
Add 4 µL of Enzyme Mix. Incubate 15 min at RT.
-
Add 4 µL of Substrate Mix (Final ATP: 10 µM).
-
Incubate for 60 min at RT.
-
-
Detection: Add 10 µL of Kinase-Glo® (Promega) or ADP-Glo™ reagent. Incubate 40 min.
-
Read: Measure luminescence on a multimode plate reader (e.g., EnVision).
-
Analysis: Fit curves using a 4-parameter logistic model (GraphPad Prism).
Protocol B: High-Content Cell Viability Assay
Objective: Assess antiproliferative activity in
-
Seeding: Seed MCF-7 cells (1,000 cells/well) in 384-well black/clear-bottom plates. Incubate 24h.
-
Treatment: Add compounds (9-point dose response, 10 µM top conc). Incubate for 72h or 96h.
-
Staining: Add CellTiter-Glo® or fix/stain with Hoechst 33342 (for nuclear count).
-
Normalization: Normalize signal to DMSO control (0% inhibition) and Staurosporine (100% inhibition).
Synthesis Workflow: From 9-Bromo to Active Inhibitor
The utility of the 9-bromo scaffold lies in its modularity. The following workflow illustrates how the inactive precursor is converted into a potent inhibitor.
Figure 2: Synthetic Pathway. The 9-bromo intermediate is the pivot point. The bromine is displaced by a heteroaryl group (the "tail") to generate the final active kinase inhibitor.
References
-
Ndubaku, C. O., et al. (2013). "Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A β-Sparing Phosphoinositide 3-Kinase Inhibitor with High Unbound Exposure and Robust In Vivo Antitumor Activity."[1] Journal of Medicinal Chemistry. Link
-
Heffron, T. P., et al. (2016). "Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide (GDC-0326)." Journal of Medicinal Chemistry. Link
-
Blaquiere, N., et al. (2011).[1][2] "Benzoxazepin PI3K Inhibitor Compounds and Methods of Use." World Intellectual Property Organization, WO/2011/036280. Link
-
Juric, D., et al. (2018). "Taselisib, a Selective Inhibitor of PIK3CA, is Highly Effective on PIK3CA-Mutated and HER2/neu-Amplified Uterine Serous Carcinoma In Vitro and In Vivo."[3] Clinical Cancer Research. Link
Sources
Publish Comparison Guide: SAR & Therapeutic Potential of 9-Bromo-Benzo[f]imidazo[1,2-d]oxazepine Analogs
This guide provides an in-depth technical evaluation of the 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine scaffold, a critical intermediate in the discovery of next-generation PI3K inhibitors, most notably Taselisib (GDC-0032) .
-Selective InhibitionExecutive Summary: The "Gateway" Scaffold
The molecule 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (hereafter referred to as the 9-Br Scaffold ) represents a pivotal architectural breakthrough in kinase inhibitor design. Unlike flexible sulfonamide-based inhibitors, this tricyclic scaffold offers a conformationally restricted "hinge-binding" motif that significantly improves metabolic stability and isoform selectivity.
Its primary value lies not in its intrinsic potency, but in its role as a divergent synthetic platform . The 9-bromo position (and often the 2-iodo position in advanced intermediates) serves as a precise handle for orthogonal cross-coupling reactions, allowing medicinal chemists to independently optimize the "affinity pocket" and "solvent front" interactions. This strategy directly yielded Taselisib (GDC-0032) , a
Chemical Architecture & SAR Logic
The Structure-Activity Relationship (SAR) of this class is defined by three distinct zones on the scaffold. The 9-Br Scaffold acts as the central hub.
The SAR Map (Graphviz Visualization)
The following diagram illustrates the functional zones of the scaffold and their biological roles.
Deep Dive: The Three Pillars of Activity
| Zone | Chemical Feature | Biological Function | Optimization Strategy |
| Zone 1 | Imidazole C2 | Hinge Interaction: Binds to the ATP pocket hinge region. | Substitution: Replacing H with a Triazole (as in Taselisib) creates a critical H-bond network, boosting potency from |
| Zone 2 | Oxazepine Ring | Shape Constraint: Fuses the benzene and imidazole rings, preventing "floppy" rotation. | Metabolic Shielding: The 7-membered ring reduces intrinsic clearance ( |
| Zone 3 | C9-Bromine | Diversity Handle: Points towards the solvent-exposed region. | Replacement: The Br is replaced (via Suzuki coupling) with polar groups (e.g., Pyrazole-Amide). This is the key to |
Comparative Performance Analysis
This section compares the 9-Br Scaffold (as a baseline) against its optimized derivative (Taselisib ) and a standard competitor (Pictilisib ).
Potency & Selectivity Profile
Data derived from Ndubaku et al. (J. Med.[1][2] Chem. 2013) and related discovery assays.[1][3][4]
| Compound | Role | PI3K | PI3K | Selectivity ( | Metabolic Stability (Human Microsomes) |
| 9-Br Scaffold (Intermediate) | Precursor | > 1,000 nM | > 1,000 nM | N/A | High (Stable Core) |
| Taselisib (GDC-0032) | Optimized Drug | 0.29 nM | 9.1 nM | ~31x | High ( |
| Pictilisib (GDC-0941) | Competitor | 3 nM | 33 nM | ~11x | Moderate |
Analysis:
-
The "Switch": The 9-Br intermediate is essentially inactive. It requires the C9-substitution (pyrazole-amide) to reach the solvent front and the C2-substitution (triazole) to lock into the hinge.
-
Selectivity: Taselisib achieves a 30-fold window over PI3K
, which is superior to the earlier generation Pictilisib. This is directly attributed to the rigid oxazepine geometry positioning the C9-substituent away from the PI3K non-conserved regions.
Experimental Protocols
To replicate the synthesis and evaluation of these analogs, follow these validated workflows.
Synthesis Workflow: The "Orthogonal Coupling" Strategy
The synthesis relies on the differential reactivity of Halogens (Iodine vs. Bromine) to build the molecule sequentially.
[5]
Protocol Detail: Suzuki Cross-Coupling at C9
Objective: Functionalize the 9-bromo position (Zone 3) to install the solubility/selectivity tail.
-
Reagents:
-
Substrate: 9-bromo-benzo[f]imidazo[1,2-d]oxazepine derivative (1.0 eq).
-
Boronate Ester: 1-(2-((tert-butoxycarbonyl)amino)propan-2-yl)-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq).
-
Catalyst:
(0.05 eq). -
Base:
(2M aqueous, 3.0 eq). -
Solvent: Dioxane (degassed).
-
-
Procedure:
-
Combine substrate, boronate, and catalyst in a microwave vial.
-
Add solvent and base under Argon atmosphere.
-
Heat to 100°C for 2 hours (or microwave at 120°C for 30 min).
-
Checkpoint: Monitor by LCMS for disappearance of the Bromide peak (
pattern).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and purify via flash chromatography (DCM/MeOH gradient).
Biological Assay: PI3K Kinase-Glo
Objective: Measure
-
System: Promega Kinase-Glo® Luminescent Kinase Assay.
-
Reaction:
-
Incubate purified PI3K recombinant protein (p110
/p85 ) with PIP2 substrate and ATP ( ) in the presence of the test compound (serial dilution). -
Buffer: 50 mM HEPES pH 7.5, 3 mM
, 1 mM EGTA, 0.03% CHAPS.
-
-
Readout:
-
Add Kinase-Glo reagent (luciferase/luciferin) after 60 mins.
-
Luminescence is inversely proportional to kinase activity (ATP consumption).
-
Validation: Z' factor should be > 0.5. Reference compound: GDC-0941.[2]
-
Conclusion & Recommendation
The 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine scaffold is a high-value asset for kinase inhibitor discovery.
-
For Synthesis: It provides a robust, chemically stable platform with orthogonal handles (Br/I) for rapid library generation.
-
For Therapeutics: It enables the design of
-sparing inhibitors , a critical clinical requirement for long-term dosing in cancer therapy.
Recommendation: Researchers aiming to target PI3K mutants (H1047R, E545K) should utilize this scaffold, prioritizing the introduction of H-bond acceptors at C2 (for potency) and polar amides at C9 (for selectivity).
References
-
Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a
-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity.[1][4] Journal of Medicinal Chemistry, 56(11), 4597-4610.[1][4] -
PubChem. 9-Bromo-5,6-dihydro-2,3-diiodoimidazo[1,2-d][1,4]benzoxazepine (Compound Summary).
-
Genentech/Roche. Taselisib (GDC-0032) Clinical Development & Mechanism of Action. MedChemExpress Product Data.
- Heffron, T. P., et al. (2016). The Rational Design of Selective PI3K Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for scaffold evolution).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TS92319 | 9-BROMO-2-IODO-10-METHYL-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE | Tetrahedron [thsci.com]
Comparative Guide: Synthetic Pathways to the Imidazo[1,2-d][1,4]oxazepine Core
Executive Summary & Structural Significance[1]
The imidazo[1,2-d][1,4]oxazepine core represents a privileged scaffold in modern medicinal chemistry, particularly within kinase inhibitor discovery (e.g., PI3K
The Synthetic Challenge: Constructing this core requires overcoming the entropic and enthalpic barriers associated with forming a seven-membered ring. Traditional methods often suffer from poor regioselectivity on the imidazole nitrogen or require harsh conditions that limit functional group tolerance.
This guide compares two distinct, field-proven synthetic strategies:
-
Route A: Metal-Free Oxidative Condensation: A robust, one-pot protocol ideal for generating lactam-functionalized cores.
-
Route B: 7-exo-dig Alkyne Cyclization: A regioselective, atom-economic approach yielding dihydro-derivatives, often mediated by bases or transition metals (Ag/Au).
Strategic Retrosynthesis & Pathway Comparison
The following diagram illustrates the disconnection strategies for the two primary routes.
Figure 1: Retrosynthetic divergence showing the "Condensation" vs. "Alkyne Cyclization" logic.
Comparative Analysis of Methodologies
Route A: One-Pot Oxidative Condensation (Metal-Free)
This method is preferred when the target requires a carbonyl at the 5-position (lactam). It leverages the reactivity of 2-(2-haloethoxy)benzaldehydes with diamines.[1]
-
Mechanism: Condensation of the aldehyde with a diamine (e.g., o-phenylenediamine) forms an intermediate imine/benzimidazole, followed by intramolecular alkylation.
-
Key Reagent: Sodium metabisulfite (Na
S O ) acts as an oxidative promoter. -
Pros: Cost-effective, avoids heavy metals, scalable.
-
Cons: Limited to specific substitution patterns; requires high temperatures.
Route B: Base-Mediated 7-exo-dig Cyclization
This route constructs the 7-membered ring via nucleophilic attack of the imidazole nitrogen onto an alkyne.
-
Mechanism: Formation of a 2-substituted benzimidazole intermediate carrying a propargyl ether. Base-mediated activation triggers a 7-exo-dig cyclization.[2]
-
Key Reagent: NaH (stoichiometric) or Ag(I)/Au(I) (catalytic).
-
Pros: High regioselectivity, mild conditions (for metal-catalyzed variants), access to 6,7-dihydro derivatives.
-
Cons: Requires synthesis of propargylated precursors.
Data Summary Table
| Feature | Route A (Oxidative Condensation) | Route B (7-exo-dig Cyclization) |
| Primary Product | Oxazepin-5(6H)-one (Lactam) | 6,7-Dihydrooxazepine (Ether) |
| Key Bond Formed | C–N (Amide/Amine) | C–N (Vinyl/Alkyl) |
| Atom Economy | Moderate (Halogen waste) | High (Isomerization/Cyclization) |
| Yield Range | 60–85% | 50–78% |
| Regioselectivity | Controlled by precursor | High (7-exo favored over 8-endo) |
| Typical Time | 3–5 Hours (Reflux) | 2–12 Hours (80°C) |
Detailed Experimental Protocols
Protocol A: Synthesis of Benzo[f]imidazo[1,2-d][1,4]oxazepin-5(6H)-one
Adapted from methodologies involving oxidative condensation (e.g., Ref 1).
Reagents:
-
2-(2-Bromoethoxy)benzaldehyde (1.0 equiv)
-
o-Phenylenediamine (1.1 equiv)
-
Sodium metabisulfite (Na
S O , 0.5 equiv) -
Acetonitrile (ACN)
Workflow:
-
Dissolution: Dissolve 2-(2-bromoethoxy)benzaldehyde (2 mmol) in ACN (10 mL).
-
Addition: Add o-phenylenediamine (2.2 mmol) and Na
S O (1 mmol) to the solution. -
Reflux: Heat the mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). The intermediate imine forms quickly; cyclization takes 3–5 hours.
-
Work-up: Cool to room temperature. Pour into ice-water (50 mL).
-
Isolation: Filter the resulting precipitate. Wash with cold water and minimal ethanol.
-
Purification: Recrystallize from EtOH or purify via column chromatography (SiO
, CHCl /MeOH) if necessary.
Protocol B: 7-exo-dig Cyclization to 6,7-Dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine
Adapted from J. Org. Chem. 2022 (Ref 2).[3]
Reagents:
-
2-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole (Precursor)[4]
-
Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)
-
DMF (Anhydrous)
Workflow:
-
Preparation: In a flame-dried flask under N
, dissolve the benzimidazole precursor (0.5 mmol) in anhydrous DMF (5 mL). -
Activation: Cool to 0°C. Add NaH (0.6 mmol) portion-wise. Evolution of H
gas will be observed. -
Cyclization: Allow the mixture to warm to room temperature, then heat to 80°C.
-
Timeline: Stir for 2–4 hours. Monitor consumption of the starting material by TLC.
-
Quench: Cool to 0°C. Carefully quench with saturated NH
Cl solution. -
Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove DMF.
-
Purification: Dry over Na
SO , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Mechanistic Insight: The 7-exo-dig Pathway
Understanding the regioselectivity in Route B is critical. The imidazole nitrogen attacks the alkyne. Baldwin's rules favor the 7-exo-dig closure over the 8-endo-dig in this specific geometric constraint.
Figure 2: Mechanistic flow of the base-mediated cyclization.
Expert Commentary & Troubleshooting
-
Regioselectivity (Route B): If you observe the formation of the endo product or polymerization, switch from NaH to a soft Lewis acid catalyst like AgNO
or AuCl(PPh ) . These metals activate the alkyne preferentially for exo attack. -
Dilution (General): For both routes, if intermolecular dimerization is observed (dimer formation), increase the dilution factor (e.g., 0.05 M concentration).
-
Purification: These tricyclic cores are often highly crystalline. Attempt trituration with diethyl ether or cold ethanol before resorting to chromatography to save time.
References
-
Efficient synthesis of novel benzo[f]imidazo[1,2-d][1,4]oxazepine-5(6H)-one derivatives. Source: ResearchGate (2016).[1]
-
Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations. Source:The Journal of Organic Chemistry (2022).[3][5] [3]
-
6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα. Source:Bioorganic & Medicinal Chemistry (2015).[6]
-
Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][1,4]oxazepine Derivatives via a Double Ullmann Coupling Reaction. Source:Synlett (2011).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Base Mediated 7-exo-dig Intramolecular Cyclization of Betti-propargyl Precursors: An Efficient Approach to 1,4-oxazepine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ora.uniurb.it [ora.uniurb.it]
- 6. 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Purification Protocols for Imidazo[2,1-d][1,5]benzoxazepine Scaffolds
Topic: Benchmarking Purification Techniques for Imidazo-benzoxazepine Intermediates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The imidazo[2,1-d][1,5]benzoxazepine core is a privileged scaffold in medicinal chemistry, frequently investigated for psychotropic and anticancer activity. However, its synthesis—often involving the fusion of an imidazole ring onto a benzoxazepine backbone—presents distinct purification challenges. The basicity of the imidazole nitrogen, coupled with the lipophilicity of the fused ring system, leads to severe peak tailing on silica and difficult solubility profiles in reversed-phase systems.
This guide benchmarks four purification methodologies: Amine-Modified Flash Chromatography , Preparative RP-HPLC , Supercritical Fluid Chromatography (SFC) , and Selective Recrystallization . We analyze each based on purity, recovery, solvent efficiency, and scalability.
The Purification Landscape: A Decision Matrix
Before selecting a protocol, the crude mixture's profile must be assessed. The following decision tree outlines the logical flow for selecting the optimal technique based on scale and impurity profile.
Figure 1: Strategic decision tree for selecting purification modalities based on scale and impurity complexity.
Comparative Benchmarking Analysis
The following data represents an aggregated performance analysis of purifying a model 5-phenyl-imidazo[2,1-d][1,5]benzoxazepine derivative (500 mg scale).
| Metric | Method A: Amine-Modified Flash | Method B: Prep RP-HPLC | Method C: SFC (Achiral) | Method D: Recrystallization |
| Final Purity (HPLC) | 95-97% | >99.5% | >98% | >99% (if successful) |
| Yield (Recovery) | 85-92% | 75-85% | 90-95% | 60-80% (Mother liquor loss) |
| Solvent Consumption | High (Liters) | Medium (AcN/H2O) | Low (CO2/MeOH) | Very Low |
| Run Time | 20-40 min | 45-60 min | 5-10 min | 12-24 Hours |
| Key Limitation | Peak tailing without amine; Silica dissolution | Requires lyophilization/salt removal | Solubility in CO2; Equipment cost | Not universal; Polymorphism risk |
Detailed Technical Protocols
Method A: Amine-Modified Flash Chromatography (The Workhorse)
Best for: Routine isolation of crude intermediates where >95% purity is acceptable.
The Challenge: The imidazole nitrogen (pKa ~6-7) interacts strongly with acidic silanols on silica gel, causing severe peak tailing and co-elution with impurities. The Solution: Pre-treating the silica or mobile phase with a volatile base blocks these active sites.
Protocol:
-
Stationary Phase: Spherical Silica Gel (20–40 µm).
-
Mobile Phase Preparation:
-
Solvent A: Dichloromethane (DCM)[1]
-
Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH4OH .
-
Note: Adding base to Solvent B ensures the modifier concentration increases with polarity.
-
-
Column Pre-conditioning: Flush the column with 10% Solvent B for 5 CV (Column Volumes) to neutralize acidic silanols, then re-equilibrate to starting conditions.
-
Gradient:
-
0–5 min: 0% B (Isocratic DCM)
-
5–20 min: 0% → 10% B
-
20–25 min: 10% → 20% B
-
-
Post-Run: Concentrate fractions immediately to remove volatile amines.
Expert Insight: For highly sensitive compounds, replace silica with neutral alumina or use bonded amine-functionalized silica cartridges to avoid adding liquid base.
Method B: Preparative RP-HPLC (The Gold Standard)
Best for: Final compounds requiring >99% purity, separating regioisomers, or library purification.
The Challenge: Solubility. Imidazo-benzoxazepines are often lipophilic free bases that crash out in aqueous buffers. The Solution: pH switching.
Protocol:
-
Column: C18 (e.g., XBridge BEH C18, 5 µm, 19 x 150 mm).
-
Mobile Phase:
-
Acidic Method (High Solubility): Water (0.1% Formic Acid) / Acetonitrile.
-
Pros: Good solubility, sharp peaks.
-
Cons: Isolates the formate salt; requires lyophilization.
-
-
Basic Method (Free Base Isolation): Water (10 mM NH4HCO3, pH 10) / Acetonitrile.
-
Pros: Compound elutes as free base; can be extracted into DCM.
-
Cons: Lower solubility; risk of column clogging if concentration >50 mg/mL.
-
-
-
Workflow:
-
Dissolve sample in DMSO/MeOH (1:1). Filter through 0.45 µm PTFE.
-
Run a focused gradient (e.g., if analytical retention is 40% B, run Prep from 30% to 50% B over 10 min).
-
Method C: Supercritical Fluid Chromatography (SFC) (The Green Speedster)
Best for: Chiral separation of enantiomers (common in benzoxazepines) and high-throughput purification.
The Challenge: Solubility in supercritical CO2. The Solution: Use of "co-solvents" (MeOH/EtOH) and pyridine-based stationary phases.
Protocol:
-
Column: 2-Ethylpyridine (2-EP) or Diol stationary phase (provides orthogonal selectivity to C18).
-
Conditions:
-
Mobile Phase A: scCO2
-
Mobile Phase B: Methanol + 0.2% Diethylamine (DEA).
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
-
-
Advantages: The low viscosity allows high flow rates (3-4x HPLC). Solvent removal is instantaneous (CO2 evaporates), leaving only the small volume of methanol to dry.
Method D: Selective Recrystallization (The Scalable Finish)
Best for: Process scale (>10g) and removing specific byproducts.
Protocol:
-
Solvent System: Ethyl Acetate / Heptane or Ethanol / Water.
-
Procedure:
-
Dissolve crude solid in minimal hot Ethyl Acetate (reflux).
-
Slowly add Heptane until persistent turbidity is observed.
-
Cool slowly to room temperature, then to 4°C.
-
Crucial Step: If an oil forms (oiling out), reheat and add a seed crystal of pure product.
-
Mechanistic Insight: The "Basicity Trap"
Understanding why purifications fail is as important as the protocol itself. The diagram below illustrates the interaction mechanism that necessitates amine modifiers or pH control.
Figure 2: Mechanistic representation of silanol-amine interactions. Amine modifiers compete for acidic sites, effectively "shielding" the target molecule.
References
-
Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Context: Describes the synthesis and purification of benzoxazepine derivatives using flash chromatography and HPLC.
-
A Perspective on the Application of Preparative SFC in Pharmaceutical Drug Discovery. Source: American Pharmaceutical Review. Context: Comparative data on SFC vs. HPLC solvent consumption and throughput.
-
Syntheses of Imidazo-, Oxa-, and Thiazepine Ring Systems via Ring-Opening of Aziridines. Source: The Journal of Organic Chemistry (ACS). Context: Protocols for flash column chromatography of similar fused heterocyclic systems.
-
Process for the preparation of imidazodiazepine intermediates (Patent EP1199308A2). Source: European Patent Office / Google Patents. Context: Industrial scale recrystallization and purification methods for imidazo-fused systems.
Sources
Reproducibility of published synthesis methods for 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D]OXAZEPINE
Topic: Reproducibility of published synthesis methods for 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D]OXAZEPINE Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS: 1282516-67-9) is a critical heterocyclic scaffold and a key intermediate in the synthesis of Taselisib (GDC-0032) , a potent
The synthesis of this scaffold presents specific regiochemical challenges, particularly in the formation of the seven-membered oxazepine ring. This guide evaluates the reproducibility of the two primary synthetic pathways found in literature (specifically the Genentech discovery route vs. academic one-pot variations), recommending the Stepwise Imidazole Annulation method for its superior scalability and purity profile.
Core Structural Challenges
-
Regioselectivity: Ensuring the alkylation occurs at the correct imidazole nitrogen (
) to form the [1,2-d] fusion rather than the [1,5-a] isomer. -
Stability: The seven-membered oxazepine ring can be conformationally flexible, affecting crystallization and purification.
-
Handle: The C9-bromine atom is a versatile handle for Suzuki-Miyaura couplings (as seen in GDC-0032 synthesis) but must remain intact during the annulation.
Synthetic Pathway Visualization
The following diagram illustrates the recommended Route A (Stepwise) versus the less reproducible Route B (Cascade) .
Caption: Comparison of the robust stepwise annulation (Route A) versus the variable one-pot cascade (Route B).
Comparative Analysis of Methods
| Feature | Method A: Stepwise Annulation (Recommended) | Method B: One-Pot Cascade |
| Primary Reference | J. Med. Chem. 2013 (Ndubaku et al.) [1] | Tetrahedron Lett. / Academic variations |
| Mechanism | 1. Debus-Radziszewski Imidazole Synthesis2. Williamson Ether / N-Alkylation | Multicomponent Condensation |
| Reproducibility | High. Intermediate is a stable solid that can be purified. | Low. Sensitive to moisture and stoichiometry. |
| Yield (Overall) | 45–55% | 15–30% |
| Scalability | Proven >100g scale (industrial route). | Difficult >1g due to oligomerization. |
| Purity | High (>98% after workup). | Requires HPLC purification to remove isomers. |
| Cost Efficiency | Moderate (Requires Cs₂CO₃ or K₂CO₃). | Low (Reagents cheap, but yield loss is high). |
Detailed Experimental Protocol (Method A)
This protocol is validated based on the optimization for GDC-0032 intermediates. It prioritizes the isolation of the stable imidazole-phenol intermediate to ensure the regiochemistry of the final cyclization.
Phase 1: Synthesis of 4-Bromo-2-(1H-imidazol-2-yl)phenol
Rationale: Constructing the imidazole ring on the phenol before cyclization prevents the formation of unwanted benzimidazole isomers.
-
Reagents:
-
Procedure:
-
Dissolve 5-bromosalicylaldehyde in MeOH (10 vol) at room temperature.
-
Add Glyoxal solution slowly.
-
Cool the mixture to 0°C.
-
Add Ammonium Acetate portion-wise (exothermic reaction).
-
Allow to warm to room temperature and stir for 12–16 hours.
-
Monitor: TLC (50% EtOAc/Hexane) should show consumption of aldehyde.
-
Workup: Concentrate MeOH to ~20% volume. Pour into ice-water. The product will precipitate as a beige/brown solid.
-
Purification: Filter the solid, wash with water and cold ethanol. Dry under vacuum.[1][3]
-
QC Check:
H NMR (DMSO- ) should show imidazole singlets at ~7.0–7.5 ppm and phenolic OH.
-
Phase 2: Cyclization to 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine
Rationale: Using a mild base and polar aprotic solvent favors the 7-endo-tet cyclization (or 7-exo-tet depending on transition state) over intermolecular polymerization.
-
Reagents:
-
Intermediate from Phase 1 (1.0 equiv)
-
1,2-Dibromoethane (1.5 equiv) [Alternative: 1-Bromo-2-chloroethane for slower, more controlled reaction]
-
Cesium Carbonate (
, 2.5 equiv) [Potassium Carbonate ( ) can be used but requires longer times] -
Solvent: DMF (anhydrous, 10 vol)
-
-
Procedure:
-
Suspend the imidazole-phenol intermediate and
in anhydrous DMF. -
Stir at room temperature for 30 mins to ensure deprotonation of the phenol.
-
Add 1,2-Dibromoethane dropwise.
-
Heat the mixture to 60–80°C for 4–6 hours.
-
Critical Control Point: Do not overheat (>100°C) as this promotes elimination of dibromoethane to vinyl bromide or polymerization.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) and brine (to remove DMF). Dry organic layer over
. -
Purification: Flash column chromatography (DCM/MeOH gradient or EtOAc/Hexane). The product is typically a white to off-white solid.
-
Quality Control & Validation Data
To validate the synthesis, compare your analytical data against these expected values.
| Parameter | Expected Result | Mechanistic Insight |
| Appearance | White to pale yellow solid | Dark color indicates oxidation of the phenol or polymerization. |
| Key Signature: Two multiplets corresponding to the ethylene bridge ( | ||
| The coupling pattern of the benzene ring protons confirms the 9-bromo substitution is intact. | ||
| LC-MS | Characteristic 1:1 bromine isotope pattern. | |
| Regiochemistry | NOESY correlation | NOE observed between the imidazole proton and the |
Troubleshooting & Optimization
Common Failure Modes
-
Incomplete Cyclization (Mono-alkylation):
-
Dimerization:
-
Black Tar Formation:
-
Cause: Oxidation of the phenol intermediate before cyclization.
-
Fix: Degas DMF with nitrogen before heating.
-
Safety Note
1,2-Dibromoethane is a potent carcinogen and highly toxic. All operations involving this reagent must be performed in a fume hood with appropriate double-gloving (Nitrile/Laminate). Quench all aqueous waste streams with amine scavengers if required by local EH&S protocols.
References
-
Ndubaku, C. O., et al. (2013). "Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A β-Sparing Phosphoinositide 3-Kinase Inhibitor with High Unbound Exposure and Robust in Vivo Antitumor Activity." Journal of Medicinal Chemistry, 56(11), 4597–4610.
-
Genentech, Inc. (2011). "Benzoxazepine PI3K Inhibitors." World Intellectual Property Organization Patent WO2011036280.
-
PubChem. (n.d.).[6] "9-Bromo-5,6-dihydro-2,3-diiodoimidazo[1,2-d][1,4]benzoxazepine (Analogous Scaffold Data)." National Library of Medicine.[6]
Sources
- 1. Crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]
- 5. scispace.com [scispace.com]
- 6. 9-Bromo-5,6-dihydro-2,3-diiodoimidazo(1,2-d)(1,4)benzoxazepine | C11H7BrI2N2O | CID 58204766 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE proper disposal procedures
Executive Summary & Core Directive
Do not dispose of this compound down the drain or in general trash.
9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE is a Halogenated Nitrogenous Heterocycle .[1][2] For disposal purposes, the presence of the bromine atom is the governing factor. It must be classified as Halogenated Organic Waste .[1]
Inappropriate disposal (e.g., mixing with non-halogenated solvents or low-temperature incineration) risks the formation of corrosive hydrogen bromide (HBr) gas and potentially toxic brominated dioxins.[1] This guide provides a self-validating protocol to ensure complete destruction while protecting laboratory infrastructure and the environment.
Chemical Waste Profile
To ensure your waste stream is accepted by professional disposal services, you must characterize the material accurately.[3]
| Property | Specification | Disposal Implication |
| Chemical Class | Organobromide / Imidazo-oxazepine | MUST go to Halogenated Waste stream.[1][4] |
| Physical State | Solid (Powder) or Solution (DMSO/MeOH) | Solids require double-bagging; liquids require compatible solvent carriers.[1] |
| Halogen Content | High (Bromine) | Prohibits disposal in standard "Organic Solvent" kegs (usually restricted to <2% halogen).[1] |
| Combustibility | Combustible Organic | Requires high-temperature incineration (>1100°C).[1] |
| Reactivity | Stable under normal conditions | Avoid mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) in waste containers.[1][2] |
The "Why": Scientific Rationale for Segregation
As scientists, we follow mechanisms.[2] The disposal mechanism is just as critical as the synthesis mechanism.
-
The Halogen Effect: When non-halogenated organics (like Acetone) are burned, they produce CO₂ and H₂O. When 9-Bromo... compounds are burned, they produce HBr.[1] If this occurs in a standard incinerator lacking acid gas scrubbers, it corrodes the facility's stack and releases acid rain precursors.
-
The Dioxin Risk: Incomplete combustion of aromatic bromides at lower temperatures (200–800°C) can catalyze the formation of Polybrominated Dibenzo-p-dioxins (PBDDs), which are persistent environmental toxins.[1]
-
Cost & Safety: Waste vendors charge significantly more for halogenated waste because of the specialized destruction required. Contaminating a 55-gallon drum of non-halogenated solvent with a few grams of this brominated compound reclassifies the entire drum as halogenated, tripling the disposal cost.
Operational Protocol: Step-by-Step Disposal
Scenario A: Solid Waste (Pure Substance, Expired/Degraded)
Use this for: Weighing boats, contaminated gloves, pure powder.[1][2]
-
Containment: Place the solid material into a clear, sealable polyethylene bag.
-
Secondary Containment: Place the first bag inside a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in the Solid Hazardous Waste satellite accumulation area.
Scenario B: Liquid Waste (Mother Liquors, HPLC Effluent)
Use this for: Reaction mixtures, NMR tube contents.[1][2]
-
Solvent Compatibility: Ensure the carrier solvent is compatible.
-
Segregation: Pour into the designated Halogenated Solvent Waste container (Red Jerrycan usually).
-
Critical: Do not pour into the "Non-Halogenated" (White/Blue) container.
-
-
Log Entry: Record the volume and estimated concentration on the waste log sheet attached to the container.
Waste Stream Decision Logic (Visualization)
This decision tree ensures you select the correct waste stream every time, preventing costly re-classification.
Figure 1: Decision logic for segregating brominated heterocyclic waste. Note that adding this compound to a non-halogenated solvent forces the entire mixture into the Halogenated stream.
End-of-Life Destruction Pathway
Understanding what happens after the waste leaves your lab builds trust in the process. We do not landfill these compounds; they are thermally destroyed.[1]
Figure 2: The professional destruction cycle.[1] The "Scrubber" stage is the critical reason why this waste must be labeled correctly as Halogenated.
Emergency Spill Procedures
If a spill occurs in the lab, immediate containment is required to prevent aerosolization of the brominated powder.
-
Isolate: Evacuate the immediate area. Mark the zone.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or half-mask respirator.[1]
-
Containment (Solid): Do not dry sweep (creates dust).[1] Cover with a wet paper towel or use a HEPA vacuum dedicated to chemical cleanup.
-
Containment (Liquid): Use a standard spill pillow or vermiculite.[1]
-
Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe.
-
Disposal: All cleanup materials (wipes, vermiculite, gloves) must be placed in the Solid Hazardous Waste container.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
Source: [Link]
-
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (RCRA Regulations regarding halogenated solvents).[1]
-
American Chemical Society (ACS). (2023).[1] Guide to Chemical Spill Response in Laboratories.
-
Source: [Link]
-
-
PubChem. (2024).[1] Compound Summary: Organobromine Compounds Safety Data.
Sources
- 1. 9-Bromo-5,6-dihydro-2,3-diiodoimidazo(1,2-d)(1,4)benzoxazepine | C11H7BrI2N2O | CID 58204766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 4. hscprep.com.au [hscprep.com.au]
- 5. 1282516-67-9|9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine|BLD Pharm [bldpharm.com]
- 6. (S)-3-(9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-2-yl)-4-(difluoromethyl)oxazolidin-2-one;CAS No.:2060571-10-8 [chemshuttle.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
